Thiotepa
Description
Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992)
This compound is a member of aziridines.
N,N'N'-triethylenethiophosphoramide (this compound) is a cancer chemotherapeutic member of the alkylating agent group, now in use for over 50 years. It is a stable derivative of N,N',N''- triethylenephosphoramide (TEPA). It is mostly used to treat breast cancer, ovarian cancer and bladder cancer. It is also used as conditioning for Bone marrow transplantation. Its main toxicity is myelosuppression.
This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.
This compound is an intravenously or locally applied alkylating agent which is currently used in the therapy of breast, ovarian and bladder cancer. This compound therapy has been associated with low rates of serum enzyme elevations during therapy and rare instances of acute, clinically apparent injury.
This compound is a polyfunctional, organophosphorus alkylating agent and a stable derivative of N,N',N''-triethylenephosphoramide (TEPA), with antineoplastic activity. Upon administration, this compound is converted into highly reactive ethylenimine groups, which covalently bind to nucleophilic groups in DNA and demonstrate a preference for the N7 position of guanine bases. This induces crosslinking of alkylated guanine bases in double-stranded DNA, interferes with both DNA replication and cell division, and results in both the induction of apoptosis and the inhibition of cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 5 approved and 43 investigational indications. This drug has a black box warning from the FDA.
A very toxic alkylating antineoplastic agent also used as an insect sterilant. It causes skin, gastrointestinal, CNS, and bone marrow damage. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), this compound may reasonably be anticipated to be a carcinogen (Merck Index, 11th ed).
Properties
IUPAC Name |
tris(aziridin-1-yl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N3PS/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVUCIESVLUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(N2CC2)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N3PS | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021339 | |
| Record name | Thiotepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(aziridinyl)phosphine sulfide is an odorless white crystalline solid. (NTP, 1992), White odorless solid; [CAMEO], Solid | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thiotepa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes at 282 °F (NTP, 1992), 272 °F (decomposes) | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4), 19 g/100 mL at 77 °F (NTP, 1992), In water, 19 g/100 mL at 25 °C, Freely soluble in alcohol, ether, chloroform; soluble in benzene | |
| Record name | SID57260086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00845 [mmHg] | |
| Record name | Thiotepa | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from pentane or ether, Fine, white, crystalline flakes | |
CAS No. |
52-24-4 | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiotepa [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiotepa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thiotepa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiotepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiotepa | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTEPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905Z5W3GKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiotepa | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
124.7 °F (NTP, 1992), 51.5 °C | |
| Record name | TRIS(AZIRIDINYL)PHOSPHINE SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19840 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiotepa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04572 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiotepa | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Thiotepa's Core Mechanism of Action in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiotepa, a cornerstone of chemotherapy, operates as a polyfunctional alkylating agent, exerting its cytotoxic effects primarily through the induction of extensive DNA damage. This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, the cellular responses it triggers, and the key signaling pathways involved. Quantitative data on its efficacy across various cancer cell lines are presented, alongside detailed experimental protocols for studying its effects. Visual diagrams of critical pathways and experimental workflows are included to facilitate a deeper understanding of its complex biological activity.
Introduction
This compound (N,N',N''-triethylenethiophosphoramide) is a potent antineoplastic agent used in the treatment of various malignancies, including breast, ovarian, and bladder cancers.[1][2] Its clinical utility stems from its ability to induce cell death in rapidly proliferating cancer cells. This document elucidates the core mechanisms underpinning this compound's therapeutic action, providing a technical resource for researchers and professionals in oncology drug development.
Molecular Mechanism of Action: DNA Alkylation and Cross-Linking
This compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6, to its active metabolite, triethylenephosphoramide (B1683007) (TEPA).[3] Both this compound and TEPA possess three reactive aziridine (B145994) rings.[4] In the acidic tumor microenvironment, these rings are protonated to form highly reactive ethylene (B1197577) iminium ions.[4]
These electrophilic ions readily attack nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being the principal target.[3][5] This reaction, known as alkylation, leads to the formation of various DNA adducts. As a trifunctional agent, a single this compound molecule can alkylate multiple DNA bases, resulting in both intrastrand and interstrand cross-links.[6] These cross-links are the primary lesions responsible for this compound's cytotoxicity, as they physically obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6][7]
Cellular Response to this compound-Induced DNA Damage
The extensive DNA damage caused by this compound triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. This intricate signaling network is crucial in determining the ultimate fate of the cell.
DNA Damage Sensing and Signal Transduction
This compound-induced DNA adducts, particularly interstrand cross-links, are recognized by cellular DNA repair machinery. This recognition activates key sensor proteins, primarily the Ataxia-Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) kinases.[8] The activation of these kinases initiates a signaling cascade involving the phosphorylation of numerous downstream effector proteins.
Role of the p53 Tumor Suppressor
A critical downstream effector of the ATM/ATR signaling cascade is the tumor suppressor protein p53.[9] Following DNA damage, p53 is stabilized and activated, in part through phosphorylation at serine 15 by ATM/ATR.[7][10] Activated p53 functions as a transcription factor, upregulating a suite of target genes that govern cell fate.[11] Key downstream targets include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S and G2/M checkpoints, providing time for DNA repair.[12]
-
GADD45 (Growth Arrest and DNA Damage-inducible): Proteins that contribute to cell cycle arrest and DNA repair.[13]
-
BAX (Bcl-2-associated X protein): A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.[14]
The activation of these and other p53 target genes ultimately determines whether the cell will undergo cell cycle arrest to attempt repair or commit to programmed cell death (apoptosis). Cells with defective p53 may exhibit increased sensitivity to this compound.[1]
Induction of Apoptosis and Cell Cycle Arrest
This compound's cytotoxic effects are manifested through the induction of apoptosis and cell cycle arrest. The extensive and often irreparable DNA cross-links trigger the intrinsic apoptotic pathway.[15] This process is characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.
Furthermore, the activation of the DNA damage checkpoint, largely mediated by p53 and its downstream targets, leads to a halt in cell cycle progression, most prominently at the G2/M phase.[16] This prevents the cell from dividing with a damaged genome.
Quantitative Efficacy of this compound
The cytotoxic potency of this compound varies across different cancer cell lines, which can be attributed to factors such as the proficiency of DNA repair mechanisms and the status of key signaling pathways like p53. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Carcinoma | 500 (under normal oxygen conditions)[4] |
| CFU-GM | Granulocyte-macrophage progenitor | 0.083 (ng/mL) |
| BFU-E | Erythroid progenitor | 0.016 (ng/mL) |
Note: IC50 values can vary depending on experimental conditions such as drug exposure time and the specific assay used. The data presented here are for illustrative purposes.
Experimental Protocols
To facilitate further research into this compound's mechanism of action, detailed protocols for key experimental assays are provided below.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Methodology:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with the desired concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release cellular contents while keeping the nuclei intact.
-
DNA Extraction: Centrifuge the lysate to pellet the nuclei. Extract the DNA from the supernatant (which contains fragmented DNA) using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
RNase and Proteinase K Treatment: Treat the extracted DNA with RNase A to remove contaminating RNA, followed by Proteinase K to digest proteins.
-
Agarose (B213101) Gel Electrophoresis: Load the purified DNA onto a 1.5-2% agarose gel containing a fluorescent DNA-intercalating agent (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n.
Apoptosis Assay by Annexin V Staining
This assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Methodology:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a vital dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Mechanisms of Resistance
Resistance to this compound can arise through several mechanisms, including:
-
Increased DNA Repair Capacity: Overexpression of DNA repair enzymes, particularly those involved in the Fanconi anemia pathway which is responsible for repairing interstrand cross-links, can lead to enhanced removal of this compound-induced DNA adducts.[1]
-
Altered Drug Metabolism: Changes in the expression or activity of cytochrome P450 enzymes can affect the conversion of this compound to its active metabolite, TEPA.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of this compound.
-
Defects in Apoptotic Pathways: Mutations in key apoptotic regulators, such as p53, can render cells resistant to this compound-induced cell death.[1]
Conclusion
This compound remains a clinically relevant chemotherapeutic agent due to its potent ability to induce DNA damage and trigger cell death in cancer cells. Its mechanism of action is centered on its function as a polyfunctional alkylating agent, leading to the formation of cytotoxic DNA interstrand cross-links. The cellular response to this damage is complex, involving the activation of the DNA Damage Response pathway, with key roles for the ATM/ATR kinases and the p53 tumor suppressor. Understanding the intricacies of these pathways is crucial for optimizing the therapeutic use of this compound, overcoming resistance, and developing novel combination strategies in cancer therapy. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to advancing our knowledge of this important anticancer drug.
References
- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | Research Starters | EBSCO Research [ebsco.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Preclinical studies relating to the use of this compound in the high-dose setting alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosing of this compound for myeloablative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of p53-deficient cells to oxaliplatin and thio-TEPA (N, N', N" triethylenethiophosphoramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 and its downstream proteins as molecular targets of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role for p53-serine 15 phosphorylation in stimulating transactivation at p53-responsive promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth arrest and DNA damage 45γ is required for caspase-dependent renal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 Target Genes [tp53.cancer.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines. [vivo.weill.cornell.edu]
Thiotepa: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa (N,N',N''-triethylenethiophosphoramide) is a polyfunctional organophosphorus compound with significant applications in oncology.[1][2] First synthesized in the mid-20th century, it functions as an alkylating agent, exerting its cytotoxic effects by disrupting DNA structure and function.[3][4] This technical guide provides an in-depth overview of the chemical properties and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Properties
This compound is a white, crystalline solid.[5] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₃PS | [1][6] |
| Molecular Weight | 189.22 g/mol | [1][6] |
| Melting Point | 51.5 - 57 °C | [1][7] |
| Boiling Point | 270.2 ± 23.0 °C at 760 mmHg | [7] |
| Density | 1.5 ± 0.1 g/cm³ | [7] |
| Appearance | White, crystalline solid or fine white crystalline flakes | [5] |
| CAS Number | 52-24-4 | [1] |
Solubility Profile
This compound exhibits solubility in a range of solvents, a critical consideration for its formulation and administration.
| Solvent | Solubility | Reference(s) |
| Water | 190 mg/mL (1:8) at 25°C | [1][5] |
| Ethanol | Freely soluble | [1][5] |
| Diethyl Ether | Freely soluble | [1][5] |
| Benzene | Soluble | [5] |
| Chloroform | Freely soluble | [1][5] |
| DMSO | Up to 100 mg/mL | [8] |
Stability and Reactivity
The stability of this compound is highly dependent on pH and temperature. It is most stable in the pH range of 7 to 11.[1][9] In acidic conditions, it undergoes degradation, reacting with chloride ions to form monochloro, dichloro, and trichloro derivatives.[1][9] Acidic conditions also lead to the formation of its more reactive metabolite, TEPA (N,N′,N″-triethylenephosphoramide).[1] this compound is unstable in acid but stable in alkaline solutions.[5][10] Aqueous solutions of 10 mg/mL are stable for five days at 2–8°C.[5] Due to its potential for polymerization, reconstituted solutions should be visually inspected for particulate matter.[11][12] The drug is also sensitive to light.[5]
Synthesis of this compound
The synthesis of this compound has been described through several routes, with the most common methods involving the reaction of an aziridine source with a thiophosphoryl halide.
Primary Synthesis Route
The most prevalent synthesis method involves the reaction of thiophosphoryl chloride (PSCl₃) with an excess of aziridine in the presence of a tertiary amine base, such as triethylamine, in an inert solvent like benzene or diethyl ether.[1][13] The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
Reaction Scheme:
PSCl₃ + 3 C₂H₄NH + 3 (C₂H₅)₃N → (C₂H₄N)₃PS + 3 (C₂H₅)₃N·HCl
A detailed experimental protocol, synthesized from literature, is provided below.
Experimental Protocol: Synthesis via Thiophosphoryl Chloride
Materials:
-
Thiophosphoryl chloride (PSCl₃)
-
Aziridine (Ethylenimine)
-
Triethylamine
-
Anhydrous benzene (or diethyl ether)
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, a solution of aziridine and triethylamine in anhydrous benzene is cooled to below 0°C.[14]
-
Addition of Thiophosphoryl Chloride: A solution of thiophosphoryl chloride in anhydrous benzene is added dropwise to the cooled aziridine solution while maintaining the temperature below 5°C.[14]
-
Reaction: The reaction mixture is stirred for an additional 1-2 hours at a temperature between -10°C and +10°C to ensure complete conversion.[15]
-
Work-up: The precipitated triethylamine hydrochloride is removed by filtration.[14] The filtrate, containing the crude this compound, is then concentrated under reduced pressure.[14]
-
Purification: The residue is dissolved in ethyl acetate, and cyclohexane is added with stirring to induce crystallization. The mixture is cooled to between -7.5°C and -6.5°C, and the resulting crystals are filtered and dried to yield pure this compound.[14]
Alternative Synthesis Route
An alternative synthesis involves the reaction of phosphorus trichloride (PCl₃) with six molar equivalents of aziridine to form a trivalent triamide intermediate. This intermediate is then reacted with elemental sulfur (S₈) in benzene to yield this compound.[1]
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is metabolically converted to its active metabolite, TEPA, primarily by cytochrome P450 enzymes CYP2B6 and CYP3A4 in the liver.[1][3] Both this compound and TEPA are potent alkylating agents.[1] The mechanism of action involves the protonation of the aziridine rings at physiological pH to form highly reactive aziridinium ions.[1] These electrophilic species then react with nucleophilic sites on DNA, with a preference for the N-7 position of guanine.[1][6]
This alkylation leads to the formation of DNA cross-links, both inter- and intra-strand, which disrupts DNA replication and transcription.[3][4] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death), leading to the cytotoxic effect on rapidly proliferating cancer cells.[2]
Mechanism of action of this compound leading to apoptosis.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a primary analytical technique for the quantification of this compound and its metabolites in various matrices.[9][11] A typical stability-indicating reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection.[11][16]
Example HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18 | [16] |
| Mobile Phase | Gradient elution with ammonium formate and formic acid in water and acetonitrile:methanol | [17] |
| Flow Rate | 0.55 mL/min | [17] |
| Detection | UV or Tandem Mass Spectrometry (MS/MS) | [9][16] |
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed synthesis protocol and mechanism of action diagram provide a deeper understanding for researchers and drug development professionals. A thorough comprehension of these core aspects is essential for the safe and effective utilization of this compound in both research and clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Thio-TEPA | CAS#:52-24-4 | Chemsrc [chemsrc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Degradation study of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. This compound | C6H12N3PS | CID 5453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN108484669B - Preparation method of this compound - Google Patents [patents.google.com]
- 15. EP0324920A2 - Improved process for producing this compound - Google Patents [patents.google.com]
- 16. Measurement of this compound and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developing a Fast Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for High-Throughput Surface Contamination Monitoring of 26 Antineoplastic Drugs | MDPI [mdpi.com]
The Advent of an Alkylating Agent: A Technical History of Thiotepa in Chemotherapy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa (N,N',N''-triethylenethiophosphoramide), a cornerstone in the early development of cancer chemotherapy, represents a pivotal chapter in the history of alkylating agents. Its journey from an industrial chemical to a therapeutic agent laid the groundwork for subsequent advancements in oncology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and early clinical evaluation of this compound, with a focus on the foundational studies that established its role in cancer treatment.
Discovery and Historical Development
Originally synthesized for the textile and plastics industries, this compound's potential as a cytostatic agent was soon recognized due to its structural similarity to nitrogen mustard. The American Cyanamid Company patented its synthesis in 1952.[1] The transition from industrial application to clinical investigation was swift, with human trials commencing in 1953.[1] These early studies demonstrated this compound's efficacy against a range of malignancies, including acute and chronic myelogenous leukemia, and Hodgkin's lymphoma.[1] A significant advantage noted in early trials was its relative lack of severe gastrointestinal side effects, such as nausea and vomiting, and it was not associated with thrombophlebitis upon intravenous injection.[1]
Mechanism of Action: DNA Alkylation and Repair
This compound is a polyfunctional alkylating agent. Its cytotoxic effects are mediated through the covalent attachment of alkyl groups to DNA, primarily at the N7 position of guanine (B1146940). This process is facilitated by its three aziridine (B145994) rings, which become reactive ethylene (B1197577) iminium ions under physiological conditions. The alkylation of DNA leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately inducing cell death.
This compound itself is a prodrug that is metabolized in the liver by cytochrome P450 enzymes to its active metabolite, TEPA (triethylenephosphoramide).
Signaling Pathways: The DNA Damage Response
The DNA damage induced by this compound triggers a complex cellular response, primarily involving the Base Excision Repair (BER) pathway. The formation of N7-aminoethyl guanine adducts can lead to the opening of the imidazole (B134444) ring, creating formamidopyrimidine (Fapy) lesions. These lesions are recognized and excised by DNA glycosylases, such as O-glycolase 1 (OGG1), initiating the BER cascade to repair the damaged DNA.
Key Early Experimental Studies and Protocols
The initial clinical utility of this compound was established through a series of pioneering studies in the 1950s. These investigations, while lacking the rigorous design of modern clinical trials, provided the foundational evidence for its anti-neoplastic activity.
Intracavitary Administration for Malignant Effusions
A notable early application of this compound was its intracavitary use to control malignant effusions, a technique explored by Jeanne Bateman.[1] This approach aimed to deliver a high concentration of the drug directly to the tumor site while minimizing systemic toxicity.[1]
Experimental Protocol: Intracavitary this compound for Malignant Effusions (Bateman et al., 1955)
-
Patient Population: Patients with recurrent pleural or peritoneal effusions secondary to metastatic cancer.
-
Procedure:
-
Thoracentesis or paracentesis was performed to remove the majority of the accumulated fluid.
-
A solution of this compound in sterile water or saline was instilled directly into the pleural or peritoneal cavity through the drainage needle or a catheter.
-
-
Dosage: The dosage varied, with a common regimen being 45 mg of this compound dissolved in 10 ml of water.[2] Doses as high as 60 mg were used for peritoneal effusions.[2]
-
Treatment Schedule: Injections were typically repeated at intervals of one to four weeks, depending on the patient's response and hematologic tolerance.
-
Monitoring: Patients were monitored for clinical improvement (reduction in fluid accumulation) and signs of toxicity, primarily myelosuppression, through regular blood counts.
Summary of Early Clinical Trial Data
The following tables summarize the available quantitative data from key early clinical trials of this compound. It is important to note that the reporting standards of the 1950s were different from today, and the data presented here is based on the information available in the historical publications.
Table 1: Early Clinical Trials of Systemic this compound (1953-1957)
| Study (Year) | Patient Population | Number of Patients | Dosage and Administration | Response | Key Toxicities |
| Wright et al. (1957) [3] | Incurable neoplastic diseases | 50 | Varied, including intramuscular and intravenous routes | Not specified in aggregate | Not specified in aggregate |
| Ultmann et al. (1957) [4] | Neoplastic diseases | Not specified | Not specified | Not specified in aggregate | Not specified in aggregate |
Note: Detailed quantitative response rates and specific toxicity incidences were not consistently reported in a standardized manner in these early publications.
Table 2: Intracavitary this compound for Malignant Effusions
| Study (Year) | Patient Population | Number of Patients | Dosage | Favorable Response Rate | Key Toxicities |
| Andersen & Brincker (1968) summarizing earlier work [2] | Malignant pleural and peritoneal effusions | 86 | Typically 45 mg intracavitary | 57.6% (of evaluable cases) | Minimal side effects reported |
Conclusion
The discovery and early clinical development of this compound marked a significant milestone in the history of chemotherapy. Its mechanism as a DNA alkylating agent and the subsequent elucidation of the cellular DNA damage response have provided valuable insights into cancer biology and treatment. The pioneering work of early investigators, often with limited resources and in the absence of standardized clinical trial methodologies, laid the foundation for the use of this compound and other alkylating agents in a wide range of malignancies. This technical guide serves as a testament to the enduring legacy of this important chemotherapeutic agent and the foundational research that brought it from the laboratory to the clinic.
References
- 1. wjgnet.com [wjgnet.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. The effect of triethylenethiophosphoramide on fifty patients with incurable neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylenethiophosphoramide (thio-tepa) in the treatment of neoplastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiotepa: A Technical Review of its Alkylating Agent Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa is a polyfunctional alkylating agent that has been a component of various chemotherapy regimens for several decades. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth review of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.
Mechanism of Action
This compound, a derivative of nitrogen mustard, exerts its cytotoxic effects through the alkylation of DNA. It is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, triethylenephosphoramide (B1683007) (TEPA). Both this compound and TEPA possess three aziridine (B145994) rings, which are highly reactive functional groups.
The mechanism of action involves the nucleophilic attack of the N7 position of guanine (B1146940) bases in DNA by the aziridinium (B1262131) ions formed from the opening of the aziridine rings. This results in the formation of covalent bonds between the drug and DNA. As a polyfunctional agent, this compound can react with multiple guanine bases, leading to the formation of DNA interstrand and intrastrand cross-links. These cross-links physically obstruct DNA replication and transcription, triggering a DNA damage response that ultimately leads to cell death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 19.1 - 49.5 | [1] |
| MCF-7 | Breast Adenocarcinoma | 7.2 - 17.5 | [1] |
| A549 | Lung Carcinoma | 1.82 - 22.9 | [1] |
| PC3 | Prostate Carcinoma | 5.77 - 9.02 | [1] |
| U87 | Glioblastoma | Not explicitly this compound, but related compounds show high efficacy | [2] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.
Clinical Response Rates to this compound-Containing Regimens
| Cancer Type | Regimen | Number of Patients | Overall Response Rate (ORR) | Reference |
| Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 27 | 52% | [3] |
| Primary CNS Lymphoma (Consolidation) | Modified this compound-based ASCT | 28 | 100% (initial evaluation) | |
| Leptomeningeal Carcinomatosis (Breast Cancer) | IV this compound | 13 | 54% (Partial Response + Stable Disease) | |
| Primary CNS Lymphoma (Consolidation) | This compound-based ASCT | 22 (relapsed/refractory) | Not explicitly stated, but 3-year OS was 64% | [4] |
Pharmacokinetic Parameters of this compound
| Species | Dose | Administration | T½ (half-life) | Clearance | Vd (Volume of distribution) | Reference |
| Human (Pediatric) | 300 mg/m² | IV infusion (2h) | 1.3 h | 11.25 L/h/m² | 19.38 L/m² | |
| Human (Adult) | 80–120 mg/m² | IV | 2.4 h (elimination) | 34 L/h | 47 L | |
| Mouse | 50 mg/kg | IP | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a glioblastoma cell line.[2][6]
1. Cell Seeding:
-
Culture U87 glioblastoma cells in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 1.5 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the cells with this compound for 72 hours.
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7]
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Measurement of DNA Damage: Alkaline Comet Assay for Cross-links
This protocol is a modified version of the alkaline comet assay designed to detect DNA interstrand cross-links induced by this compound.[8][9][10]
1. Cell Treatment and Irradiation:
-
Treat cells in suspension or as a monolayer with various concentrations of this compound for a defined period (e.g., 2 hours).
-
After treatment, wash the cells with PBS and resuspend in ice-cold PBS.
-
To introduce random DNA strand breaks, irradiate the cells on ice with a defined dose of X-rays (e.g., 5 Gy). The presence of cross-links will impede the migration of these broken DNA fragments.
2. Slide Preparation:
-
Mix a small volume of the cell suspension (approximately 10,000 cells) with 0.5% low-melting-point agarose (B213101) at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
3. Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
4. Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water.
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
5. Neutralization and Staining:
-
After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA migration (e.g., tail moment or percentage of DNA in the tail). A decrease in DNA migration in this compound-treated, irradiated cells compared to cells that were only irradiated indicates the presence of DNA cross-links.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
This compound-induced DNA cross-links are recognized by the cellular DNA damage response (DDR) machinery. The primary sensors for this type of lesion are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases initiate a signaling cascade that involves the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.[11][12][13] These checkpoint kinases, in turn, phosphorylate a variety of effector proteins, including the tumor suppressor p53, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: this compound-induced DNA damage response signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
A typical preclinical workflow to evaluate the in vivo efficacy of this compound involves the use of a xenograft mouse model.[14]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-based autograft for primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CHK1 and CHK2 are differentially involved in mismatch repair-mediated 6-thioguanine-induced cell cycle checkpoint responses [pubmed.ncbi.nlm.nih.gov]
- 12. Requirement for Atr in phosphorylation of Chk1 and cell cycle regulation in response to DNA replication blocks and UV-damaged DNA in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 C-terminal phosphorylation by CHK1 and CHK2 participates in the regulation of DNA-damage-induced C-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BiTE® Xenograft Protocol [protocols.io]
Thiotepa: A Trifunctional Alkylating Agent in Focus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Thiotepa (N,N',N''-triethylenethiophosphoramide) is a potent, trifunctional alkylating agent with a long history in cancer chemotherapy.[1] Its broad-spectrum antitumor activity has been leveraged in the treatment of various malignancies, including breast, ovarian, and bladder cancers, as well as in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[1][2] This guide provides a comprehensive overview of this compound's core mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application.
Core Mechanism of Action: DNA Alkylation and Cross-linking
This compound exerts its cytotoxic effects primarily through the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][3] As a polyfunctional agent, this compound possesses three reactive aziridine rings, enabling it to form multiple covalent bonds with cellular macromolecules.[4]
The activation of this compound begins with its metabolic conversion. It is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, TEPA (triethylenephosphoramide).[3][4] Both this compound and TEPA contribute to the overall pharmacological activity. The aziridine rings of these compounds are protonated to form highly reactive aziridinium ions. These electrophilic intermediates then react with nucleophilic sites on DNA, with the N7 position of guanine being the principal target.[4][5]
This alkylation can result in several forms of DNA damage:
-
Monoalkylation: A single aziridine ring reacts with a guanine base.[4]
-
Intrastrand Cross-linking: Two aziridine rings from the same this compound molecule bind to two different guanine bases on the same DNA strand.[6]
-
Interstrand Cross-linking: Two aziridine rings from the same this compound molecule bind to guanine bases on opposite DNA strands. This is a particularly cytotoxic lesion as it prevents the separation of the DNA strands, which is essential for replication and transcription.[3][6]
The trifunctional nature of this compound allows a single molecule to induce extensive DNA cross-linking, making it highly effective against rapidly dividing cancer cells.[1] The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways.[3]
Signaling Pathways and Cellular Response
The DNA damage induced by this compound activates a cascade of cellular signaling pathways. The cell's DNA damage response (DDR) machinery recognizes the DNA adducts and cross-links, leading to the activation of proteins such as ATM and ATR. These kinases, in turn, phosphorylate a host of downstream targets, including p53 and CHK1/CHK2, which orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.
If the DNA damage is too extensive to be repaired, the apoptotic machinery is engaged. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of DNA damage can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
dot
Caption: Signaling pathway of this compound-induced cytotoxicity.
Quantitative Pharmacological Data
The pharmacokinetic profile of this compound is characterized by rapid distribution and metabolism. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of this compound and TEPA
| Parameter | This compound | TEPA (Active Metabolite) | Reference(s) |
| Terminal Half-life | 1.5 - 4.1 hours | 3 - 24 hours | [4][7] |
| Clearance | 11.4 - 23.2 L/h/m² | - | [4][7] |
| Volume of Distribution | 1.0 - 1.9 L/kg | - | [8] |
| Plasma Protein Binding | 10% - 29% | - | [7][8] |
| Urinary Excretion (Unchanged) | < 2% | ~11% | [8] |
Table 2: Clinical Efficacy Data from Select Studies
| Indication | Regimen | Number of Patients | Key Outcomes | Reference(s) |
| Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 27 | Overall Response Rate: 52%; Median Progression-Free Survival: 3 months; Median Overall Survival: 5 months | [9][10] |
| Allogeneic Stem Cell Transplantation (Leukemia) | BU-TTP-CY (Busulfan, this compound, Cyclophosphamide) | 30 | 60-month Overall Survival: 50%; 60-month Disease-Free Survival: 50% | [11] |
| Allogeneic Stem Cell Transplantation (Hematological Malignancies) | This compound-based conditioning | 29 | 1-year Progression-Free Survival: 60%; 1-year Overall Survival: 65% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections outline protocols for key in vitro and analytical experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[13]
dot
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Quantification of this compound and TEPA in Plasma (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound and its active metabolite in biological matrices.
Methodology:
-
Sample Preparation: Precipitate proteins from 100 µL of plasma using a mixture of methanol and acetonitrile.[14]
-
Chromatographic Separation: Perform separation on a C18 column (e.g., Zorbax Extend C18, 150 x 2.1 mm, 5 µm) with a gradient elution using 1 mM ammonia solution and acetonitrile at a flow rate of 0.4 mL/min.[14]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification.[14]
-
Validation: Validate the method over a relevant concentration range (e.g., 5-2500 ng/mL for this compound and TEPA). Use an internal standard, such as hexamethylphosphoramide.[14]
-
Data Analysis: Construct a calibration curve and determine the concentrations of this compound and TEPA in the unknown samples.
dot
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
This compound remains a clinically relevant alkylating agent with a well-defined mechanism of action centered on the induction of DNA damage. Its trifunctional nature allows for potent cytotoxicity, particularly in rapidly proliferating cancer cells. A thorough understanding of its pharmacology, including its metabolic activation and pharmacokinetic properties, is essential for its optimal use in clinical settings and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important chemotherapeutic agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - NCI [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of this compound in allogeneic stem cell transplantation in patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. Simultaneous quantification of cyclophosphamide, 4-hydroxycyclophosphamide, N,N',N"-triethylenethiophosphoramide (this compound) and N,N',N"-triethylenephosphoramide (tepa) in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiotepa's Role in DNA Cross-linking and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa (N,N',N''-triethylenethiophosphoramide) is a potent organophosphorus chemotherapeutic agent belonging to the class of alkylating agents.[1][2] It has been utilized in the treatment of various malignancies, including breast, ovarian, and bladder cancers.[1][3] this compound functions as a polyfunctional alkylating agent, capable of forming covalent bonds with cellular macromolecules.[2] Its primary cytotoxic effect stems from its ability to induce DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3] This guide provides an in-depth examination of the molecular mechanisms of this compound, focusing on its activation, DNA cross-linking capabilities, and the subsequent apoptotic signaling cascades. It also includes detailed experimental protocols and quantitative data to support further research and development.
Mechanism of Action: From Prodrug to DNA Alkylation
This compound is administered as a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation process is crucial for its function.
2.1. Metabolic Activation
In the liver, this compound is metabolized by cytochrome P450 enzymes, primarily CYP2B6, into its active metabolite, TEPA (triethylenephosphoramide).[1] Both this compound and TEPA are alkylating agents.[4] A key pathway for their activity involves hydrolysis, which releases aziridine (B145994) (ethylene imine), a highly reactive monofunctional alkylating agent.[4][5] This conversion makes this compound a lipophilic, cell-penetrating carrier for the highly reactive aziridine moiety.[5]
Caption: Activation pathway of the prodrug this compound to its reactive aziridine form.
2.2. DNA Cross-linking
The reactive aziridine rings are electrophilic and readily attack nucleophilic sites on DNA bases.[1][2] The primary target for alkylation is the N7 position of guanine (B1146940).[1][4] This reaction forms a covalent bond, leading to an alkylated guanine base.[2] Since this compound contains three aziridine rings, a single molecule can alkylate multiple DNA bases, resulting in the formation of both intrastrand and interstrand DNA cross-links.[1][2] These cross-links are the principal lesions responsible for this compound's cytotoxicity, as they physically block the separation of DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and cell death.[1][2][3]
Induction of Apoptosis: The Cellular Response to DNA Damage
The extensive DNA damage caused by this compound triggers a complex cellular response, culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.[6][7]
Upon sensing DNA damage, checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate and stabilize p53, allowing it to accumulate in the nucleus.[8][9] Activated p53 then functions as a transcription factor, inducing the expression of a suite of pro-apoptotic genes.[7][9]
A key target of p53 is the BCL-2 family of proteins. p53 upregulates pro-apoptotic members like BAX and PUMA, while repressing anti-apoptotic members like Bcl-2.[7][8] This shifts the balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[7]
In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[7][11] Caspase-3 is responsible for cleaving a multitude of cellular substrates, including PARP-1 (Poly (ADP-ribose) polymerase-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[11]
Caption: this compound-induced p53-mediated apoptotic signaling pathway.
Quantitative Analysis of this compound-Induced Cytotoxicity
The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings from a study on Acute Myeloid Leukemia (AML) cells, demonstrating the synergistic effect when combined with ABT199/venetoclax.
| Cell Line | This compound Conc. (µg/mL) | Treatment Condition | Cell Proliferation Inhibition (%) | Annexin V Positive Cells (%)[12] |
| KBU | 1.0 | This compound only | 29% | 7% |
| 1.0 | This compound + ABT199 | 73% | 26% | |
| OCI-AML3 | 0.45 | This compound only | 18% | 15% |
| 0.45 | This compound + ABT199 | 69% | 43% | |
| MOLM14 | 0.6 | This compound only | 30% | 7% |
| 0.6 | This compound + ABT199 | 47% | 34% |
Data extracted from a study on the synergistic effects of this compound and ABT199/venetoclax in AML cell lines after 48 hours of exposure.[12]
Experimental Methodologies
Investigating the effects of this compound requires robust experimental protocols. Below are detailed methodologies for key assays used to assess DNA cross-linking and apoptosis.
5.1. Detection of DNA Cross-links (Conceptual Protocol)
Detecting specific DNA cross-links often involves techniques that can separate cross-linked DNA from non-cross-linked DNA. This can be achieved through methods that exploit the altered migration of cross-linked DNA in denaturing conditions.
-
Cell Treatment: Culture cells to exponential growth and treat with varying concentrations of this compound for a defined period.
-
DNA Extraction: Gently lyse cells and extract genomic DNA, ensuring minimal mechanical shearing.
-
DNA Fragmentation: Fragment the DNA to a manageable size (e.g., 2-kb average) using sonication or restriction enzymes.[13]
-
Denaturation: Thermally denature the DNA fragments to separate non-cross-linked strands. Interstrand cross-links will prevent complete separation.[13]
-
Nuclease Digestion: Treat the denatured DNA with a single-strand specific nuclease, such as Exonuclease I. This will degrade all single-stranded DNA (ssDNA), leaving behind the double-stranded (dsDNA) cross-linked fragments.[13]
-
Quantification: The remaining dsDNA can be quantified using fluorescent dyes (e.g., PicoGreen) or analyzed by gel electrophoresis to assess the extent of cross-linking.
5.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]
Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.
-
Cell Preparation: Seed 1-5 x 10⁵ cells and induce apoptosis by treating with this compound. Include a vehicle-treated negative control.[16]
-
Harvesting: Collect both floating and adherent cells by centrifugation.[14]
-
Washing: Wash cells once with cold 1X PBS and centrifuge to pellet.[15][16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[15][16]
-
Staining: Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.[14][16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16][17]
5.3. Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins like caspases and PARP.[11][18]
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[18][19]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by heating in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][19]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., cleaved Caspase-3, PARP-1, p53, γ-H2AX).[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] Normalize band intensities to a loading control like β-actin or GAPDH for accurate quantification.[18]
Conclusion
This compound remains a clinically relevant alkylating agent whose efficacy is rooted in its ability to generate extensive DNA cross-links. This damage overwhelms cellular repair mechanisms, activating the p53-dependent apoptotic pathway, which is a critical determinant of its anti-cancer activity. A thorough understanding of these molecular pathways and the application of precise experimental methodologies are essential for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies in cancer therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of p53-deficient cells to oxaliplatin and thio-TEPA (N, N', N" triethylenethiophosphoramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ABT199/venetoclax synergism with this compound enhances the cytotoxicity of fludarabine, cladribine and busulfan in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacokinetics of Thiotepa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Thiotepa, an alkylating agent used in cancer chemotherapy. The document details the absorption, distribution, metabolism, and excretion of this compound and its primary active metabolite, TEPA. It includes quantitative data, experimental methodologies, and visual representations of key biological pathways.
Introduction
This compound (N,N',N''-triethylenethiophosphoramide) is a polyfunctional alkylating agent that exerts its cytotoxic effects by forming DNA cross-links, thereby inhibiting DNA synthesis and cell proliferation. A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and minimizing toxicity. This guide synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite, TEPA, exhibit significant inter-individual variability. Key parameters are summarized below.
Absorption
Following intravenous administration, this compound is rapidly distributed. After intravesical instillation for bladder cancer, absorption can be variable, ranging from 10% to nearly 100% of the administered dose. Factors influencing absorption include the extent of tumor infiltration and mucosal inflammation.
Distribution
This compound is highly lipophilic, allowing for wide distribution into tissues and the ability to cross the blood-brain barrier. The volume of distribution is substantial, reflecting its extensive tissue penetration. Plasma protein binding of this compound is relatively low, generally in the range of 10-20%.[1]
Metabolism
This compound is extensively metabolized in the liver, primarily through oxidative desulfuration by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, to its major active metabolite, triethylenephosphoramide (B1683007) (TEPA). TEPA exhibits comparable alkylating activity to the parent drug. This compound also undergoes conjugation with glutathione.
Excretion
This compound and its metabolites are primarily excreted in the urine. The urinary excretion of unchanged this compound is low, typically less than 2% of the administered dose. A significant portion of the dose is excreted as TEPA and other metabolites.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound and its active metabolite, TEPA, in adult and pediatric populations.
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 1.5 - 4.1 hours | [Various Sources] |
| Volume of Distribution (Vd) | 0.7 L/kg | [2] |
| Total Body Clearance (CL) | 186 ± 20 mL/min/m² | [2] |
| Plasma Protein Binding | 10 - 20% | [1] |
Table 2: Pharmacokinetic Parameters of TEPA in Adults
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 3 - 21 hours | [Various Sources] |
| Plasma Protein Binding | Extensively protein bound | [Various Sources] |
Table 3: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | 1.3 hours | [Various Sources] |
| Total Body Clearance (CL) | 11.25 L/h/m² | [Various Sources] |
| Volume of Distribution (Vd) | 19.38 L/m² | [Various Sources] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacokinetics of this compound.
Quantification of this compound and TEPA in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a common and sensitive method for the simultaneous quantification of this compound and TEPA in plasma, urine, and cerebrospinal fluid.[2][3][4]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound and TEPA).
-
Precipitate proteins by adding a mixture of methanol (B129727) and acetonitrile (B52724).[4]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation (Urine):
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18, 150 x 2.1 mm, 5 µm) is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 1 mM ammonia (B1221849) solution) and an organic solvent (e.g., acetonitrile) is employed.[4]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[4]
-
-
Mass Spectrometric Detection:
Determination of Plasma Protein Binding
Method: Equilibrium Dialysis
Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.[1][6][7]
-
Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used.[7]
-
Procedure:
-
Prepare a solution of this compound in plasma at a known concentration.
-
Place the this compound-spiked plasma in one chamber of the dialysis unit.
-
Place a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) in the other chamber.[6]
-
Incubate the unit at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached (typically 4 hours or more).[6][8]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Bioactivation
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary metabolic pathway involves cytochrome P450-mediated desulfuration to form the active metabolite TEPA.
Caption: Metabolic activation of this compound.
DNA Damage Response and Apoptosis Induction
This compound's cytotoxicity is mediated through the induction of DNA cross-links, which triggers the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis.
Caption: this compound-induced DNA damage and apoptosis.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.
Caption: Workflow for a this compound pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound are characterized by rapid distribution, extensive hepatic metabolism to an active metabolite, and significant inter-individual variability. A comprehensive understanding of these processes, facilitated by robust analytical methodologies, is essential for the safe and effective use of this compound in clinical practice. Further research into the genetic and physiological factors contributing to pharmacokinetic variability will aid in the development of personalized dosing strategies to optimize patient outcomes.
References
- 1. The binding of thio-TEPA in human serum and to isolated serum protein fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of this compound and Its Metabolite TEPA in Plasma and Cerebrospinal Fluid by Turbulent Flow Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of cyclophosphamide, 4-hydroxycyclophosphamide, N,N',N"-triethylenethiophosphoramide (this compound) and N,N',N"-triethylenephosphoramide (tepa) in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. static1.squarespace.com [static1.squarespace.com]
Thiotepa's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa, a cornerstone of high-dose chemotherapy regimens, is an alkylating agent with significant activity against a range of malignancies. Its utility in the treatment of central nervous system (CNS) tumors is critically dependent on its ability to traverse the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the existing scientific literature on this compound's CNS penetration, summarizing key quantitative data, detailing available experimental methodologies, and exploring the likely mechanism of its transport into the brain.
Physicochemical Properties and Mechanism of Blood-Brain Barrier Transport
The capacity of a molecule to cross the blood-brain barrier is largely governed by its physicochemical characteristics. This compound possesses properties that are highly suggestive of passive diffusion as its primary mode of entry into the central nervous system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 189.22 g/mol [1][2][3] | Well below the general threshold of 400-500 Da, favoring passive diffusion.[4] |
| Lipophilicity (LogP) | 0.53[3] | Indicates a degree of lipid solubility, which is a key determinant for traversing the lipid-rich endothelial cell membranes of the BBB. |
The prevailing hypothesis, supported by these properties, is that this compound's small size and lipophilic nature allow it to passively diffuse across the tightly-junctioned endothelial cells of the blood-brain barrier. There is currently a lack of direct experimental evidence from in vitro transport assays or studies with efflux pump inhibitors to definitively rule out the involvement of carrier-mediated transport or interaction with efflux transporters such as P-glycoprotein. However, the significant CNS penetration observed clinically and in preclinical models strongly supports passive diffusion as the principal mechanism.
Quantitative Analysis of Blood-Brain Barrier Penetration
Multiple studies have quantified the extent of this compound and its active metabolite, TEPA, crossing the blood-brain barrier, primarily by measuring their concentrations in cerebrospinal fluid (CSF) relative to plasma.
Table 2: Cerebrospinal Fluid (CSF) to Plasma Concentration Ratios of this compound and TEPA
| Study Population | Drug | CSF:Plasma Ratio (AUC) | Reference |
| Pediatric Patients | This compound | 1.01 | Heideman et al., 1989[5] |
| Pediatric Patients | TEPA | 0.95 | Heideman et al., 1989[5] |
These findings from a phase I clinical trial in pediatric patients demonstrate that both this compound and its active metabolite achieve concentrations in the CSF that are nearly identical to those in the plasma, indicating excellent penetration across the blood-brain barrier.[5] Other reports have similarly noted that CSF levels of this compound can exceed 90% of those observed in serum.[6]
Experimental Protocols
Detailed experimental protocols from the key historical studies are not fully available in the public domain. However, based on the abstracts and citing literature, the following methodologies were employed.
Heideman et al., 1989: Phase I and Pharmacokinetic Evaluation in Pediatric Patients
-
Objective: To determine the maximum tolerated dose and pharmacokinetics of intravenous this compound in children with refractory malignancies, including its penetration into the CSF.
-
Study Design: A phase I dose-escalation trial.
-
Participants: 19 children with refractory solid tumors or leukemia.
-
Drug Administration: this compound was administered as an intravenous bolus at escalating doses of 25, 50, 65, and 75 mg/m². An additional seven patients received the drug as an 8-hour infusion.
-
Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected at various time points to determine the concentrations of this compound and its metabolite, TEPA. For at least one patient with a Rickham reservoir, simultaneous plasma and ventricular CSF samples were obtained.
-
Analytical Method: While not explicitly detailed in the abstract, gas chromatography was a common method for this compound analysis during that period.
-
Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) was calculated for both plasma and CSF to determine the CSF:plasma ratios.
Strong et al., 1986: Pharmacokinetics in Rhesus Monkeys
-
Objective: To determine the pharmacokinetics of intravenous and intraventricular this compound in rhesus monkeys to model its distribution in the CNS.
-
Animal Model: Rhesus monkeys.
-
Drug Administration: this compound was administered intravenously.
-
Sample Collection: Plasma, lumbar CSF, and ventricular CSF samples were collected to measure this compound concentrations.
-
Pharmacokinetic Analysis: The study determined that after intravenous administration, this compound rapidly equilibrated between plasma and both lumbar and ventricular CSF.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing this compound's BBB penetration and its proposed mechanism, the following diagrams are provided.
Conclusion
The available evidence strongly indicates that this compound and its active metabolite, TEPA, effectively cross the blood-brain barrier, achieving therapeutic concentrations within the central nervous system. This penetration is attributed to the molecule's favorable physicochemical properties, namely its low molecular weight and lipophilicity, which facilitate passive diffusion across the BBB. The quantitative data, particularly the near 1:1 ratio of CSF to plasma concentrations, underscores its utility in the treatment of CNS malignancies. While the precise details of early experimental protocols are not fully accessible, the foundational studies in both pediatric patients and preclinical models provide a solid basis for understanding this compound's CNS pharmacokinetics. Future research could further elucidate the transport mechanism by investigating potential interactions with BBB transporters.
References
- 1. Phase I and pharmacokinetic evaluation of this compound in the cerebrospinal fluid and plasma of pediatric patients: evidence for dose-dependent plasma clearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting intrathecal this compound: Efficacy and safety in secondary CNS malignancies [ouci.dntb.gov.ua]
- 3. The Blood-Brain Barrier: Implications for Experimental Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Carcinomatous meningitis: Leptomeningeal metastases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-dose this compound, in conjunction with melphalan, followed by autologous hematopoietic stem cell transplantation in patients with pediatric solid tumors, including brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Role of Thiotepa in the Treatment of Lymphomas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa (triethylene thiophosphoramide), a polyfunctional alkylating agent, has a long and significant history in the management of various malignancies, including lymphomas. First synthesized in the 1950s, its ability to cross-link DNA and induce apoptosis in rapidly dividing cancer cells made it a valuable therapeutic tool in the early era of chemotherapy.[1] This technical guide provides a comprehensive overview of the historical use of this compound in treating lymphomas, focusing on its mechanism of action, early clinical applications, and its evolution into a key component of high-dose chemotherapy regimens for hematopoietic stem cell transplantation (HSCT).
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its function as a DNA alkylating agent. Following administration, it is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6 and CYP3A4, to its active metabolite, triethylene phosphoramide (B1221513) (TEPA). Both this compound and TEPA possess three reactive aziridine (B145994) groups that can covalently bind to the N7 position of guanine (B1146940) bases in DNA. This alkylation can occur on a single strand or, more potently, create interstrand and intrastrand cross-links. These cross-links disrupt the normal helical structure of DNA, sterically hindering the processes of DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways, ultimately leading to cancer cell death.[2]
The efficacy of this compound is influenced by the cell's DNA repair capacity. Tumors with deficiencies in DNA repair pathways may exhibit increased sensitivity to this compound-induced damage.
Signaling Pathways of this compound-Induced Cell Death
The DNA damage inflicted by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway. This intricate signaling cascade is orchestrated by key sensor proteins, including the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which recognize DNA double-strand and single-strand breaks, respectively. Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. These kinases, in turn, phosphorylate effectors like p53, leading to cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, these pathways converge to initiate apoptosis.
Historical Clinical Use and Experimental Protocols
This compound's application in lymphoma treatment dates back to the 1950s. Early clinical studies explored its use as a single agent and in combination with other emerging chemotherapeutic agents and radiation. Due to its ability to penetrate the central nervous system (CNS), it has historically been a crucial agent in the management of CNS lymphoma.
Early Clinical Trials (1950s-1970s)
Initial clinical investigations with this compound in lymphomas, including Hodgkin's disease and various non-Hodgkin's lymphomas, demonstrated its palliative efficacy. Administration routes included intravenous, intramuscular, and intracavitary injections.[3] Dosages were often determined empirically and adjusted based on patient tolerance, primarily monitored through white blood cell counts.
Table 1: Representative Historical Dosage Regimens of this compound for Lymphomas
| Lymphoma Type | Dosage Regimen | Administration Route | Frequency | Reference |
| Malignant Lymphomas | 0.3-0.4 mg/kg | Intravenous (rapid) | Every 1-4 weeks | [4] |
| Malignant Lymphomas | 0.2 mg/kg or 6 mg/m² | Intravenous | Daily for 4-5 days, every 2-4 weeks | [3] |
| Malignant Effusions | 0.6-0.8 mg/kg | Intracavitary | At least 1-week intervals | [3] |
Experimental Protocol: Early Intravenous Administration of this compound
A typical protocol for the intravenous administration of this compound in the early clinical setting for lymphoma would involve the following steps:
-
Patient Selection: Patients with histologically confirmed malignant lymphoma who had either relapsed after or were refractory to prior therapies were often enrolled.
-
Dosage Calculation: The dose was calculated based on the patient's body weight (e.g., 0.3-0.4 mg/kg).
-
Reconstitution: this compound powder was reconstituted with sterile water for injection.
-
Administration: The reconstituted solution was administered as a rapid intravenous injection.
-
Monitoring: White blood cell and platelet counts were monitored weekly to assess for myelosuppression, the primary dose-limiting toxicity.
-
Dose Adjustment: Subsequent doses were adjusted or delayed based on the patient's hematological parameters.
High-Dose Chemotherapy and Autologous Stem Cell Transplantation (ASCT)
With the advent of ASCT in the 1980s and 1990s, the role of this compound in lymphoma treatment was revitalized. Its myelosuppressive properties, once a limitation, became an integral part of high-dose conditioning regimens aimed at eradicating residual lymphoma cells before the infusion of hematopoietic stem cells. This compound's ability to cross the blood-brain barrier made it particularly valuable in conditioning regimens for patients with CNS lymphoma or those at high risk of CNS relapse.
Table 2: this compound-Based High-Dose Conditioning Regimens for Lymphoma
| Regimen | Components | This compound Dosage | Lymphoma Type | Reference |
| TBC | T hiotepa, B usulfan, C yclophosphamide | 250 mg/m²/day for 3 days | Malignant Lymphoma | [5] |
| TBC (Japan EAP) | T hiotepa, B usulfan, C yclophosphamide | 200 mg/m²/day for 2 days | Malignant Lymphoma (including PCNSL) | [1][6] |
| Etoposide/Thiotepa | Etoposide, T hiotepa | 300 mg/m²/day on days -6, -5, -4 | Relapsed Intermediate-Grade NHL | [7] |
| TEAM | T hiotepa, E toposide, A ra-C, M elphalan | 5 mg/kg on days -7 and -6 | NHL and Hodgkin's Lymphoma | [8] |
| TIER | T hiotepa, I fosfamide, E toposide, R ituximab | 20-50 mg/m² on day 5 of a 21-day cycle | Relapsed/Refractory PCNSL | [9] |
Experimental Protocol: TBC Conditioning Regimen
A representative protocol for a this compound-based high-dose conditioning regimen (TBC) followed by ASCT is outlined below:
-
Patient Eligibility: Patients with high-risk or relapsed/refractory lymphoma, often with CNS involvement or at high risk for it, who have an adequate performance status and organ function are considered.
-
Stem Cell Mobilization and Collection: Peripheral blood stem cells are mobilized using granulocyte-colony stimulating factor (G-CSF) with or without chemotherapy and collected via apheresis.
-
Conditioning Chemotherapy:
-
Busulfan (B1668071): Administered intravenously, typically over several days (e.g., 0.8 mg/kg every 6 hours on days -8, -7, -6, and -5).[1]
-
This compound: Administered intravenously (e.g., 200 mg/m²/day over 2 hours on days -4 and -3).[1]
-
Cyclophosphamide (B585): Often included in historical TBC regimens.
-
-
Rest Day(s): A rest period is often incorporated before stem cell infusion.
-
Autologous Stem Cell Infusion: The previously collected stem cells are thawed and infused intravenously on day 0.
-
Supportive Care: Patients receive intensive supportive care, including prophylactic antibiotics, antifungals, and antiviral medications, as well as blood product transfusions as needed, until hematopoietic recovery.
-
Engraftment Monitoring: Blood counts are monitored daily to assess for neutrophil and platelet engraftment.
Conclusion
This compound has played a multifaceted role in the treatment of lymphomas for over half a century. From its early use as a single agent providing palliative care to its current critical role in high-dose conditioning regimens for potentially curative autologous stem cell transplantation, this compound has remained a relevant therapeutic agent. Its unique ability to penetrate the central nervous system has solidified its importance in the management of CNS lymphomas. Ongoing clinical trials continue to explore its optimal use in combination with newer targeted therapies, ensuring that this historical agent remains a part of the modern armamentarium against lymphoma.[10][11]
References
- 1. An expanded-access clinical study of this compound (DSP-1958) high-dose chemotherapy before autologous hematopoietic stem cell transplantation in patients with malignant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. A phase I-II study of high-dose this compound, busulfan and cyclophosphamide as a preparative regimen for autologous transplantation for malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An expanded-access clinical study of this compound (DSP-1958) high-dose chemotherapy before autologous hematopoietic stem cell transplantation in patients with malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Hodgkin's granuloma, chronic lymphatic leukaemia, polycythaemia vera, and other reticuloses with triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outcomes Associated With this compound-Based Conditioning in Patients With Primary Central Nervous System Lymphoma After Autologous Hematopoietic Cell Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound + Stem Cell Transplant for Lymphoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Facebook [cancer.gov]
Methodological & Application
Thiotepa: In Vitro Experimental Protocols for Preclinical Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa is a polyfunctional alkylating agent that has been utilized in cancer chemotherapy for several decades.[1] Its cytotoxic effects are primarily attributed to its ability to crosslink DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[1] This document provides detailed protocols for in vitro studies designed to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, and cell cycle distribution.
Mechanism of Action
This compound is a prodrug that is metabolically converted to its active form, triethylenephosphoramide (B1683007) (TEPA). Both this compound and TEPA possess aziridine (B145994) groups that can alkylate the N7 position of guanine (B1146940) in DNA. This alkylation can lead to the formation of interstrand and intrastrand crosslinks in the DNA double helix. These crosslinks disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[2]
Data Presentation
The following tables summarize key quantitative data for this compound's in vitro activity. Note: The data provided for A549, HeLa, and Jurkat cell lines are representative templates. Researchers should populate these tables with their own experimental data.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 72 | Value from experiment | [3] |
| A549 | Lung Carcinoma | 72 | Value from experiment | N/A |
| HeLa | Cervical Adenocarcinoma | 72 | Value from experiment | N/A |
| Jurkat | T-cell Leukemia | 48 | Value from experiment | N/A |
Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic Cells | Reference |
| MCF-7 | Value from experiment | 48 | Value from experiment | Value from experiment | N/A |
| A549 | Value from experiment | 48 | Value from experiment | Value from experiment | N/A |
| HeLa | Value from experiment | 48 | Value from experiment | Value from experiment | N/A |
| Jurkat | Value from experiment | 24 | Value from experiment | Value from experiment | N/A |
Table 3: Effect of this compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MCF-7 | Value from experiment | 24 | Value from experiment | Value from experiment | Value from experiment | N/A |
| A549 | Value from experiment | 24 | Value from experiment | Value from experiment | Value from experiment | N/A |
| HeLa | Value from experiment | 24 | Value from experiment | Value from experiment | Value from experiment | N/A |
| Jurkat | Value from experiment | 24 | Value from experiment | Value from experiment | Value from experiment | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the detached and attached cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
References
Application Notes and Protocols for Thiotepa in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa is a polyfunctional alkylating agent used in chemotherapy for various cancers, including breast, ovarian, and bladder cancer.[1][2][3] In a research context, it serves as a potent tool for studying the DNA damage response, cell cycle regulation, and apoptosis. Its mechanism of action involves the alkylation and cross-linking of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][3][4] this compound is a prodrug that is metabolized by cytochrome P450 enzymes into its active form, N,N',N''-triethylenephosphoramide (TEPA), which is also a cytotoxic alkylating agent.[1][5] This document provides detailed guidelines and protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process. As a cell cycle non-specific agent, it can damage cells at all phases of the cell cycle.[3][6] The process begins with its metabolic activation, followed by direct interaction with cellular DNA.
-
Cellular Uptake and Activation : Due to its moderate lipophilicity, this compound penetrates the cell membrane.[4] In the liver, and potentially within target cells, it is metabolized by cytochrome P450 enzymes (primarily CYP2B6) into its active metabolite, TEPA, through desulfuration.[1]
-
DNA Alkylation : Both this compound and TEPA contain reactive aziridine (B145994) rings.[4] Under physiological conditions, these rings are protonated to form electrophilic aziridinium (B1262131) ions.[4]
-
DNA Adduct Formation : These highly reactive intermediates attack nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being a principal target.[4][7] This reaction forms covalent bonds, creating alkylated guanine bases.[4]
-
DNA Cross-linking and Damage : As a trifunctional agent, a single this compound or TEPA molecule can react with multiple guanine bases, leading to the formation of intra- and interstrand DNA cross-links.[1][3] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.[1]
-
Induction of Apoptosis : The extensive DNA damage triggers cellular surveillance mechanisms, leading to cell cycle arrest and the initiation of programmed cell death, or apoptosis.[3]
Figure 1. Mechanism of action of this compound leading to apoptosis.
Product Handling and Storage
This compound is a cytotoxic agent and should be handled with caution, following safety guidelines for hazardous drugs.
-
Handling : Use personal protective equipment (PPE), including gloves and a lab coat.[5] All preparation should be done in a certified biological safety cabinet. In case of skin contact, wash the area thoroughly with soap and water; for mucous membrane contact, flush with water.[5]
-
Storage : Unopened vials of lyophilized this compound powder should be stored in a refrigerator at 2°C to 8°C and protected from light at all times.[8]
-
Reconstitution and Stability :
-
Reconstitute the lyophilized powder with Sterile Water for Injection. For example, a 15 mg vial can be reconstituted with 1.5 mL to yield a 10 mg/mL solution.[8][9]
-
The reconstituted solution is stable for 8 hours when stored at 2°C to 8°C.[5][8]
-
For cell culture use, this stock solution should be further diluted in sterile, serum-free culture medium or phosphate-buffered saline (PBS) to the desired final concentration immediately before use.[5] Studies have shown that diluted solutions (e.g., 1-3 mg/mL) in 5% glucose or 0.9% NaCl are stable for several days under refrigeration, but immediate use is recommended for cell culture applications to ensure consistent activity.[10][11][12]
-
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a cytotoxic agent. IC50 values for this compound can vary significantly depending on the cell line, incubation time, and assay method. The following table summarizes representative IC50 values from the literature.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| P388 | Murine Leukemia | Not Specified | Dose-dependent inhibition | [13] |
| MCF-7 | Human Breast Carcinoma | Not Specified | Dose-dependent cytotoxicity | [14] |
| EMT6 | Mouse Mammary Carcinoma | Not Specified | Dose-dependent cytotoxicity | [14] |
| A549 | Human Lung Carcinoma | 72 hours | Not specified, but used in studies | [15] |
| HepG2 | Human Hepatocellular Carcinoma | 72 hours | Variable, used as a reference line | [16][17] |
Experimental Protocols
Figure 2. General experimental workflow for this compound studies.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
This compound Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubation : Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS, ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing : Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[19]
-
Staining : Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
Live cells : Annexin V-negative, PI-negative.
-
Early apoptotic cells : Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive, PI-positive.
-
Necrotic cells : Annexin V-negative, PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21][22]
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvesting : Harvest cells by trypsinization, collect the cell pellet by centrifugation.
-
Washing : Wash the cells once with ice-cold PBS.
-
Fixation : Resuspend the pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Rehydration and Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analysis : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[23]
Protocol 4: DNA Damage Assessment (Alkaline Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks. This compound, as a DNA cross-linking agent, will induce damage detectable by this method.[15]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[15]
Brief Methodology:
-
Cell Treatment and Harvesting : Treat cells with this compound. Harvest cells and maintain them on ice.
-
Slide Preparation : Mix a low number of cells (~10,000) with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify.
-
Lysis : Immerse the slides in a high-salt alkaline lysis buffer to dissolve membranes and remove proteins.[15]
-
Alkaline Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis : Perform electrophoresis at a low voltage.[15]
-
Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).
-
Visualization and Analysis : Visualize the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment to measure the extent of DNA damage.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound FOR INJECTION, USP(For Intravenous, Intracavitary or Intravesical Use) [dailymed.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. medac.eu [medac.eu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Preclinical studies relating to the use of this compound in the high-dose setting alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Damage Response Network and Intracellular Redox Status in the Clinical Outcome of Patients with Lung Cancer [mdpi.com]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. biocompare.com [biocompare.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Thiotepa Dosage Calculation for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa is a polyfunctional alkylating agent used in cancer chemotherapy. Its mechanism of action involves the formation of cross-links within and between DNA strands, leading to the inhibition of DNA replication and transcription, and ultimately resulting in cell death. Accurate dosage calculation is critical in preclinical animal studies to ensure reproducible and meaningful results that can be translated to clinical settings. This document provides detailed application notes and protocols for this compound dosage calculation and administration in common animal models.
Data Presentation
Table 1: this compound Acute Toxicity (LD50) in Animal Models
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intravenous | ~9.5 | |
| Rat | Intra-arterial | ~8.8 | |
| Mouse | Intraperitoneal | 400 |
Table 2: Reported Teratogenic and Lethal Doses of this compound in Animal Models
| Species | Route of Administration | Effect | Dose (mg/kg) | Reference |
| Mouse | Intraperitoneal | Teratogenic | ≥ 1 | |
| Rat | Intraperitoneal | Teratogenic | ≥ 3 | |
| Rabbit | Not Specified | Fetal Lethality | 3 |
Table 3: Examples of this compound Dosages Used in Preclinical Studies
| Species | Route of Administration | Dosage Regimen | Study Type | Reference |
| Mouse | Intraperitoneal | 1.15 or 2.3 mg/kg, 3 times/week for 52 or 43 weeks | Carcinogenicity | |
| Mouse | Intraperitoneal | 4 or 8 mg/kg, 3 times/week for 4 weeks | Carcinogenicity | |
| Mouse | Intraperitoneal | 1.8 mg/kg, 3 times/week for 4 weeks | Carcinogenicity | |
| Rat | Intraperitoneal | 0.7 or 1.4 mg/kg, 3 times/week for 52 or 34 weeks | Carcinogenicity | |
| Rat | Intravenous | 1 mg/kg, once/week for 52 weeks | Carcinogenicity |
Dose Conversion Between Species
For the extrapolation of animal doses to a Human Equivalent Dose (HED), or vice versa, the Body Surface Area (BSA) normalization method is commonly used. The conversion relies on the Km factor (Body weight (kg) / BSA (m²)).
Formula for HED Calculation:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Table 4: Body Surface Area (BSA) Conversion Factors
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Data adapted from FDA guidelines.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder for injection
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE), including gloves and a lab coat.
Procedure:
-
Reconstitution:
-
Reconstitute this compound powder with Sterile Water for Injection. For a 15 mg vial, use 1.5 mL of sterile water to obtain a concentration of 10 mg/mL.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Dilution:
-
The reconstituted solution is hypotonic and must be further diluted with 0.9% Sodium Chloride Injection before administration.
-
The final desired concentration for injection will depend on the specific experimental design. A common concentration for intravenous use is 1 mg/mL.
-
For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, draw 1 mL of the reconstituted this compound and add it to 9 mL of 0.9% Sodium Chloride Injection.
-
-
Vehicle Control:
-
The vehicle solution for the control group should be the same as the diluent used for this compound, typically 0.9% Sodium Chloride Injection or phosphate-buffered saline (PBS). In some studies, tricaprylin has been used as a vehicle for intraperitoneal injections.
-
Protocol 2: Administration of this compound to Rodents
A. Intraperitoneal (IP) Injection:
-
Animal Restraint: Properly restrain the mouse or rat.
-
Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Procedure:
-
Use a 23-25 gauge needle.
-
Tilt the animal slightly with the head down.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
-
The maximum recommended injection volume for a mouse is 0.5 mL and for a rat is 2-5 mL, depending on its weight.
-
B. Intravenous (IV) Injection (Tail Vein):
-
Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.
-
Animal Restraint: Place the animal in a suitable restraint device.
-
Procedure:
-
Use a 27-30 gauge needle.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins, parallel to the vein.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.
-
The maximum recommended injection volume for a mouse is 0.2 mL and for a rat is 0.5 mL.
-
Protocol 3: Toxicity Monitoring
1. Clinical Observations:
-
Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (measure at least twice weekly)
-
Changes in food and water consumption
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, aggression)
-
Signs of bleeding or infection.
-
-
The primary dose-limiting toxicity of this compound is myelosuppression.
2. Hematological Monitoring:
-
Collect blood samples (e.g., via saphenous or submandibular vein) at predetermined time points to monitor for bone marrow depression.
-
Key parameters to measure include:
-
White blood cell (WBC) count
-
Platelet count
-
Red blood cell (RBC) count
-
-
A significant drop in WBC or platelet counts indicates myelosuppression. Therapy should be adjusted or discontinued if counts fall below a predetermined threshold.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound studies in animal models.
Application Notes and Protocols for Thiotepa in Glioblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiotepa in preclinical glioblastoma (GBM) research. Included are summaries of its mechanism of action, quantitative data on its efficacy in vitro, and detailed protocols for its application in both cell culture and animal models.
Introduction
This compound is an alkylating agent that has been used in the treatment of various cancers. Its ability to cross the blood-brain barrier makes it a candidate for the treatment of brain tumors like glioblastoma.[1] this compound exerts its cytotoxic effects by inducing DNA damage, leading to cell cycle arrest and apoptosis.[2] This document outlines its application in preclinical GBM models to facilitate further research into its therapeutic potential.
Mechanism of Action: DNA Damage Response
This compound is a trifunctional alkylating agent that covalently attaches alkyl groups to DNA, primarily at the N7 position of guanine. This leads to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks.[2] This damage triggers the DNA Damage Response (DDR) pathway. In glioblastoma cells, the DDR is a critical pathway for cell survival, and its key players include ATM, DNA-PK, and PARP.[3][4] this compound-induced DNA damage activates these sensor proteins, which in turn initiate a signaling cascade to arrest the cell cycle and recruit DNA repair machinery. If the damage is irreparable, the pathway can trigger apoptosis.
Caption: this compound's mechanism of action in glioblastoma cells.
Data Presentation
In Vitro Efficacy of this compound in Glioblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a this compound-related compound, 6-thio-2'-deoxyguanosine (B1664700) (THIO), in various human and mouse glioma cell lines after a 4-day treatment.
| Cell Line (Human) | IC50 (µM) | Cell Line (Mouse) | IC50 (µM) |
| M059K | ~2.5 | GL261 | ~5.0 |
| H4 | ~5.0 | CT-2A | ~7.5 |
| U87 | ~10.0 | ALISON | ~10.0 |
| A172 | >10.0 | ||
| T98G | >10.0 | ||
| U251 | >10.0 | ||
| LN229 | >10.0 | ||
| SF268 | >10.0 | ||
| SF295 | >10.0 | ||
| SF539 | >10.0 | ||
| SNB19 | >10.0 | ||
| SNB75 | >10.0 | ||
| UWB | >10.0 | ||
| X01 | >10.0 | ||
| X02 | >10.0 | ||
| X03 | >10.0 | ||
| X06 | >10.0 |
Note: Data is extrapolated from a study on 6-thio-2'-deoxyguanosine, a compound that, like this compound, affects DNA. The original study should be consulted for detailed context.[5]
Experimental Protocols
In Vitro Protocol: Glioblastoma Cell Viability Assay
This protocol details the steps to assess the cytotoxicity of this compound on glioblastoma cell lines using a standard cell viability assay.
Materials:
-
Glioblastoma cell lines (e.g., U87, GL261)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (lyophilized powder)
-
Sterile PBS or DMSO for drug dissolution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture glioblastoma cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile PBS or DMSO).
-
Perform serial dilutions to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with PBS or DMSO).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the this compound concentration and calculate the IC50 value.
-
Caption: Workflow for in vitro assessment of this compound cytotoxicity.
In Vivo Protocol: Orthotopic Glioblastoma Mouse Model
This protocol describes the intracranial implantation of glioblastoma cells in mice and subsequent treatment with this compound to evaluate its in vivo efficacy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 1 x 10^5 U87-luc cells in 5 µL of sterile PBS into the striatum.
-
Seal the burr hole with bone wax and suture the incision.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for 7-10 days.
-
Monitor tumor growth via bioluminescence imaging.
-
-
This compound Administration:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound via intraperitoneal (IP) injection. A starting dose of 1-2 mg/kg can be used, administered 3 times per week.[5]
-
The control group should receive IP injections of the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging weekly.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and harvest the brains for histological analysis.
-
-
Data Analysis:
-
Compare tumor growth rates between the treatment and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Evaluate histological sections for tumor size, necrosis, and apoptosis.
-
Caption: Workflow for in vivo testing of this compound in a mouse model.
References
- 1. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA Damage Response to Overcome Cancer Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Thiotepa Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of thiotepa in a clinical trial setting. This document includes detailed protocols for preparation and administration, a summary of clinical data, and visualizations of the drug's mechanism of action and experimental workflows.
Introduction
This compound is a polyfunctional alkylating agent used in the treatment of various neoplastic diseases, including breast, ovarian, and bladder cancers.[1][2][3] It is often employed in high-dose chemotherapy regimens followed by hematopoietic stem cell transplantation (HSCT).[4] this compound is a prodrug that is metabolized in the liver to its active form, triethylenephosphoramide (TEPA), which exerts its cytotoxic effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.[5]
Mechanism of Action
This compound's primary mechanism of action is the alkylation of DNA.[5] After administration, this compound is metabolized by cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4) into its active metabolite, TEPA.[5] Both this compound and TEPA contain reactive aziridine groups that can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine.[1][5] This results in the formation of intrastrand and interstrand DNA cross-links, which disrupt DNA replication and transcription, trigger cell cycle arrest, and ultimately induce apoptosis (programmed cell death).[5][6]
Signaling Pathway for this compound-Induced Cell Death
Experimental Protocols
This compound Reconstitution and Dilution Protocol
Materials:
-
This compound for Injection, USP (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE), including gloves and a gown
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound vial with Sterile Water for Injection. The resulting solution is hypotonic and requires further dilution.
-
Dilution: Withdraw the appropriate volume of the reconstituted this compound solution and further dilute it with 0.9% Sodium Chloride Injection, USP, to a final concentration suitable for intravenous infusion.
-
Stability: Reconstituted solutions should be stored in a refrigerator and used within 8 hours. Solutions further diluted with Sodium Chloride Injection should be used immediately.
Intravenous Administration Protocol
Procedure:
-
Patient Preparation: Ensure the patient has adequate venous access. Pre-medications to prevent nausea and vomiting may be administered as per the clinical trial protocol.
-
Infusion: Administer the diluted this compound solution intravenously over the time specified in the clinical trial protocol. Infusion times can range from a rapid IV push to infusions lasting several hours, depending on the dosing regimen.
-
Monitoring: Monitor the patient for any signs of infusion-related reactions, such as allergic reactions or local irritation at the injection site. Vital signs should be monitored periodically during and after the infusion.
-
Post-Infusion Care: Following the infusion, flush the intravenous line with 0.9% Sodium Chloride Injection, USP, to ensure the complete dose has been administered.
Experimental Workflow for a Phase I Clinical Trial
Clinical Data
The following tables summarize quantitative data from various clinical trials involving the intravenous administration of this compound.
Table 1: Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value | Reference |
| This compound | ||
| Half-life | 1.3 - 2.1 hours | [7] |
| Volume of Distribution | ~50 L | [7] |
| Clearance | Declines with increasing dose | [7] |
| CSF:Plasma Ratio | 0.92 | [7] |
| TEPA (Active Metabolite) | ||
| Half-life | 3 - 21 hours | [1] |
Table 2: Efficacy of this compound-Based Regimens in Malignant Lymphoma
| Study Phase | Patient Population | Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Phase I/II | Relapsed/Refractory Primary CNS Lymphoma | TIER (this compound, Ifosfamide, Etoposide, Rituximab) | 52% | - | [8][9] |
| Phase I/II | High-Risk Malignant Lymphoma | High-dose this compound, Busulfan, Cyclophosphamide | 78% | 52% | [10] |
Table 3: Hematological Toxicity in High-Dose this compound Regimens
| Toxicity Grade | Neutropenia | Thrombocytopenia | Anemia | Reference |
| Grade 3-4 | 56% | 39% | - | [8][9] |
| Myelosuppression | Dose-limiting toxicity | Reversible | - | [11] |
Table 4: Common Non-Hematological Toxicities
| Toxicity | Grade | Incidence | Reference |
| Mucositis/Stomatitis | Grade 3-4 | Dose-limiting | [12] |
| Hepatotoxicity | Grade 3-4 | Dose-limiting | [12] |
| Nausea and Vomiting | - | Common | [7] |
| Skin Rashes | - | Common | [7] |
| Diarrhea | - | Common | [7] |
Safety and Monitoring
The primary dose-limiting toxicity of this compound is myelosuppression, characterized by neutropenia and thrombocytopenia.[11] Regular monitoring of complete blood counts is crucial throughout the treatment and recovery periods. Non-hematological toxicities, including mucositis, hepatotoxicity, and skin reactions, are also common, particularly with high-dose regimens.[7][12] Patients should be closely monitored for signs and symptoms of these adverse events.
Conclusion
The intravenous administration of this compound is a critical component of various chemotherapy regimens, particularly in the high-dose setting for hematological malignancies and solid tumors. Careful adherence to preparation and administration protocols, along with vigilant patient monitoring, is essential to manage its toxicity profile and optimize therapeutic outcomes. Further clinical research is ongoing to refine dosing strategies and combination therapies involving this compound.
References
- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. sterimaxinc.com [sterimaxinc.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I-II study of high-dose this compound, busulfan and cyclophosphamide as a preparative regimen for autologous transplantation for malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A phase I-II study of high-dose this compound, busulfan and cyclophosphamide as a preparative regimen for allogeneic marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravesical Instillation of Thiotepa in Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravesical instillation of Thiotepa is a chemotherapeutic approach for the treatment of non-muscle invasive bladder cancer (NMIBC), particularly superficial papillary carcinoma.[1][2][3] this compound, a trifunctional alkylating agent, exerts its cytotoxic effects by cross-linking DNA, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis or programmed cell death.[4][5] This document provides detailed application notes and protocols for the use of this compound in both clinical and preclinical research settings, targeting researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2B6, to its active metabolite, TEPA (triethylenephosphoramide).[4] Both this compound and TEPA possess alkylating properties. The mechanism involves the formation of highly reactive ethylene (B1197577) iminium ion intermediates from the aziridine (B145994) groups of the molecule.[4] These intermediates then react with nucleophilic sites on DNA, predominantly the N7 position of guanine (B1146940) bases.[6] This reaction leads to the formation of covalent bonds, resulting in intrastrand and interstrand DNA cross-links. These cross-links disrupt the normal function of DNA, interfering with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5]
Signaling Pathways
The DNA damage induced by this compound activates complex cellular signaling pathways. The DNA damage response (DDR) is primarily initiated by the sensor kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.[7][8][9] Activation of these pathways can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, these pathways can trigger apoptosis.[7][9] The apoptotic cascade involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular proteins and cell death.[10][11][12]
References
- 1. Hematologic effects of intravesicular this compound therapy for bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of thio-TEPA on developing and established mammalian bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tepadina (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]
- 4. Treatment of superficial bladder tumors in a controlled trial with thio-TEPA versus adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Comparison of intravesical bacillus Calmette-Guerin and mitomycin C administration for non-muscle invasive bladder cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]
- 10. Tetrandrine induces apoptosis and triggers caspase cascade in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl trisulfide-induced apoptosis of bladder cancer cells is caspase-dependent and regulated by PI3K/Akt and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baicalein induces apoptosis via a mitochondrial-dependent caspase activation pathway in T24 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiotepa in High-Dose Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa is a polyfunctional alkylating agent with a well-established role in high-dose chemotherapy (HDC) regimens, particularly as a conditioning treatment prior to hematopoietic stem cell transplantation (HSCT).[1] Its ability to cross the blood-brain barrier makes it a valuable component in the treatment of central nervous system (CNS) malignancies.[2] This document provides detailed application notes on this compound-based HDC regimens, including quantitative data summaries, experimental protocols for assessing its effects, and diagrams of the relevant signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through the alkylation of DNA.[3] It is a prodrug that is metabolized in the liver to its active form, triethylenephosphoramide (B1683007) (TEPA). Both this compound and TEPA are trifunctional alkylating agents that can form covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[4][5] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6] The efficacy of this compound is influenced by the cell's DNA repair capacity, with deficiencies in pathways such as base-excision repair enhancing its cytotoxic effects.[4]
High-Dose Chemotherapy Regimens
This compound is a component of several well-established high-dose chemotherapy regimens. The following tables summarize the quantitative data for some of the most common protocols.
Table 1: CTC Regimen (Cyclophosphamide, this compound, Carboplatin)
| Drug | Dose | Administration | Reference |
| Cyclophosphamide (B585) | 6000 mg/m² | Divided over 4 consecutive days, administered as a daily 1-hour infusion. | [7][8] |
| This compound | 480 mg/m² | Divided over 4 consecutive days, administered as a twice-daily 30-minute infusion. | [7][8] |
| Carboplatin | 1600 mg/m² | Divided over 4 consecutive days, administered as a daily 1-hour infusion. | [7][8] |
This regimen has been frequently used in the context of high-risk or metastatic breast cancer.
Table 2: TBC Regimen (this compound, Busulfan (B1668071), Cyclophosphamide)
| Drug | Dose | Administration | Reference |
| This compound | 200-250 mg/m²/day | Administered intravenously daily from day -9 to day -7. | [9][10] |
| Busulfan | 2.7-3.2 mg/kg/day | Administered intravenously over 3 hours daily from day -6 to day -4 (for a 9-day regimen) or for 2 days (for an 8-day regimen). | [10] |
| Cyclophosphamide | 60 mg/kg/day | Administered intravenously daily on day -3 and day -2. | [9][10] |
The TBC regimen is a common conditioning regimen for patients with CNS lymphoma undergoing autologous stem cell transplantation.[9][11]
Table 3: this compound and Melphalan (B128) Regimen (Pediatric Solid Tumors)
| Drug | Dose (≥2 years of age) | Dose (<2 years of age) | Administration | Reference |
| This compound | 800 mg/m² | 32 mg/kg | Administered intravenously. Specific schedules can vary, with some protocols administering it over several days.[2][12] A double-conditioning approach may involve doses of 300-600 mg/m² per cycle.[13] | [12] |
| Melphalan | 280 mg/m² | 6 mg/kg | Administered intravenously.[2][12] In double-conditioning regimens, doses of 70-150 mg/m² per cycle have been used.[13] | [12] |
This combination is utilized for high-risk, relapsed, or refractory solid tumors in pediatric patients.[12]
Signaling Pathways
This compound-Induced DNA Damage Response and Apoptosis
This compound-induced DNA alkylation triggers a complex cellular response orchestrated by DNA damage sensors, transducers, and effectors. This ultimately leads to cell cycle arrest to allow for DNA repair or, if the damage is too extensive, the initiation of apoptosis.
References
- 1. This compound for Childhood Cancer Patients - Together by St. Jude™ [together.stjude.org]
- 2. High-dose this compound, in conjunction with melphalan, followed by autologous hematopoietic stem cell transplantation in patients with pediatric solid tumors, including brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Toxicity of the high-dose chemotherapy CTC regimen (cyclophosphamide, this compound, carboplatin): the Netherlands Cancer Institute experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Autologous stem cell transplantation with this compound, busulfan, and cyclophosphamide conditioning in patients with central nervous system lymphoma: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-dose chemotherapy with this compound, busulfan, and cyclophosphamide and autologous stem cell transplantation for patients with primary central nervous system lymphoma in first complete remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double-conditioning regimen consisting of high-dose this compound and melphalan with autologous stem cell rescue for high-risk pediatric solid tumors: A second report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-conditioning regimens consisting of this compound, melphalan and busulfan with stem cell rescue for the treatment of pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiotepa in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiotepa in combination with other chemotherapeutic agents for the treatment of various malignancies. This document includes summaries of clinical trial data, detailed experimental protocols, and visualizations of experimental workflows and the underlying mechanism of action.
Introduction to this compound
This compound is a polyfunctional alkylating agent that has been utilized in cancer therapy for decades.[1] Its cytotoxic effects are mediated through the release of ethylenimine radicals, which alkylate DNA, leading to the disruption of DNA bonds, cross-linking of DNA strands, and inhibition of DNA, RNA, and protein synthesis.[2][3] This mechanism ultimately results in cell death. This compound's ability to cross the blood-brain barrier makes it a valuable component in regimens targeting central nervous system (CNS) malignancies.[4] It is often used in high-dose chemotherapy regimens followed by hematopoietic stem cell transplantation (HSCT).[1]
This compound Combination Regimens: Clinical Data
The following tables summarize the clinical efficacy and toxicity of various this compound-based combination chemotherapy regimens evaluated in clinical trials for different cancer types.
Bladder Cancer
Regimen: this compound and Mitomycin C
-
Indication: Superficial (Stages Ta and Tis) Bladder Cancer[5]
| Efficacy Endpoint | This compound | Mitomycin C | p-value | Reference |
| Recurrence-Free Rate (3 months) | 93% | 97.6% | 0.6 | [5][6] |
| Recurrence-Free Rate (1 year) | 78% | 67.1% | 0.6 | [5][6] |
| Complete Response Rate | 26% | 39% | 0.08 | [4][7][8] |
| Overall Response Rate (CR+PR) | 53% | 63% | 0.23 | [4] |
| Toxicity | This compound | Mitomycin C | Reference |
| Urinary Frequency | 22/73 patients | 31/76 patients | [4] |
| Skin Rash | 2/73 patients | 14/76 patients | [4] |
| Bone Marrow Depression | 15/73 patients | 12/76 patients | [4] |
Ovarian Cancer
Regimen: this compound and Cisplatin (B142131)
-
Indication: Primary Epithelial Ovarian Cancer[9]
| Efficacy Endpoint | Result | Reference |
| Overall Response Rate | 55% (17/31 patients) | [9] |
| Clinical Complete Response | 39% (12/31 patients) | [9] |
| Pathologic Complete Response | 16% (5/31 patients) | [9] |
| Pathologic Partial Response | 19% (6/31 patients) | [9] |
| Median Survival (All Patients) | 16.8 months | [9] |
| Median Survival (Partial Response) | 21.5 months | [9] |
| Median Survival (Complete Pathologic Response) | 60.8 months | [9] |
| Toxicity | Grade 3/4 Incidence | Reference |
| Myelosuppression | Major toxicity, prompted all dose reductions | [9] |
| Grade 4 Neutropenia (in IP salvage therapy) | 31% | [10] |
| Grade 4 Thrombocytopenia (in IP salvage therapy) | 19% | [10] |
Breast Cancer
Regimen: this compound and Vinorelbine (B1196246)
-
Indication: Metastatic Breast Cancer (second-line treatment)[11]
| Efficacy Endpoint | Result | Reference |
| Overall Response Rate | 28% | [11] |
| Complete Response | 2/32 patients | [11] |
| Partial Response | 7/32 patients | [11] |
| Median Duration of Response | 9 months | [11] |
| Median Time to Progression | 6 months | [11] |
| Toxicity | Incidence | Reference |
| Leukopenia | 72% | [11] |
| Anemia | 48% | [11] |
| Local Phlebitis | 39% | [11] |
Regimen: Cyclophosphamide (B585), this compound, and Carboplatin (B1684641) (CTCb)
-
Indication: Advanced Breast Cancer responding to standard-dose therapy[12]
| Efficacy Endpoint | Result | Reference |
| Complete Response Duration (Median) | 16 months | [12] |
| Partial Response Duration (Median) | 5 months | [12] |
| Progression-Free Survival (4 years) | 23% | [13] |
| Overall Survival (4 years) | 30% | [13] |
| Toxicity | Incidence | Reference |
| Hemorrhagic Cystitis | 6/33 patients | [13] |
| Prolonged Gastrointestinal Toxicity | 3/33 patients | [13] |
| Veno-occlusive Disease | 2/33 patients | [13] |
| Therapy-related Death | 1/29 patients (3%) | [12] |
Multiple Myeloma
Regimen: this compound, Busulfan, and Cyclophosphamide (TBC)
-
Indication: High-risk Multiple Myeloma (preparative regimen for autologous stem cell transplantation)[14][15]
| Efficacy Endpoint | Result | Reference |
| Overall Response Rate | 81% | [15] |
| Complete Remission Rate | 26% | [15] |
| CR Rate (Chemosensitive Disease) | 52% | [15] |
| CR Rate (Refractory Disease) | 5% | [15] |
| Median Survival (Chemosensitive Disease) | 48 months | [15] |
| Median Survival (Primary Refractory Disease) | 35 months | [15] |
| Median Survival (Refractory Relapse) | 9 months | [15] |
| Toxicity | Incidence | Reference |
| Treatment-related Mortality (with PBSC support) | 4.8% | [15] |
Central Nervous System (CNS) Lymphoma
Regimen: this compound, Ifosfamide, Etoposide, and Rituximab (TIER)
| Efficacy Endpoint | Result | Reference |
| Overall Response Rate | 52% (14/27 patients) | [16][17] |
| Median Progression-Free Survival | 3 months | [16][17] |
| Median Overall Survival | 5 months | [16][17] |
| Toxicity | Grade 3/4 Incidence | Reference |
| Neutropenia | 56% | [16] |
| Thrombocytopenia | 39% | [16] |
Recurrent Medulloblastoma
Regimen: this compound, Carboplatin, and Etoposide
| Efficacy Endpoint | Result | Reference |
| Event-Free Survivors | 30% (7/23 patients) at a median of 54 months | [18][19] |
| Event-Free Survival (36 months) | 34% | [18][19] |
| Overall Survival (36 months) | 46% | [18][19] |
| Toxicity | Incidence | Reference |
| Treatment-related Deaths | 3/23 patients (multiorgan system failure, Aspergillus infection with venoocclusive disease) | [18][19] |
Lymphoma (Conditioning Regimen)
Regimen: this compound, Etoposide, Cyclophosphamide, Cytarabine, and Melphalan (B128) (TECAM)
| Efficacy Endpoint | Result | Reference |
| 2-Year Progression-Free Survival (vs. BEAM) | 55.7% (vs. 52.9%) | [1][20] |
| 2-Year Overall Survival (vs. BEAM) | 55.9% (vs. 67%) | [1][20] |
| 1-Year Non-Relapse Mortality (vs. BEAM) | 18.1% (vs. 12.5%) | [20] |
| 1-Year Cumulative Incidence of Relapse (vs. BEAM) | 26.2% (vs. 25.5%) | [20] |
Experimental Protocols
General Mechanism of Action of this compound
This compound is a polyfunctional alkylating agent. Its cytotoxic effects are mediated through the release of ethylenimine radicals which form covalent bonds with DNA. This leads to DNA cross-linking and damage, ultimately triggering cell cycle arrest and apoptosis.
Regimen-Specific Protocols
-
Dosage: The amount of both this compound and Mitomycin C used in each instillation is one-half the conventional dose of either used alone.[5]
-
Administration: Intravesical instillation. Patients are dehydrated for 8 to 12 hours prior to treatment. 60 mg of this compound in 30 to 60 mL of saline is instilled into the bladder via a catheter and retained for 2 hours. The patient may be repositioned every 15 minutes for maximum contact area.[2]
-
Schedule: Weekly for 4 weeks.[2]
-
Supportive Care: Monitor for myelosuppression and local toxicity.
-
Dosage: Cisplatin 50 mg/m² followed by this compound 40 mg/m².[9]
-
Administration: Intravenous infusion.
-
Schedule: Every 4 weeks for 6 cycles.[9]
-
Supportive Care: Pre- and post-hydration for Cisplatin administration to prevent nephrotoxicity. Antiemetics are crucial. Monitor for myelosuppression, neurotoxicity, and nephrotoxicity.[10]
-
Dosage: this compound 750 mg/m², Busulfan 10 mg/kg, and Cyclophosphamide 120 mg/kg.[14]
-
Administration: Intravenous infusion.
-
Schedule: Administered prior to autologous bone marrow or blood stem cell support.[14]
-
Supportive Care: Granulocyte-Colony Stimulating Factor (G-CSF) is administered to accelerate hematopoietic recovery.[14] Prophylaxis for seizures (with Busulfan) and hemorrhagic cystitis (with Cyclophosphamide) is required.
-
Dosage: Carboplatin 500 mg/m² (or AUC = 7 mg/mL x min) on days -8, -7, and -6; this compound 300 mg/m² and Etoposide 250 mg/m² on days -5, -4, and -3.[18]
-
Administration: Intravenous infusion.
-
Schedule: Followed by autologous stem-cell rescue (ASCR) on day 0.[18]
-
Supportive Care: Comprehensive supportive care including infection prophylaxis and management of mucositis and other toxicities is essential.
Supportive Care for High-Dose this compound Therapy
High-dose this compound therapy requires meticulous supportive care to manage its toxicities.
-
Skin Care: this compound is excreted through sweat, which can cause skin toxicity. Patients should be advised to bathe or shower frequently (at least twice daily) for 48 hours after administration. Bed linens should be changed daily. The use of occlusive dressings should be managed by cleaning the covered skin at least twice daily.[21][22][23]
-
Myelosuppression: Prophylactic G-CSF is often used to shorten the duration of neutropenia. Blood product transfusions (platelets and red blood cells) are administered as needed.
-
Nausea and Vomiting: A combination of antiemetics, including a 5-HT3 receptor antagonist, a neurokinin-1 receptor antagonist, and a corticosteroid, is recommended.
-
Mucositis: Good oral hygiene is critical. Palifermin may be considered to reduce the incidence and severity of oral mucositis, but should not be administered within 24 hours of chemotherapy.[11]
-
Infection Prophylaxis: Prophylactic antibiotics and antifungals are often prescribed during the period of neutropenia.
Conclusion
This compound, in combination with other chemotherapeutic agents, remains a critical component in the treatment of various cancers, particularly in the high-dose setting with stem cell rescue. The selection of a specific combination regimen depends on the cancer type, stage, and prior treatment history of the patient. Careful management of toxicities through comprehensive supportive care is paramount to the successful implementation of these intensive treatment protocols. Further research is ongoing to optimize dosing and combination strategies to improve efficacy and reduce treatment-related morbidity and mortality.
References
- 1. A Retrospective Comparison of TECAM and BEAM Conditioning Regimens Before Autologous Hematopoietic Stem Cell Transplant in Lymphoma Patients: Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound FOR INJECTION, USP(For Intravenous, Intracavitary or Intravesical Use) [dailymed.nlm.nih.gov]
- 3. Phase II trial of sequential high-dose chemotherapy with paclitaxel, melphalan and cyclophosphamide, this compound and carboplatin with peripheral blood progenitor support in women with responding metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravesical this compound versus mitomycin C in patients with Ta, T1 and TIS transitional cell carcinoma of the bladder: a phase III prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical this compound and mitomycin C treatment immediately after transurethral resection and later for superficial (stages Ta and Tis) bladder cancer: a prospective, randomized, stratified study with crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. auajournals.org [auajournals.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. This compound in combination with cisplatin for primary epithelial ovarian cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of intraperitoneal cisplatin and this compound in residual ovarian carcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II trial of vinorelbine and this compound in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase II study of high-dose cyclophosphamide, this compound, and carboplatin with autologous marrow support in women with measurable advanced breast cancer responding to standard-dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of a multi-course high-dose chemotherapy regimen incorporating cyclophosphamide, this compound, and carboplatin in stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, busulfan, and cyclophosphamide: a new preparative regimen for autologous marrow or blood stem cell transplantation in high-risk multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, busulfan, cyclophosphamide (TBC) and autologous hematopoietic transplantation: an intensive regimen for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. login.medscape.com [login.medscape.com]
- 19. ascopubs.org [ascopubs.org]
- 20. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 21. healthonline.washington.edu [healthonline.washington.edu]
- 22. This compound for Childhood Cancer Patients - Together by St. Jude™ [together.stjude.org]
- 23. media.starship.org.nz [media.starship.org.nz]
Application Notes and Protocols for Thiotepa in Hematopoietic Stem Cell Transplantation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiotepa (N,N′,N″-triethylenethiophosphoramide) is a polyfunctional alkylating agent with a long history in cancer therapy. Its potent myeloablative and immunosuppressive properties, coupled with its ability to cross the blood-brain barrier, have made it a critical component of high-dose chemotherapy (HDC) conditioning regimens prior to both autologous and allogeneic hematopoietic stem cell transplantation (HSCT).[1][2][3][4] this compound is utilized in the treatment of various hematologic malignancies, including lymphomas and leukemias, as well as solid tumors, particularly those with central nervous system (CNS) involvement.[1][2][3][4]
These application notes provide a comprehensive overview of this compound's mechanism of action, clinical pharmacology, and toxicity profile, along with detailed protocols for its clinical administration, therapeutic drug monitoring, and in vitro toxicity assessment.
Mechanism of Action
This compound is a prodrug that is metabolically converted to its active metabolite, triethylene phosphoramide (B1221513) (TEPA), which possesses comparable alkylating activity.[5][6][7] Both molecules exert their cytotoxic effects through the alkylation of DNA. As a trifunctional agent, this compound can form multiple covalent bonds with cellular macromolecules.[2]
The primary mechanism involves the alkylation of the N7 position of guanine (B1146940) bases in DNA.[2] This can lead to several downstream consequences:
-
DNA Cross-linking: this compound can form both intrastrand and interstrand DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[2][4]
-
DNA Adduct Formation: The formation of alkylated bases leads to DNA damage.[8]
-
Induction of DNA Damage Response (DDR): The cell recognizes these DNA lesions and activates complex signaling pathways, collectively known as the DNA Damage Response. This can lead to cell cycle arrest, attempts at DNA repair, or if the damage is too extensive, the initiation of apoptosis (programmed cell death). The primary repair pathway for the types of lesions induced by this compound is Base Excision Repair (BER).[2]
The combination of these effects results in the death of rapidly dividing cells, making this compound particularly effective against hematopoietic stem cells and malignant cells.
Pharmacokinetics and Therapeutic Drug Monitoring (TDM)
This compound exhibits significant inter-patient pharmacokinetic variability, which can influence both toxicity and efficacy.[3] This variability underscores the importance of Therapeutic Drug Monitoring (TDM) to individualize dosing.
| Parameter | Value | Reference(s) |
| Metabolism | Hepatic, via CYP2B6 and CYP3A4 to active TEPA | [5][6][7] |
| This compound Half-life (t½β) | ~1.3 - 3.7 hours | |
| TEPA Half-life | ~4 - 17.6 hours | |
| Clearance (this compound) | ~34 L/h (highly variable) | |
| Distribution | Crosses the blood-brain barrier | [1] |
| Excretion | Primarily renal; also excreted through the skin at high doses |
Rationale for TDM:
-
High Inter-patient Variability: Differences in metabolism and clearance can lead to significant variations in drug exposure (AUC) with standard body surface area-based dosing.[3]
-
Exposure-Toxicity Correlation: Studies have shown an association between high AUC of this compound and its metabolite TEPA and increased regimen-related toxicity.
-
Dose Optimization: TDM allows for dose adjustments to achieve a target exposure, potentially minimizing toxicity while maintaining efficacy.[3]
Toxicity Profile
The dose-limiting toxicity of this compound is myelosuppression. Other significant toxicities associated with high-dose regimens are outlined below.
| Toxicity Type | Manifestations | Management & Mitigation | Reference(s) |
| Hematologic | Severe myelosuppression (neutropenia, thrombocytopenia, anemia) | Hematopoietic stem cell rescue is mandatory. G-CSF may be used post-transplant. | |
| Mucosal | Stomatitis, esophagitis, diarrhea, gastrointestinal distress | Good oral hygiene, pain management, nutritional support. | |
| Dermatologic | Skin discoloration, pruritus, blistering, peeling (especially in skin folds) | Frequent bathing/showering (at least twice daily), daily changes of bed linens, avoiding occlusive dressings. | |
| Hepatic | Elevated liver enzymes, Sinusoidal Obstruction Syndrome (SOS), formerly Veno-occlusive disease (VOD) | Monitoring of liver function tests. Ursodiol prophylaxis for SOS may be considered. | |
| Neurologic | Dizziness, headache, blurred vision. At high doses: encephalopathy, seizures. | Prophylactic anticonvulsants may be recommended, especially when used with other neurotoxic agents like busulfan. | [1] |
| Febrile Neutropenia | Fever during periods of low neutrophil counts | Broad-spectrum antibiotics, vigilant monitoring for signs of infection. |
Experimental and Clinical Protocols
Protocol 1: In Vitro Hematopoietic Progenitor Cell Toxicity Assay (Colony-Forming Unit Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on hematopoietic stem and progenitor cells (HSPCs) using the Colony-Forming Unit (CFU) assay. This assay is the gold standard for evaluating the hematotoxicity of compounds.[1]
1. Materials:
-
Human hematopoietic stem/progenitor cells (e.g., bone marrow or cord blood-derived CD34+ cells).
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS).
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for human cells (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, erythropoietin).
-
This compound (lyophilized powder).
-
Sterile, nuclease-free water for reconstitution.
-
35 mm non-tissue culture-treated petri dishes.
-
Humidified incubator (37°C, 5% CO₂).
2. Methods:
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile water to create a high-concentration stock solution.
-
Perform serial dilutions in IMDM to create a range of working concentrations for testing.
-
-
Cell Preparation:
-
Thaw cryopreserved HSPCs rapidly in a 37°C water bath.
-
Wash cells with IMDM + 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
Resuspend the cell pellet in IMDM + 2% FBS to a final concentration of 1 x 10⁵ cells/mL.
-
-
Plating:
-
For each condition (including a vehicle control), add 0.3 mL of the cell suspension (30,000 cells) to 3 mL of the methylcellulose (B11928114) medium.
-
Add the desired volume of the this compound working solution to the cell/methylcellulose mixture.
-
Vortex the tube vigorously to ensure homogenous mixing.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end 16-gauge needle, dispense 1.1 mL of the mixture into duplicate 35 mm culture dishes.
-
Gently tilt and rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes into a larger 100 mm dish containing an open, uncovered 35 mm dish with 3-4 mL of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO₂ for 14-16 days without disturbance.
-
-
Colony Counting and Analysis:
-
Using an inverted microscope, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Calculate the mean colony count for each this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control) by plotting the percentage of colony inhibition versus the log of the this compound concentration.
-
Protocol 2: Clinical Administration of High-Dose this compound
This protocol provides a generalized guideline for the safe handling and intravenous administration of this compound in a clinical HSCT setting. Note: This must be adapted based on institutional guidelines and specific conditioning regimen protocols.
1. Pre-Administration Checklist:
-
Verify signed informed consent for high-dose chemotherapy.
-
Confirm patient's height and weight for accurate body surface area (BSA) calculation. Consider adjusted body weight for obese patients.
-
Ensure patent, confirmed central venous catheter access.
-
Review physician's orders for this compound dose, infusion volume, and duration.
-
Administer prescribed pre-medications (e.g., antiemetics).
2. Reconstitution and Dilution (Aseptic Technique):
-
Reconstitution: Reconstitute this compound powder with Sterile Water for Injection. For a 100 mg vial, use 10 mL to yield a 10 mg/mL solution.
-
Dilution: The reconstituted solution is hypotonic and MUST be further diluted immediately. Dilute in 0.9% Sodium Chloride to a final concentration of 0.5 to 1 mg/mL.
-
Filtration: The final infusion solution must be administered through a 0.2-micron in-line filter.
3. Administration:
-
Flush the central line with ~5 mL of 0.9% Sodium Chloride before starting the infusion.
-
Administer the this compound infusion via a calibrated infusion pump over the prescribed duration (typically 2-4 hours).
-
Do not mix with other medications unless specified in the regimen protocol.
-
Upon completion, flush the central line with ~5 mL of 0.9% Sodium Chloride.
4. Patient Monitoring and Supportive Care:
-
Vital Signs: Monitor before, during, and after the infusion as per institutional policy.
-
Hypersensitivity: Observe for signs of hypersensitivity/anaphylaxis (rash, urticaria, hypotension, dyspnea). Have an anaphylaxis kit readily available.
-
Skin Care (Crucial):
-
Instruct the patient to bathe or shower with water at least twice daily during and for 48 hours after the final this compound dose.
-
Change the patient's bed linens daily.
-
If occlusive dressings are present, they must be changed and the underlying skin cleaned at least twice daily.
-
-
Oral Care: Implement a strict oral hygiene protocol to mitigate mucositis.
-
Hydration: Ensure adequate hydration to support renal clearance.
Protocol 3: Therapeutic Drug Monitoring (TDM) of this compound and TEPA
This protocol describes the procedure for collecting and processing samples for TDM to guide this compound dosing.
1. Materials:
-
Pre-chilled heparinized blood collection tubes.
-
Centrifuge with cooling capability.
-
Cryovials for plasma storage.
-
-70°C or -80°C freezer.
2. Sampling Procedure:
-
Timing: A typical strategy involves collecting blood samples on Day 1 and either Day 3 or Day 4 of a multi-day course.[3] Specific time points post-infusion are determined by the institutional pharmacokinetic service.
-
Collection:
-
Draw blood from a line not used for the this compound infusion to prevent contamination.
-
Collect samples in pre-chilled heparinized tubes.
-
Place samples on ice immediately after collection.
-
3. Sample Processing:
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 3000 x g for 3-5 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Transfer the plasma to appropriately labeled cryovials.
-
Store the plasma samples at -70°C or colder until analysis.
4. Analytical Method:
-
Quantification of this compound and TEPA concentrations is typically performed using a validated gas chromatography (GC) or, more commonly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] These methods offer high sensitivity and specificity for accurate measurement in complex biological matrices like plasma.[1]
5. Dose Adjustment:
-
The resulting concentration-time data are used in pharmacokinetic modeling software (e.g., NONMEM) to calculate the area under the curve (AUC), which represents total drug exposure.[3]
-
This calculated AUC is compared to a pre-defined target range.
-
Subsequent doses of this compound may be adjusted up or down to better achieve the target AUC, thereby personalizing therapy.[3]
References
- 1. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 2. globalrph.com [globalrph.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. stemcell.com [stemcell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thiotepa Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Thiotepa resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an alkylating agent used in chemotherapy. Its primary mechanism of action involves the alkylation of DNA. This compound and its active metabolite, TEPA, form covalent bonds with DNA, leading to cross-links between and within DNA strands.[1] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.
Q2: What are the major mechanisms by which cancer cells develop resistance to this compound?
Cancer cells can develop resistance to this compound through several key mechanisms:
-
Increased Drug Inactivation: Upregulation of the glutathione (B108866) S-transferase (GST) enzyme system leads to the conjugation of this compound with glutathione (GSH), forming an inactive and readily effluxed compound.
-
Enhanced DNA Repair: Cancer cells can enhance their DNA repair pathways to efficiently recognize and repair the DNA adducts formed by this compound, thus mitigating its cytotoxic effects.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Apoptotic Pathways: Dysregulation of apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, can make cancer cells less susceptible to this compound-induced cell death.
Q3: How can I determine if my cancer cell line is resistant to this compound?
You can determine the resistance of your cancer cell line to this compound by performing a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). By comparing the IC50 value of your experimental cell line to that of a known this compound-sensitive parental cell line, you can calculate the fold resistance. A significantly higher IC50 in your cell line indicates resistance.
Troubleshooting Guides
Issue 1: Higher than expected cell viability after this compound treatment.
Possible Cause 1: Increased Glutathione S-Transferase (GST) Activity
-
Troubleshooting Steps:
-
Assess GSTP1 Expression: Measure the mRNA and protein levels of GSTP1, a key enzyme in this compound detoxification, in your resistant and sensitive cell lines using qPCR and Western blotting, respectively. An upregulation in the resistant cells is indicative of this mechanism.
-
Inhibit GST Activity: Treat your resistant cells with a GST inhibitor, such as ethacrynic acid, in combination with this compound. A subsequent decrease in the IC50 of this compound would confirm the involvement of the GST pathway.
-
Gene Knockdown: Use siRNA to specifically knock down the expression of GSTP1 in your resistant cells and observe if sensitivity to this compound is restored.
-
Quantitative Data on GST-Mediated Resistance:
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Reference |
| Walker 256 (Sensitive) | Chlorambucil | 1.5 | - | Tew et al., 1988 |
| Walker 256 (Resistant) | Chlorambucil | 15 | 10 | Tew et al., 1988 |
| Resistant Cells | Chlorambucil + Ethacrynic Acid (10 µM) | 5 | 3.3 | Tew et al., 1988 |
Note: Data for chlorambucil, another alkylating agent, is used to illustrate the principle of GST-mediated resistance and its reversal.
Experimental Workflow for Investigating GST-Mediated Resistance:
Caption: Workflow for troubleshooting GST-mediated this compound resistance.
Possible Cause 2: Increased Drug Efflux by ABC Transporters
-
Troubleshooting Steps:
-
Assess ABCB1 Expression: Quantify the mRNA and protein levels of ABCB1 (P-glycoprotein) in your resistant and sensitive cell lines using qPCR and Western blotting.
-
Inhibit ABC Transporter Activity: Co-treat your resistant cells with an ABC transporter inhibitor, such as verapamil (B1683045), along with this compound. A significant reduction in the IC50 of this compound would suggest the involvement of drug efflux pumps.[2][3]
-
Quantitative Data on ABC Transporter-Mediated Resistance:
| Cell Line | Treatment | IC50 (nM) | Fold Resistance | Reference |
| K562 (Sensitive) | Doxorubicin (B1662922) | 50 | - | Fojo et al., 1985 |
| K562/ADR (Resistant) | Doxorubicin | 2500 | 50 | Fojo et al., 1985 |
| K562/ADR | Doxorubicin + Verapamil (10 µM) | 125 | 2.5 | Fojo et al., 1985 |
Note: Data for doxorubicin is presented to demonstrate the principle of ABCB1-mediated resistance and its reversal by verapamil.
Signaling Pathway for ABCB1-Mediated this compound Efflux:
Caption: Verapamil inhibits ABCB1-mediated efflux of this compound.
Issue 2: No significant increase in apoptosis after this compound treatment.
Possible Cause: Altered Apoptotic Signaling
-
Troubleshooting Steps:
-
Assess Bcl-2 and Bax Expression: Measure the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax using Western blotting. An increased Bcl-2/Bax ratio in resistant cells is a common mechanism of apoptosis evasion.
-
Induce Apoptosis with a Non-Thiotepa Agent: Treat your cells with a different apoptotic inducer to confirm that the apoptotic machinery is generally functional.
-
Analyze Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3, to determine if the downstream apoptotic signaling is blocked.
-
Quantitative Data on Apoptotic Protein Expression:
| Cell Line | Protein | Relative Expression (Resistant vs. Sensitive) | Reference |
| CCRF-CEM/VCR1000 | Bcl-2 | Increased | Campos et al., 1994 |
| CCRF-CEM/VCR1000 | Bax | Decreased | Campos et al., 1994 |
| HL-60/DNR250 | Bcl-xL | Increased | Han et al., 1996 |
Signaling Pathway for Bcl-2 Mediated Apoptosis Inhibition:
Caption: Bcl-2 inhibits this compound-induced apoptosis.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, primers for the gene of interest (e.g., GSTP1, ABCB1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.
-
Data Analysis: Analyze the amplification data to determine the relative gene expression using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., GSTP1, ABCB1, Bcl-2, Bax) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
Navigating Thiotepa Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Thiotepa concentration for cytotoxicity assays. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure accurate and reproducible results in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is a polyfunctional alkylating agent. Its cytotoxic effects are primarily due to the cross-linking of DNA strands, which disrupts DNA replication and transcription, ultimately leading to the inhibition of cell division and induction of programmed cell death (apoptosis).[1] this compound itself is a prodrug that is metabolized in the liver to its active form, triethylenephosphoramide (B1683007) (TEPA).
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A2: The optimal concentration range for this compound can vary significantly depending on the cell line's sensitivity. Based on preclinical studies, a broad range starting from low micromolar (µM) to high micromolar concentrations is recommended for initial screening. For example, in MCF-7 breast cancer cells, significant cytotoxicity has been observed at 500 µM.[2] A common starting approach is to perform a serial dilution over a wide range (e.g., 0.1 µM to 1000 µM) to determine the approximate IC50 value.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in water and DMSO. For cytotoxicity assays, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final desired concentrations in the cell culture medium. This compound is unstable in acidic conditions and is sensitive to light, so it is crucial to store stock solutions in light-protected containers at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Q4: What is the recommended incubation time for this compound in a cytotoxicity assay?
A4: Incubation times for this compound can range from 24 to 72 hours, or even longer, depending on the cell line's doubling time and the specific research question. A 72-hour incubation is frequently used to allow for the full cytotoxic effects of the drug to manifest. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) during initial optimization to determine the most appropriate endpoint for your specific cell model.
Q5: Which cytotoxicity assay is most suitable for this compound?
A5: Several assays can be used to measure this compound-induced cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures metabolic activity as an indicator of cell viability. Other suitable assays include the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, and apoptosis assays that detect markers of programmed cell death. The choice of assay depends on the specific endpoint you wish to measure.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Low or no cytotoxicity observed | 1. This compound concentration too low: The tested concentrations are below the effective range for the cell line. 2. Short incubation time: The drug has not had enough time to induce a cytotoxic response. 3. This compound degradation: The drug may have lost activity due to improper storage or handling. 4. Cell line resistance: The chosen cell line may be inherently resistant to this compound. | 1. Test a wider and higher range of this compound concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Prepare fresh this compound stock solutions and protect them from light. Ensure appropriate storage conditions. 4. Consider using a different cell line or a positive control compound known to be effective in that cell line. |
| U-shaped dose-response curve (Hormesis) | 1. Biphasic effect of the compound: Some compounds can have stimulatory effects at low doses and inhibitory effects at high doses. 2. Assay interference: The compound may interfere with the assay chemistry at certain concentrations. | 1. This may be a real biological effect. Ensure the response is reproducible. 2. Run a control experiment with this compound in cell-free media to check for direct interaction with the assay reagents. |
| IC50 value seems inconsistent with literature | 1. Different experimental conditions: Variations in cell line passage number, cell density, incubation time, or assay method can all affect the IC50 value. 2. Different IC50 calculation methods: The mathematical model used to calculate the IC50 can influence the result. | 1. Standardize your protocol and ensure all parameters are consistent between experiments. 2. Clearly report the method used to calculate the IC50 value for transparency and reproducibility. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | Observed Effect |
| MCF-7 | Breast Adenocarcinoma | Clonogenic Cell Survival | Not Specified | Significant cell kill at 500 µM[2] |
| MCF-7 | Breast Adenocarcinoma | Clonogenic Cell Survival | Not Specified | Supra-additive cytotoxicity with Cytarabine[3] |
Note: IC50 values for this compound are highly dependent on the specific experimental conditions. The data above should be used as a reference point for designing your own experiments. It is strongly recommended to determine the IC50 empirically for your specific cell line and assay conditions.
Experimental Protocols
Detailed Protocol for Determining the IC50 of this compound using the MTT Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Selected adherent cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 µM). Note that these are 2x the final desired concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of each this compound working solution to the corresponding wells. Include wells with medium containing the same concentration of DMSO as the highest this compound concentration as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).[4]
-
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for this compound cytotoxicity assay.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical studies relating to the use of this compound in the high-dose setting alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination intraventricular therapy with this compound and cytarabine in meningeal carcinomatosis due to breast cancer: in vitro evidence for supra-additive cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Thiotepa Side Effects in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiotepa in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in murine models?
A1: The primary dose-limiting toxicity of this compound is myelosuppression, which is characterized by granulocytopenia (a reduction in granulocytes) and thrombocytopenia (a reduction in platelets).[1] Severe myelosuppression has also been observed after intravesical instillations of this compound.[1]
Q2: What are the known neurotoxic effects of this compound in mice?
A2: this compound can lead to long-term impairment of hippocampal cell proliferation and memory deficits.[2][3] Studies have shown that this compound treatment can result in significant memory deficits in tasks such as the object recognition test and the object placement test.[2][3] It has also been observed to decrease dendritic arborization and length in the hippocampus.[4] Interestingly, this compound has not been found to induce depression-related behaviors in mice.[2][3][5]
Q3: What are the reproductive and prenatal toxicities associated with this compound in mice?
A3: this compound has demonstrated both dose-related and time-related toxic effects on reproduction and prenatal development in mice.[1] It can cause prenatal mortality and suppress fetal growth.[1] The lowest single teratogenic dose has been shown to be 1.0 mg/kg bw, with a 10 mg/kg bw dose causing malformations in 100% of fetuses.[1] this compound is also known to induce sperm abnormalities and heritable translocations in male mice.[1] Furthermore, it can destroy testicular germinal epithelium through both cytotoxic effects and the induction of apoptosis.[6]
Q4: Is this compound carcinogenic in mice?
A4: Yes, this compound has been shown to be carcinogenic in mice.[7] Intraperitoneal administration has been found to increase the incidence of lung tumors and lymphoproliferative malignancies in both male and female mice.[1][7]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in a this compound-Treated Murine Cohort
Possible Cause: The dosage of this compound may be too high, leading to acute toxicity. The LD50 (the dose lethal to 50% of the animals) can vary based on the administration route and mouse strain.
Troubleshooting Steps:
-
Verify Dosage and Administration: Double-check the calculated dose and the route of administration. The LD50 in mice has been reported as 400 mg/kg bw 24 hours after an intraperitoneal injection.[1]
-
Review Mouse Strain and Health Status: Consider the strain, age, and overall health of the mice. These factors can influence their susceptibility to this compound's toxic effects.
-
Staggered Dosing Study: If high mortality persists, consider performing a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) for your specific experimental conditions.
-
Monitor for Clinical Signs: Closely observe the animals for signs of distress, such as lethargy, weight loss, and ruffled fur, which may precede mortality.
Issue 2: Mice Exhibit Seizures or other Neurological Symptoms Post-Thiotepa Administration
Possible Cause: this compound and its metabolites can cross the blood-brain barrier, potentially leading to neurotoxicity.[4]
Troubleshooting Steps:
-
Dose Reduction: Neurological side effects may be dose-dependent. Consider reducing the this compound dosage.
-
Monitor Plasma and CSF Levels: If possible, measure the concentration of this compound and its active metabolite, TEPA, in the plasma and cerebrospinal fluid (CSF) to assess for overexposure.[4]
-
Behavioral Assessments: Conduct standardized behavioral tests to systematically evaluate neurological function and identify subtle deficits.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the brain, particularly the hippocampus, to look for cellular damage or changes in neurogenesis.[2][4]
Issue 3: Significant Reduction in White Blood Cell and Platelet Counts
Possible Cause: Myelosuppression is a well-documented side effect of this compound.[1]
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at regular intervals to monitor the extent of myelosuppression.
-
Dose and Schedule Adjustment: If myelosuppression is severe, consider reducing the dose or increasing the interval between doses to allow for bone marrow recovery.
-
Supportive Care: Provide supportive care as needed, which may include housing animals in a sterile environment to prevent opportunistic infections during periods of severe neutropenia.
-
Hematopoietic Growth Factors: In some experimental contexts, the use of hematopoietic growth factors could be considered to mitigate myelosuppression, although this would be an additional experimental variable.
Quantitative Data Summary
Table 1: Lethal and Teratogenic Doses of this compound in Mice
| Parameter | Dose | Route of Administration | Species/Strain | Reference |
| LD50 | 400 mg/kg bw | Intraperitoneal | Mice | [1] |
| Lowest Teratogenic Dose | 1.0 mg/kg bw | Intraperitoneal | Mice | [1] |
| 100% Malformed Fetuses | 10.0 mg/kg bw | Intraperitoneal | Mice | [1] |
Table 2: Doses Used in Murine Neurotoxicity and Reproductive Toxicity Studies
| Effect Studied | Dose Regimen | Route of Administration | Mouse Strain | Key Findings | Reference |
| Neurotoxicity | 10 mg/kg/day for 3 days | Intraperitoneal | C57BL/6J | Significant reduction in hippocampal cell proliferation; memory deficits. | [2][3] |
| Reproductive Toxicity | 2.5 mg/kg | Intraperitoneal | 101/H and CBA | Decreased number of prospermatogonia in male fetuses. | [8] |
| Spermatogenesis Effects | 0-5 mg/kg/day for 5 days | Intraperitoneal | Mice | Dose-dependent damage to testicular cell types. | [9] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Neurotoxicity of this compound
-
Animal Model: Male C57BL/6J mice, 8-9 weeks of age.[2]
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day for 3 consecutive days.[2][3] Control animals receive saline injections.
-
Assessment of Cell Proliferation:
-
At various time points (e.g., immediately, 1, 4, 8, 12 weeks post-treatment), mice are injected with 5-bromo-2'-deoxyuridine (BrdU) at 50 mg/kg, i.p.[2]
-
30 minutes after BrdU injection, animals are euthanized and perfused with heparinized saline followed by 4% paraformaldehyde.[2]
-
Brains are collected, post-fixed, and sectioned. Immunohistochemistry is then performed using an anti-BrdU antibody to label newly proliferated cells in the dentate gyrus of the hippocampus.[2]
-
-
Behavioral Testing (Object Recognition Test):
-
At selected time points post-Thiotepa treatment, mice are habituated to an empty testing arena.
-
During the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore for a set period.
-
After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
The time spent exploring the novel versus the familiar object is recorded to assess recognition memory. A significant decrease in preference for the novel object in the this compound-treated group indicates a memory deficit.[2]
-
Protocol 2: Evaluation of this compound's Effects on Spermatogenesis
-
Animal Model: Male mice (strain specified in the study).
-
Drug Administration: this compound is administered intraperitoneally daily for 5 days at varying dosages (e.g., 0, 1, 2.5, 5 mg/kg).[9]
-
Sample Collection: At different time points after the last exposure (e.g., 7, 28, and 67 days), animals are euthanized. Testes and epididymides are collected.[9]
-
Flow Cytometry Analysis:
-
Sperm Morphology Assessment:
-
Sperm is collected from the epididymis.
-
Sperm smears are prepared on microscope slides and stained.
-
The percentage of sperm with abnormal head morphology is determined by light microscopy.[9]
-
Visualizations
Caption: Simplified signaling pathway of this compound's cytotoxic action.
References
- 1. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound chemotherapy on cognition and motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy drug this compound exacerbates stress-induced anhedonia and corticosteroid responses but not impairment of hippocampal cell proliferation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [The gametotoxic effect of antenatal exposure to this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of this compound on mouse spermatogenesis as determined by dual-parameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Thiotepa
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Thiotepa during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily influenced by temperature, pH, concentration, and the composition of the solution.[1][2] this compound is susceptible to hydrolysis of its aziridine (B145994) rings, a process that is accelerated in acidic conditions.[2][3] It is most stable in a pH range of 7 to 11.[3] Temperature is a critical factor, with degradation rates significantly increasing at room temperature (25°C) compared to refrigerated conditions (2-8°C).[1][4] The presence of chloride ions can lead to the formation of chlorinated adducts.[2] Additionally, this compound can undergo polymerization, forming insoluble derivatives.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure its stability, this compound concentrate and its diluted solutions should be stored at refrigerated temperatures between 2°C and 8°C.[1][4][5] Lyophilized powder should also be stored at 2°C to 8°C and protected from light.[5] Reconstituted solutions are generally stable for a shorter period, and it is recommended to use them promptly or store them under refrigeration for the recommended duration as specified by the manufacturer.[6]
Q3: Which diluents are recommended for preparing this compound solutions?
A3: Glucose 5% (G5) infusion solution is often recommended as a diluent for this compound.[1][4][7] Studies have shown that this compound solutions diluted in G5 can exhibit improved stability compared to those in 0.9% NaCl, especially concerning the formation of chlorinated degradation products.[1][4] However, 0.9% NaCl can also be used, but the stability profile may differ.[1][8]
Q4: How does the concentration of this compound affect its stability?
A4: Higher concentrations of this compound, specifically in the range of 2 mg/mL to 3 mg/mL, have been shown to be more stable than lower concentrations, such as 0.5 mg/mL or 1 mg/mL.[1][2][8] Lower concentration solutions are more susceptible to degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low potency or concentration of this compound in my sample. | - Improper storage temperature: Storage at room temperature or elevated temperatures accelerates degradation.[1][9] - Incorrect pH: The pH of the solution may be outside the optimal range of 7-11.[3] - Extended storage time: The solution may have been stored for longer than its established stability period.[1] | - Verify that both stock and diluted solutions have been consistently stored at 2-8°C. - Measure the pH of your solution. If it is acidic, consider adjusting the buffer system for future preparations. - Refer to stability data to ensure you are using the solution within its recommended timeframe. |
| Appearance of unknown peaks in my HPLC chromatogram. | - Degradation products: These peaks could correspond to hydrolysis products (e.g., TEPA), chlorinated adducts (if using NaCl), or other derivatives.[2][3] - Polymerization: Formation of insoluble polymers.[1] | - Analyze the degradation products. In the presence of chloride, expect to see mono-, di-, and trichloro-adducts.[2] In the absence of chloride, hydroxylated adducts may form.[2] - Visually inspect the solution for any precipitation or opalescence.[6] Consider in-line filtration as a preventative measure.[6] |
| Precipitate or cloudiness observed in the this compound solution. | - Polymerization: this compound can form insoluble polymeric derivatives over time.[1][6] - Incompatibility: Potential incompatibility with the container or other components. | - Do not use the solution if particulate matter is visible.[6] - Prepare fresh solutions and consider filtering the reconstituted solution before dilution.[6] - Ensure that the containers used (e.g., polyolefin bags) are compatible with this compound.[1] |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Concentrate (10 mg/mL)
| Storage Temperature | Stability Duration | Reference(s) |
| 2-8°C | 14 days | [1][4][7] |
| 25°C | 24 hours | [1][4][7] |
Table 2: Stability of Diluted this compound Infusion Solutions in Glucose 5% (G5) at 25°C
| Concentration | Stability Duration (>95% initial concentration) | Reference(s) |
| 1 mg/mL | 3 days | [1][4][7] |
| 2 mg/mL | 5 days | [1][4][7] |
| 3 mg/mL | 7 days | [1][4][7] |
Table 3: Stability of Diluted this compound Infusion Solutions in 0.9% NaCl at 25°C
| Concentration | Stability Duration (>95% initial concentration) | Reference(s) |
| 1 mg/mL | 5 days | [1][4][7] |
| 2 mg/mL | 7 days | [1][4][7] |
| 3 mg/mL | 7 days | [1][4][7] |
Note: When stored at 2-8°C, this compound infusion solutions in both G5 and 0.9% NaCl remained above 95% of the initial concentration for at least 14 days, regardless of the concentration (1, 2, or 3 mg/mL).[1][4][7]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from established methods for the analysis of this compound and its degradation products.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Nucleodur 100 C18, 5 µm, 150 × 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with a mixture of 15% acetonitrile (B52724) and 85% 0.1 M phosphate (B84403) buffer (pH 7).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30°C.[1]
-
Sample Preparation: Dilute samples with HPLC-grade water to a nominal concentration of 1 mg/mL before injection.[1]
-
System Suitability: Prepare a forced degradation sample by dissolving 10 mg of this compound in 2 mL of methanol, adding 50 µL of 0.1% phosphoric acid, and heating at 65°C for one minute to generate a degradation product for resolution verification.[1]
Visualizations
References
- 1. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment | MDPI [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiotepa Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and degradation of Thiotepa.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
A1: this compound is most stable in aqueous solutions within a pH range of 7 to 11.[1][2] Degradation of the compound increases as the pH becomes more acidic.[2][3]
Q2: How does acidic pH affect this compound?
A2: In acidic conditions (pH below 7), the degradation of this compound is accelerated.[2][3][4] The primary degradation pathway in acidic media involves the opening of the aziridine rings.[2] If chloride ions are present, this leads to the formation of chloro-adducts.[1][2]
Q3: What are the degradation products of this compound at different pH values?
A3: The degradation products of this compound are dependent on the pH and the composition of the solution.
-
Acidic pH (in the presence of chloride ions): Mono-, di-, and trichloro-adducts are formed.[1][2]
-
Acidic pH (in the absence of chloride ions): Mono-, di-, and trihydroxy-adducts are the primary degradation products.[2][5]
-
Neutral to Alkaline pH (7-11): In this range, this compound is most stable, and degradation is minimal.[1][2] Only the mono-chloro adduct of this compound could be found in the pH range 7-11.[1]
-
Alkaline pH (above 11): No detectable degradation products were formed at pH ≥11.[1]
Q4: What is the influence of temperature on this compound stability?
A4: Temperature is a critical factor in this compound stability. Increased temperatures lead to a higher rate of degradation.[2][3] For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C).[2][6]
Q5: What is the kinetic profile of this compound degradation?
A5: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound potency in solution. | Low pH of the solution. this compound is unstable in acidic conditions.[4][7] | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 7-11 using appropriate buffers.[1][2] 3. If using a diluent, ensure it does not lower the pH. Glucose 5% infusion solution is a recommended diluent.[2][6] |
| High storage temperature. Elevated temperatures accelerate degradation.[2][3] | 1. Store all this compound solutions, including concentrates and diluted forms, at 2-8 °C.[2][6] 2. Minimize the time that solutions are kept at room temperature during experimental procedures. | |
| Formation of unexpected peaks in HPLC analysis. | Degradation of this compound. These peaks likely correspond to degradation products. | 1. Identify the degradation products by comparing retention times with known standards or using mass spectrometry.[1] 2. If chloro-adducts are observed, your solution likely has a low pH and contains chloride ions.[1][2] 3. If hydroxy-adducts are present, the degradation is occurring in the absence of chloride ions.[2][5] |
| Inconsistent results in stability studies. | Variability in pH or temperature. Minor fluctuations can impact degradation rates. | 1. Ensure consistent and accurate pH measurements for all samples. 2. Use a calibrated temperature-controlled environment for storage and experiments. 3. Prepare fresh solutions for each experiment to avoid variability from aged stock solutions. |
Quantitative Data on this compound Stability
The stability of this compound is influenced by pH, temperature, concentration, and the type of diluent used. The following table summarizes key stability data.
| pH Range | Temperature | Concentration | Diluent | Stability Findings | Reference |
| 6 | 37 °C | Not Specified | Plasma | Half-life of 13-34 hours | [3] |
| 6 | 37 °C | Not Specified | Urine | Half-life of 9-20 hours | [3] |
| 7-11 | Not Specified | Not Specified | Aqueous Solution | Most stable pH range | [1][2] |
| 5.5-7.5 | Not Specified | 10 mg/mL | Sterile Water | pH of reconstituted solution | [7] |
| Not Specified | 8 °C | 1 and 3 mg/mL | 0.9% NaCl | Stable for 48 hours | [8][9] |
| Not Specified | 25 °C | 1 and 3 mg/mL | 0.9% NaCl | Stable for 24 hours | [8][9] |
| Not Specified | 8 °C | 0.5 mg/mL | 0.9% NaCl | Unstable | [8][9] |
| Not Specified | 2-8 °C | 1, 2, and 3 mg/mL | Glucose 5% | Stable for at least 14 days | [6] |
| Not Specified | 25 °C | 1 mg/mL | Glucose 5% | Stable for 3 days | [6] |
| Not Specified | 25 °C | 2 mg/mL | Glucose 5% | Stable for 5 days | [6] |
| Not Specified | 25 °C | 3 mg/mL | Glucose 5% | Stable for 7 days | [6] |
Experimental Protocols
Protocol: Stability Testing of this compound Using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution at a specific pH.
1. Materials:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Buffers for pH adjustment (e.g., phosphate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Solvents for mobile phase (e.g., acetonitrile, methanol)
-
HPLC system with UV detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with the appropriate buffer to achieve the desired final concentration and pH. Prepare separate solutions for each pH value to be tested.
3. Stability Study:
-
Time Zero (T0) Analysis: Immediately after preparation, analyze each test solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Store the test solutions under controlled temperature conditions (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution for HPLC analysis.
4. HPLC Analysis:
-
Method: A stability-indicating HPLC method should be used. This typically involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method must be able to separate this compound from its degradation products.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 215 nm).
-
Quantification: Calculate the concentration of this compound in each sample by comparing the peak area to a calibration curve prepared from the reference standard.
5. Data Analysis:
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot (for pseudo-first-order kinetics).
-
Calculate the half-life (t½) for this compound at each pH using the equation: t½ = 0.693 / k.
Visualizations
Caption: this compound degradation pathways under different pH conditions.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Degradation study of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound and its metabolites, TEPA, monochloroTEPA and this compound-mercapturate, in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Stability of Generic this compound Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of this compound (lyophilized) in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thiotepa-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression as a side effect of Thiotepa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is an alkylating agent that causes myelosuppression by damaging the DNA of rapidly dividing cells. This cytotoxic effect is particularly pronounced in hematopoietic stem and progenitor cells (HSPCs) within the bone marrow, which are responsible for producing all blood cell lineages. The binding of this compound to DNA leads to the formation of DNA cross-links, which obstructs DNA replication and transcription. This damage triggers a DNA damage response (DDR) in the HSPCs, which can result in cell cycle arrest, senescence (irreversible growth arrest), or apoptosis (programmed cell death), ultimately leading to a decrease in the production of neutrophils, platelets, and red blood cells.
Q2: How is this compound-induced myelosuppression typically monitored in a research or clinical setting?
A2: Regular monitoring of complete blood counts (CBCs) is essential. Key parameters to track are the absolute neutrophil count (ANC), platelet count, and hemoglobin levels. In preclinical animal studies, blood samples are typically collected at baseline and at several time points after this compound administration to determine the nadir (lowest point) of each blood cell count and the time to recovery. In clinical trials, CBCs are monitored frequently, often daily or several times a week, especially during the expected period of nadir.
Q3: What are the primary management strategies for this compound-induced neutropenia?
A3: The main strategy for managing this compound-induced neutropenia is the administration of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim (B1168352) and pegfilgrastim.[1][2] G-CSFs stimulate the proliferation and differentiation of neutrophil progenitors in the bone marrow, thereby reducing the duration and severity of neutropenia.[1] Prophylactic use of G-CSF is often recommended when the anticipated risk of febrile neutropenia is high.[3][4]
Q4: What are the guidelines for platelet transfusions in the context of this compound-induced thrombocytopenia?
A4: Platelet transfusions are the standard of care for managing severe thrombocytopenia and preventing bleeding complications. According to guidelines from organizations like the American Society of Clinical Oncology (ASCO), prophylactic platelet transfusions are generally recommended when a patient's platelet count falls below a certain threshold, typically <10 × 10⁹/L for patients with chemotherapy-induced thrombocytopenia.[5][6] Higher thresholds may be considered for patients with active bleeding or those undergoing invasive procedures.[5]
Troubleshooting Guides
Preclinical In Vitro Assays (e.g., Colony-Forming Unit Assay)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in colony counts between replicate plates | - Inconsistent cell plating density- Uneven distribution of cells in the semi-solid medium- Pipetting errors- Contamination | - Ensure accurate cell counting and dilution.- Mix cell suspension thoroughly with the semi-solid medium before plating.- Use calibrated pipettes and proper technique.- Maintain sterile technique throughout the procedure. |
| No or very few colonies in control (untreated) plates | - Poor viability of hematopoietic stem and progenitor cells- Suboptimal culture conditions (e.g., temperature, CO₂, humidity)- Inadequate cytokine stimulation | - Use freshly isolated, high-viability cells.- Verify incubator settings and ensure proper humidification.- Use a validated batch of semi-solid medium with appropriate cytokines. |
| Unexpectedly high or low toxicity of this compound | - Incorrect drug concentration- Error in serial dilutions- Inactivation of this compound in the culture medium | - Double-check all calculations and dilution steps.- Prepare fresh drug solutions for each experiment.- Consider the stability of this compound under your specific experimental conditions. |
Preclinical In Vivo Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected animal mortality | - Excessive this compound dose- Severe, unmanaged myelosuppression leading to infection or hemorrhage- Off-target toxicity | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Implement supportive care measures such as prophylactic antibiotics or transfusions if ethically and scientifically justified.- Conduct thorough necropsy and histopathology to investigate the cause of death. |
| High variability in blood counts between animals in the same group | - Inaccurate drug administration (e.g., incorrect volume, leakage)- Individual animal variation in drug metabolism or sensitivity | - Ensure proper training of personnel on dosing techniques.- Increase the number of animals per group to improve statistical power.- Monitor animal health status closely. |
| Difficulty in obtaining sufficient blood volume for analysis | - Inappropriate blood collection technique- Small animal size | - Utilize appropriate micro-sampling techniques.- Consult with veterinary staff on the optimal and humane methods for blood collection for your animal model. |
Data Presentation
Table 1: Dose-Limiting Toxicities and Maximum Tolerated Dose (MTD) of Single-Agent High-Dose this compound
| Dose Level (mg/m²) | Dose-Limiting Toxicity | Maximum Tolerated Dose (mg/m²) | Reference |
| 900 - 1,125 | Central Nervous System (CNS) Toxicity | 900 - 1,125 | [7] |
| 180 | Myelosuppression (without stem cell rescue) | Not Applicable | [7] |
Table 2: Incidence of Grade 3-4 Myelosuppression with this compound-Based Regimens in Clinical Trials
| This compound Dose/Regimen | Neutropenia (Grade 3-4) | Thrombocytopenia (Grade 3-4) | Study Population | Reference |
| 50 mg/m² (in TIER regimen) | 56% | 39% | Relapsed/Refractory Primary CNS Lymphoma | [8] |
| 900 mg/m² (HDT) | Median duration: 18 days | Median duration: 30 days | Children with Solid Tumors | [9] |
Table 3: Guidelines for Supportive Care in this compound-Induced Myelosuppression
| Supportive Care | Indication | Recommended Threshold/Dosage | Reference |
| G-CSF (Filgrastim) | Prophylaxis of febrile neutropenia | 5 mcg/kg/day subcutaneously | [10] |
| Platelet Transfusion | Prophylactic (chemotherapy-induced thrombocytopenia) | <10 × 10⁹/L | [5][6] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Assessing this compound's Hematopoietic Toxicity
This protocol is a generalized method for evaluating the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
1. Preparation of Bone Marrow Cells:
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect femurs and tibias and flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Perform a red blood cell lysis if necessary.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
2. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or saline).
-
Perform serial dilutions of this compound to achieve the desired final concentrations for the assay.
3. Cell Plating:
-
Prepare a mixture of the bone marrow cell suspension, the appropriate this compound dilution (or vehicle control), and a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of various hematopoietic colonies.
-
Vigorously vortex the mixture to ensure a homogenous suspension.
-
Dispense the mixture into 35 mm culture dishes in duplicate or triplicate.
4. Incubation:
-
Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
5. Colony Counting and Analysis:
-
After the incubation period, enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Calculate the percentage of colony inhibition for each this compound concentration compared to the vehicle control to determine the IC₅₀ (the concentration of drug that inhibits 50% of colony formation).
Mandatory Visualizations
Signaling Pathway
Caption: this compound-induced DNA damage response in hematopoietic stem cells.
Experimental Workflow
Caption: Workflow for the Colony-Forming Unit (CFU) assay.
Logical Relationship Diagram
Caption: Management of this compound-induced myelosuppression.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EORTC guidelines for the use of granulocyte-colony stimulating factor to reduce the incidence of chemotherapy-induced febrile neutropenia in adult patients with lymphomas and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kmcc.nhs.uk [kmcc.nhs.uk]
- 5. ascopubs.org [ascopubs.org]
- 6. Thrombocytopenia: Crucial Platelet Count and Hemoglobin Level for Chemotherapy - Liv Hospital [int.livhospital.com]
- 7. High-dose N,N',N"-triethylenethiophosphoramide (this compound) with autologous bone marrow transplantation: phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase 1/2 study of this compound-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of high-dose this compound and hematopoietic stem cell transplantation in children with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thiotepa-Induced Cognitive and Motor Deficits
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the neurological effects of the chemotherapeutic agent Thiotepa. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in mitigating this compound-induced cognitive and motor deficits.
Frequently Asked Questions (FAQs)
General Information
Q1: What are the primary neurological deficits observed after this compound administration in preclinical models?
A1: Preclinical studies, primarily in rodent models, have demonstrated that this compound can induce significant cognitive and motor deficits. Cognitive impairments manifest as deficits in learning, memory retention, and spatial memory.[1][2][3] Motor deficits can include impaired coordination and balance.[4] These symptoms are often collectively referred to as "chemobrain" or chemotherapy-induced cognitive impairment (CICI).
Q2: What are the known molecular mechanisms underlying this compound-induced neurotoxicity?
A2: The neurotoxic effects of this compound are multifactorial and involve several interconnected pathways:
-
Reduced Neurogenesis: this compound impairs the proliferation of new neurons in the dentate gyrus of the hippocampus, a region critical for learning and memory.[2][3][4]
-
Dendritic Damage: this compound has been shown to decrease the complexity of dendrites in hippocampal neurons, including a reduction in dendritic length and the number of branch points. This structural damage can lead to fewer synaptic connections and contribute to cognitive deficits.[1]
-
Oxidative Stress: Like many chemotherapeutic agents, this compound can induce the production of reactive oxygen species (ROS) in the brain, leading to oxidative stress and damage to neurons.[1][4]
-
Neuroinflammation: this compound can trigger an inflammatory response in the brain, characterized by the activation of glial cells and the release of cytokines. However, the cytokine profile can be complex, with some studies showing a decrease in certain anti-inflammatory cytokines after this compound treatment.[1][4][5]
-
Mitochondrial Dysfunction: this compound can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation, which further contributes to neuronal damage.
Experimental Design & Troubleshooting
Q3: I am not observing significant cognitive deficits in my mouse model after this compound administration. What could be the issue?
A3: Several factors could contribute to a lack of observable cognitive deficits. Consider the following troubleshooting steps:
-
Dosage and Administration: Ensure the dosage of this compound is sufficient to induce neurotoxicity. Studies have shown that a 3-day regimen of 10 mg/kg/day (i.p.) in mice is effective in causing long-term memory deficits.[2][3]
-
Timing of Behavioral Testing: The cognitive deficits induced by this compound may have a delayed onset. Significant memory deficits in the object recognition test were observed at 12 and 20 weeks post-treatment, but not at earlier time points.[2]
-
Choice of Behavioral Test: The sensitivity of behavioral tests can vary. The Morris water maze, novel object recognition test, and Y-maze are commonly used to assess this compound-induced cognitive impairment.[1] Ensure the chosen test is appropriate for the cognitive domain you are investigating.
-
Animal Strain and Age: The genetic background and age of the animals can influence their susceptibility to chemotherapy-induced cognitive impairment.
Q4: How can I assess motor deficits in my rodent model?
A4: Several standardized tests can be used to assess motor coordination, balance, and strength in rodents. The Rotarod test and the Beam Walking test are highly recommended for their sensitivity in detecting subtle motor impairments.[4][5][6][7][8] The Rotarod test measures the time a rodent can stay on a rotating rod, while the Beam Walking test assesses balance and coordination as the animal traverses a narrow beam.
Q5: What are potential therapeutic strategies to counteract this compound-induced neurotoxicity?
A5: While research specifically targeting this compound-induced neurotoxicity is ongoing, several promising therapeutic strategies are being explored for chemotherapy-induced cognitive impairment in general. These strategies are based on targeting the known mechanisms of neurotoxicity:
-
Targeting Oxidative Stress: Antioxidants have shown promise in preclinical studies. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to mitigate cisplatin-induced cognitive deficits.[9][10][11][12][13]
-
Activating the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[13] Activating the Nrf2 pathway with compounds like Sulforaphane (B1684495) or Resveratrol may offer neuroprotection by boosting endogenous antioxidant defenses.[1][14][15][16][17][18][19]
-
Modulating Neuroinflammation: Anti-inflammatory agents could potentially alleviate this compound-induced neuroinflammation. Resveratrol has been shown to prevent chemotherapy-induced cognitive impairment by modulating cytokine levels.[14][18]
-
Supporting Mitochondrial Function: Strategies aimed at improving mitochondrial health, such as the use of mitochondrial-targeted antioxidants or promoting mitochondrial biogenesis, are being investigated for "chemobrain".[20]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: this compound-Induced Cognitive and Cellular Deficits in Mice
| Parameter | This compound Treatment | Control (Vehicle) | Outcome | Time Point | Reference |
| Hippocampal Cell Proliferation | 10 mg/kg/day for 3 days (i.p.) | Saline | ~50% reduction in BrdU-labeled cells | Immediately after treatment | [2][3] |
| Significant deficit in proliferation | 4, 8, and 12 weeks post-treatment | [2] | |||
| Object Recognition Memory | 10 mg/kg/day for 3 days (i.p.) | Saline | Significant deficit in novel object preference | 12 and 20 weeks post-treatment | [2] |
| Spatial Memory (Object Placement) | 10 mg/kg/day for 3 days (i.p.) | Saline | Significant deficit in novel placement preference | 20 weeks post-treatment | [2][21] |
Table 2: this compound-Induced Reduction in Dendritic Complexity in Mouse Hippocampus
| Hippocampal Region | Parameter | This compound Treatment | Control (Saline) | % Decrease (Approx.) | P-value | Reference |
| Dentate Gyrus (DG) | Dendritic Arborization (50-150 µm from soma) | Decreased | Normal | Not specified | < 0.05 | [4] |
| CA1 (Apical) | Dendritic Arborization (50-130 µm from soma) | Decreased | Normal | Not specified | < 0.05 | [1] |
| CA1 (Basal) | Dendritic Arborization (30-130 µm from soma) | Decreased | Normal | Not specified | < 0.05 | [1] |
| CA3 (Apical) | Dendritic Arborization (60-160 µm from soma) | Decreased | Normal | Not specified | < 0.001 | [1] |
| CA3 (Basal) | Dendritic Arborization (60-170 µm from soma) | Decreased | Normal | Not specified | < 0.05 | [1] |
Experimental Protocols
Cognitive Function Assessment
1. Morris Water Maze (MWM)
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden escape platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. High-contrast visual cues are placed around the room.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform. Then, guide the mouse to a visible platform for 20-30 seconds.
-
Acquisition Phase (Days 2-6): Conduct 4 trials per day. For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random starting positions. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform. If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails, guide it to the platform for 15-30 seconds.
-
Probe Trial (Day 7): Remove the platform. Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
-
Data Analysis: Record escape latency, path length, and swimming speed during the acquisition phase. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
2. Novel Object Recognition (NOR) Test
This test evaluates recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 40 cm). Two sets of identical objects and one novel object.
-
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2, Trial 1): Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes.
-
Testing (Day 2, Trial 2): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and intact recognition memory.
Motor Function Assessment
1. Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: A commercially available rotarod apparatus with a rotating rod.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 15-30 minutes.
-
Training (Optional but recommended): Place mice on the rod at a low, constant speed (e.g., 4-5 RPM) for a few minutes on consecutive days before testing.
-
Testing: Place the mouse on the accelerating rod (e.g., accelerating from 4 to 40 RPM over 300 seconds). Record the latency to fall off the rod. Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary measure is the latency to fall from the rod. An average of the trials is typically used for analysis.
2. Beam Walking Test
This test assesses fine motor coordination and balance.
-
Apparatus: A narrow beam (e.g., 6-12 mm wide, 1 meter long) elevated 50 cm above a cushioned surface. A safe platform (e.g., a dark box) is placed at one end of the beam. An aversive stimulus (e.g., a bright light) can be placed at the starting end to motivate traversal.
-
Procedure:
-
Training (2 days): Allow each mouse to traverse the beam 3-5 times per day.
-
Testing (Day 3): Place the mouse at the start of the beam and record the time taken to traverse to the safe platform and the number of foot slips (errors).
-
-
Data Analysis: Key parameters are the time to cross the beam and the number of foot slips.
Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating key pathways and experimental workflows relevant to this compound-induced neurotoxicity.
Caption: Key mechanisms of this compound-induced neurotoxicity.
Caption: The Nrf2 signaling pathway as a therapeutic target.
Caption: General experimental workflow for studying this compound neurotoxicity.
Disclaimer: This technical support center provides information for research purposes only and is not a substitute for professional medical advice. The experimental protocols are generalized and may require optimization for specific laboratory conditions.
References
- 1. Protective effects of sulforaphane in experimental vascular cognitive impairment: Contribution of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemotherapy agent, this compound, yields long-term impairment of hippocampal cell proliferation and memory deficits but not depression-related behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Longitudinal Assessment of Sensorimotor Function after Controlled Cortical Impact in Mice: Comparison of Beamwalk, Rotarod, and Automated Gait Analysis Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. N-AcetylCysteine vs. Placebo to Prevent Neurotoxicity Induced by Platinum Containing Chemotherapy [ctv.veeva.com]
- 11. Evaluating N-acetylcysteine as a Protective Agent Against Chemotherapy-induced Neuropathy in Breast Cancer: A Triple-blind, Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-acetylcysteine ameliorates chemotherapy-induced impaired anxiety and depression-like behaviors by regulating inflammation, oxidative and cholinergic status, and BDNF release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol, a natural polyphenol, prevents chemotherapy-induced cognitive impairment: Involvement of cytokine modulation and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cellular mechanisms and treatments for chemobrain: insight from aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Thiotepa-related toxicities encountered during pre-clinical and clinical research.
I. Troubleshooting Guides & FAQs
This section addresses specific toxicities associated with this compound administration in a question-and-answer format, offering actionable strategies for mitigation.
Cutaneous Toxicity
Q1: A significant number of our animal subjects are developing severe skin reactions (erythema, blistering, desquamation) following high-dose this compound administration. What is the underlying cause and how can we prevent this?
A1: this compound and its active metabolites can be partially excreted through the skin via sweat.[1] This localized concentration on the skin surface, particularly in occluded areas or skin folds, leads to direct cellular damage, resulting in the observed cutaneous toxicities.[1]
Prophylactic Strategies:
-
Hygiene Protocol: Implement a strict bathing or showering schedule for the subjects. This should commence 3-4 hours after the first this compound dose and continue for at least 48 hours after the final dose. The bathing frequency should be at least twice daily, and more often if sweating is observed. Use only water for bathing, as soaps and lotions may alter skin pH and enhance irritation. Gently pat the skin dry, avoiding rubbing.
-
Bedding and Dressing Changes: Change bedding and any occlusive dressings daily to minimize prolonged contact with this compound excreted in sweat.
-
Avoid Occlusion: Whenever possible, avoid the use of occlusive dressings or tight-fitting monitoring equipment on the skin.
Experimental Protocol: Prophylactic Hygiene Regimen
A detailed methodology for a prophylactic hygiene regimen to prevent this compound-induced cutaneous toxicity is provided below:
-
Animal Acclimatization: Acclimate animals to the bathing procedure for several days prior to the commencement of the experiment to minimize stress.
-
This compound Administration: Administer this compound as per the experimental protocol.
-
Initiation of Bathing: Three to four hours following the first dose of this compound, initiate the first bathing session.
-
Bathing Procedure:
-
Use a gentle stream of lukewarm water to thoroughly rinse the entire body surface of the animal for 5-10 minutes.
-
Avoid the use of any soaps, detergents, or shampoos.
-
After rinsing, gently pat the animal dry with a soft, clean towel. Avoid any abrasive rubbing.
-
-
Frequency: Repeat the bathing procedure at least twice daily (e.g., every 12 hours) and additionally if the animal appears to be sweating.
-
Duration: Continue this hygiene protocol for a minimum of 48 hours after the last dose of this compound.
-
Observation: Monitor the skin for any signs of erythema, blistering, or desquamation daily.
Neurotoxicity
Q2: We are observing a high incidence of neurotoxicity (e.g., seizures, confusion, ataxia) in our study cohort receiving high-dose this compound. What are the potential causes and how can we manage this?
A2: High-dose this compound can cross the blood-brain barrier and exert direct neurotoxic effects. The incidence of neurotoxicity has been reported to be around 18.3% in pediatric patients receiving high-dose this compound.[2][3] Co-administration of other drugs, such as tramadol (B15222), has been shown to increase the risk of this compound-related neurotoxicity.[2][3]
Mitigation and Management Strategies:
-
Risk Factor Assessment: Review concomitant medications and, if possible, avoid drugs known to lower the seizure threshold or potentiate neurotoxicity.
-
Prophylactic Anticonvulsants: For protocols involving high-dose this compound, consider the prophylactic use of anticonvulsants, such as clonazepam, especially in subjects with pre-existing neurological conditions or those who have previously experienced seizures.[2]
-
Monitoring: Closely monitor subjects for any neurological changes during and after this compound administration.
Experimental Protocol: Prophylactic Clonazepam Administration for Seizure Prevention
The following protocol is adapted from studies on preventing chemotherapy-induced seizures and can be considered for studies involving high-dose this compound.
-
Baseline Assessment: Conduct a baseline neurological assessment of all subjects before the initiation of this compound treatment.
-
Clonazepam Dosing: Based on the specific animal model and institutional guidelines, determine an appropriate dose of clonazepam. For instance, in adult human patients receiving high-dose busulfan (B1668071), a fixed dose of 1 mg of intravenous clonazepam every 8 hours has been used effectively.[4][5] This would need to be scaled appropriately for the animal model being used.
-
Administration Schedule:
-
Administer the first dose of clonazepam 12 hours prior to the first dose of this compound.
-
Continue administering clonazepam at regular intervals (e.g., every 8 hours) throughout the this compound treatment course.
-
Administer the final dose of clonazepam 24 hours after the last dose of this compound.
-
-
Route of Administration: The route of administration (e.g., intravenous, oral) should be selected based on the experimental design and the formulation of clonazepam available.
-
Monitoring: Continuously monitor subjects for any signs of seizure activity. If a seizure occurs despite prophylaxis, have a plan in place for acute seizure management.
Myelosuppression
Q3: Our study involves a this compound-based conditioning regimen, and we are anticipating severe myelosuppression. What are the recommended supportive care measures?
A3: Myelosuppression is a dose-limiting toxicity of this compound, leading to neutropenia, thrombocytopenia, and anemia.[6] Prophylactic and therapeutic use of hematopoietic growth factors is a key strategy to mitigate the duration and severity of neutropenia.
Supportive Care Strategies:
-
Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic administration of G-CSF can shorten the duration of severe neutropenia and reduce the incidence of febrile neutropenia.[7][8]
-
Blood Product Transfusion: Be prepared to provide platelet and red blood cell transfusions as needed based on established institutional guidelines.
Experimental Protocol: G-CSF Administration for Neutropenia
-
Initiation of G-CSF: Administer the first dose of G-CSF 24 to 72 hours after the completion of this compound infusion.
-
G-CSF Dosing: The recommended dosage of filgrastim (B1168352) (a common G-CSF) is 5 mcg/kg/day.[7] This should be administered subcutaneously.
-
Monitoring: Monitor complete blood counts (CBC) with differential daily.
-
Duration of Treatment: Continue daily G-CSF administration until the absolute neutrophil count (ANC) has recovered to a safe level as defined by the study protocol (e.g., >1.0 x 10^9/L for two consecutive days).[9]
Mucositis
Q4: Oral mucositis is a significant complication in our this compound-based protocols, affecting the health and nutritional intake of our subjects. What non-pharmacological interventions can we implement?
A4: Oral mucositis is a common and debilitating side effect of high-dose this compound. Oral cryotherapy is a simple and effective method to reduce the incidence and severity of chemotherapy-induced oral mucositis.[10]
Preventive Strategy:
-
Oral Cryotherapy: The application of ice chips or cold water to the oral cavity during the infusion of chemotherapeutic agents with a short half-life can induce local vasoconstriction, thereby reducing the delivery of the drug to the oral mucosa.
Experimental Protocol: Oral Cryotherapy
-
Initiation: Begin oral cryotherapy 5-10 minutes prior to the start of the this compound infusion.
-
Procedure:
-
For animal models that can tolerate it, provide ice chips for the animal to lick or hold in its mouth.
-
Alternatively, a continuous gentle stream of cold water can be used to irrigate the oral cavity.
-
Ensure the entire oral mucosa is cooled.
-
-
Duration: Continue the cryotherapy for the entire duration of the this compound infusion and for at least 30-60 minutes after the infusion is complete.
-
Monitoring: Assess the oral cavity daily for signs of mucositis (erythema, ulceration).
II. Data Presentation: Summary of this compound-Related Toxicities and Mitigation Efficacy
| Toxicity | Incidence/Severity | Mitigation Strategy | Reported Efficacy | References |
| Cutaneous Toxicity | Nearly 80% in pediatric patients with high-dose this compound. | Prophylactic hygiene (twice-daily bathing) | Significant reduction in severity; only mild toxicity observed in a cohort of 26 pediatric patients after implementation of guidelines. | [11][12] |
| Neurotoxicity | 18.3% incidence of neurological adverse events in children with high-dose this compound. | Prophylactic clonazepam for seizures | In 3 patients with prior seizures, prophylactic clonazepam prevented recurrence in a subsequent this compound course. | [2][3] |
| Myelosuppression (Neutropenia) | Grade 3-4 neutropenia in 23% of patients in one study. | Granulocyte Colony-Stimulating Factor (G-CSF) | G-CSF reduces the duration of severe neutropenia. | [8][13] |
| Mucositis | Occurs in a majority of patients receiving high-dose this compound. | Oral Cryotherapy | Significantly lower risk of developing oral mucositis of any grade in patients undergoing chemotherapy. | [10][14][15] |
| Hemorrhagic Cystitis | Can occur, though more commonly associated with other alkylating agents. | Hyperhydration and Mesna | Standard of care for preventing cyclophosphamide-induced hemorrhagic cystitis. | [3][16][17] |
| Extravasation | Classified as a non-irritant or irritant. | Cold compress (for irritant classification) | Standard management to localize and dilute the extravasated drug. | [12][18] |
III. Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to cancer cell death.
Caption: Workflow for mitigating this compound-induced cutaneous toxicity.
Caption: Logical workflow for the prevention of this compound-induced neurotoxicity.
Caption: Simplified overview of the DNA damage response to this compound.
References
- 1. 1741-Cutaneous effects of this compound | eviQ [eviq.org.au]
- 2. High-dose this compound-related neurotoxicity and the role of tramadol in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of hemorrhagic cystitis following allogeneic bone marrow transplant preparative regimens with cyclophosphamide and busulfan: role of continuous bladder irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonazepam for seizure prophylaxis in adult patients treated with high dose busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresgroup.us [cancerresgroup.us]
- 9. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 10. Efficacy of Oral Cryotherapy in the Prevention of Oral Mucositis Associated with Cancer Chemotherapy: Systematic Review with Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eastmidlandscanceralliance.nhs.uk [eastmidlandscanceralliance.nhs.uk]
- 12. Extravasation of Antineoplastic Agents: Prevention and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of this compound in combination with recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hemorrhagic cystitis: A challenge to the urologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hemorrhagic Cystitis: Practice Essentials, Anatomy, Pathophysiology [emedicine.medscape.com]
- 18. 1002-Quicklink summary table - treatments for extravasation of intravenous anti-cancer therapies | eviQ [eviq.org.au]
Technical Support Center: Investigating the Carcinogenic Potential of Thiotepa
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the carcinogenic potential of Thiotepa. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of key data from long-term studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| In Vitro Assays: | ||
| My cell viability assay (e.g., MTT, LDH) results are inconsistent between experiments. | 1. Variability in cell seeding density.2. Inconsistent drug concentration due to improper dilution or degradation.3. Fluctuation in incubation time or conditions (CO2, temperature).4. This compound solution instability. | 1. Ensure a consistent number of cells are seeded in each well. Perform cell counts before each experiment.2. Prepare fresh this compound solutions for each experiment from a reliable stock. Verify stock concentration.3. Standardize incubation times and ensure incubator stability.4. This compound is unstable in acidic solutions. Ensure the pH of your culture medium is stable. Reconstituted solutions should be used within 8 hours when stored in a refrigerator.[1] |
| I am unable to detect significant DNA adducts after this compound treatment. | 1. Insufficient drug concentration or exposure time.2. The detection method (e.g., alkaline elution, mass spectrometry) may not be sensitive enough.3. Rapid DNA repair by the cell line being used. | 1. Perform a dose-response and time-course experiment to determine optimal conditions.2. Consider using more sensitive techniques like UPLC-ESI-QTOFMS for metabolite and adduct detection.[2]3. Use cell lines with known deficiencies in DNA repair pathways (e.g., Fanconi anemia cells) as positive controls.[3] this compound's cytotoxicity is attenuated by base-excision repair.[3] |
| In Vivo Assays: | ||
| High mortality rates are observed in my rodent carcinogenicity study, even in lower-dose groups. | 1. This compound is highly toxic, and the dose may be too high for the chosen strain or sex.2. The vehicle used for administration may be causing toxicity.3. The frequency of administration is too high. | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). This compound has been shown to be toxic to rats and mice, causing decreased body weight and early death at higher doses.[4]2. Use a well-tolerated vehicle such as phosphate-buffered saline.[4]3. Adjust the dosing schedule. A common schedule is three times per week.[4] |
| I am not observing the expected tumor types in my animal model. | 1. The animal strain may not be susceptible to this compound-induced carcinogenesis at the sites of interest.2. The duration of the study may be insufficient for tumor development.3. The route of administration may not lead to sufficient exposure in the target tissue. | 1. Select a strain known to be susceptible to alkylating agents. Sprague-Dawley rats and B6C3F1 mice have been used successfully.[4]2. Long-term studies typically involve a dosing period of up to 52 weeks followed by an observation period.[4]3. Intraperitoneal and intravenous administrations have been shown to induce tumors at various sites in rodents.[5][6][7] |
Frequently Asked Questions (FAQs)
1. What is the carcinogenic classification of this compound?
This compound is classified as "Known to be a human carcinogen" by the National Toxicology Program (NTP).[6][7] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen , meaning there is sufficient evidence of its carcinogenicity in humans.[3]
2. What is the primary mechanism of this compound-induced carcinogenesis?
This compound is an alkylating agent. Its carcinogenic potential stems from its ability to bind to DNA and form cross-links, which interferes with DNA replication and transcription.[8] This genotoxic activity can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis.[6][7] this compound is metabolized in the liver to its active metabolite, TEPA (triethylenephosphoramide), which is also a potent DNA alkylating agent.[8]
3. What types of cancer are associated with this compound exposure in humans?
Exposure to this compound is specifically associated with an increased risk of developing leukemia in humans.[6][7]
4. What are the key DNA adducts formed by this compound?
This compound and its metabolites react with DNA, primarily at the N7 position of guanine (B1146940) bases.[3][8] Hydrolysis of this compound and its active metabolite TEPA can produce aziridine, which forms a 7-(2-aminoethyl)deoxyguanosine adduct. An aminoethyl-N3-adenine adduct is also formed.[3] this compound can also act as a bifunctional alkylating agent, creating interstrand cross-links between guanine bases.[3]
5. Are there established guidelines for conducting carcinogenicity studies on pharmaceuticals like this compound?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for carcinogenicity studies. These often reference the International Council for Harmonisation (ICH) guidelines, such as S1A, S1B, and S1C, which provide a framework for when and how to conduct these long-term studies.
Data from Long-Term Carcinogenicity Studies
Human Studies: Relative Risk of Leukemia
A case-control study of women treated for ovarian cancer found a strong association between this compound treatment and the subsequent development of leukemia.[3][5]
| This compound Dose Group | Relative Risk | Significance |
| Lower Dose | 8.3 | p < 0.01 |
| Higher Dose | 9.7 | p < 0.01 |
Animal Studies: Tumor Incidence
Long-term carcinogenicity bioassays have been conducted in rodents, demonstrating the carcinogenic potential of this compound.
Table 1: Tumor Incidence in Sprague-Dawley Rats (Intraperitoneal Administration) [4]
| Tumor Type | Sex | Incidence in Dosed Groups | Incidence in Control Groups |
| Squamous-cell carcinoma of the skin or ear canal | Male & Female | Statistically Significant Increase | 0% |
| Hematopoietic neoplasms | Male | Statistically Significant Increase | 0% |
Table 2: Tumor Incidence in B6C3F1 Mice (Intraperitoneal Administration) [4]
| Tumor Type | Sex | Incidence in Dosed Groups | Incidence in Control Groups |
| Lymphoma or lymphocytic leukemia | Male & Female | Statistically Significant Increase | 0% |
| Squamous-cell carcinoma of the skin and associated glands | Male | Statistically Significant Increase | 0% |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of this compound to the wells. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
In Vitro Micronucleus Assay
Objective: To assess the genotoxic potential of this compound by detecting the formation of micronuclei in cultured cells.
Methodology:
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) to a sufficient density.
-
Treatment: Expose the cells to various concentrations of this compound, with and without metabolic activation (S9 mix), for a short period (e.g., 3-4 hours). Include positive and negative controls.
-
Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.
-
Incubation: Incubate the cells for a period equivalent to 1.5-2 cell cycles.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic KCl solution.
-
Fixation: Fix the cells with a methanol/acetic acid solution.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa or DAPI).
-
Scoring: Score the frequency of micronuclei in binucleated cells using a microscope.
In Vivo Rodent Carcinogenicity Bioassay
Objective: To evaluate the carcinogenic potential of this compound in a long-term animal study.
Methodology:
-
Animal Model: Use a well-characterized rodent strain, such as Sprague-Dawley rats or B6C3F1 mice.[4]
-
Dose Selection: Based on a preliminary dose-range finding study, select at least two dose levels and a vehicle control group. The highest dose should be the Maximum Tolerated Dose (MTD).
-
Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal injection) three times a week for up to 52 weeks.[4]
-
Observation: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Termination: After the treatment period, a subset of animals may be euthanized for interim analysis. The remaining animals are observed for an additional period (e.g., up to 86 weeks total study time).[4]
-
Necropsy and Histopathology: At termination, perform a full necropsy on all animals. Collect all organs and tissues, preserve them in formalin, and prepare them for histopathological examination.
-
Data Analysis: Statistically analyze tumor incidence and latency between the treated and control groups.
Visualizations
Caption: Metabolic activation of this compound and its mechanism of DNA damage.
Caption: General workflow for a long-term rodent carcinogenicity bioassay.
References
- 1. globalrph.com [globalrph.com]
- 2. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bioassay of thio-TEPA for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Thiotepa and Carboplatin Combination Therapy in High-Dose Chemotherapy Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-dose chemotherapy regimens incorporating Thiotepa and Carboplatin (B1684641). The data presented is compiled from various clinical studies to aid in the evaluation of their performance and to provide detailed experimental protocols.
Performance Comparison of this compound and Carboplatin-Based Regimens
High-dose chemotherapy regimens combining this compound and Carboplatin, often with a third agent such as Etoposide (TECA) or Cyclophosphamide (B585) (CTC), are frequently utilized as conditioning regimens prior to autologous stem cell transplantation (ASCT) for various malignancies. The following tables summarize the efficacy and toxicity data from several key studies.
Efficacy of this compound and Carboplatin-Based Regimens
| Regimen/Study | Cancer Type | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| TECA (Yildiz et al., 2021) | Relapsed/Refractory Germ Cell Tumors | 15 | 73.3% | 40.0% | 3-year PFS: 43.1% | 3-year OS: 54.5% | [1] |
| TECA (Di Ianni et al.) | High-Risk Non-Hodgkin Lymphoma | 45 | 77.8% | 66.7% | - | 5-year OS: 71.1% | [2] |
| TECA (Di Ianni et al., 2012) | High-Risk Hodgkin's Lymphoma | 58 | 79.3% | 67.2% | - | 5-year OS: 77.6% | [3] |
| CTCb (Antman et al.) | Solid Tumors (81% Breast Cancer) | 27 | 72% (81% in Breast Cancer) | - | - | - | [4] |
| CTCb (Bitran et al., 1992) | Advanced Breast Cancer | 29 | - | - | Median duration of CR: 16 months | - | [5] |
| TVCa (Einhorn et al., 2005) | Relapsed/Refractory Germ Cell Cancer | 24 | - | 38% | - | 38% alive and disease-free at median 71 months | [6] |
Toxicity Profile of this compound and Carboplatin-Based Regimens
| Regimen/Study | Key Toxicities (Grade 3-4) | Treatment-Related Mortality (TRM) | Citation |
| CTC (Schrama et al.) | Nausea and vomiting (55%), Diarrhea (28%), Mild liver toxicity (9%), Neutropenic fever (65%) | 1% | [7][8] |
| CTCb (Antman et al.) | Severe mucositis and neurotoxicity (dose-limiting) | 7% (sepsis) | [4] |
| TECA (Di Ianni et al.) | - | 4.4% | [2] |
| TECA (Yildiz et al., 2021) | No ASCT-related deaths reported | 0% | [1] |
| TVCa (Einhorn et al., 2005) | Mild to moderate non-hematologic toxicity | 7% | [6] |
| TTC (Gilheeney et al., 2010) | - | Two toxic deaths | [2] |
Experimental Protocols
Below are detailed methodologies for two common this compound and Carboplatin-based high-dose chemotherapy regimens.
TECA Regimen for Relapsed or Refractory Germ Cell Tumors
-
Patient Population: Patients with relapsed or refractory germ cell tumors who had previously received platinum-based chemotherapy.[1]
-
Dosing Regimen:
-
Etoposide, this compound, and Carboplatin were administered prior to autologous stem cell transplantation as myeloablative therapy.[1]
-
-
Supportive Care:
-
Prophylactic administration of fluconazole, valacyclovir, metronidazole, and trimethoprim/sulfamethoxazole.[1]
-
Antiemetic therapy with metoclopramide, dexamethasone, and granisetron.[1]
-
Filgrastim (G-CSF) at 5µg/kg/day was administered starting at least 24 hours after stem cell infusion until white blood cell count was >1000/mm³ for three consecutive days.[1]
-
-
Response Evaluation:
-
Computed tomography was performed 6-8 weeks after ASCT to assess response based on RECIST 1.1 criteria.[1]
-
CTC Regimen for High-Risk Breast Cancer
-
Patient Population: Chemotherapy-naive patients with stage II-III breast cancer.[3]
-
Peripheral Blood Stem Cell (PBSC) Mobilization:
-
Patients received fluorouracil (500 mg/m²), epirubicin (B1671505) (90-120 mg/m²), and cyclophosphamide (500 mg/m²) (FEC).[3]
-
Granulocyte colony-stimulating factor (G-CSF; Filgrastim) at 300 µg s.c. daily was administered.[3]
-
-
High-Dose Chemotherapy Regimen:
-
PBSC Transplantation:
-
PBSC transplantation was performed following the high-dose chemotherapy.[3]
-
-
Supportive Care:
-
G-CSF was administered after PBSC transplantation.[3]
-
Visualizations
Signaling Pathway of this compound and Carboplatin Combination Therapy
The combination of this compound and Carboplatin exerts its cytotoxic effects primarily through extensive DNA damage. Both drugs are DNA alkylating agents, with Carboplatin being a platinum-based compound.[8][9][10] They form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links.[8][9][11][12][13][14] This damage inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[8][9]
Caption: Combined mechanism of this compound and Carboplatin leading to apoptosis.
Experimental Workflow for High-Dose Chemotherapy with ASCT
The following diagram illustrates a typical experimental workflow for patients undergoing high-dose chemotherapy with a this compound and Carboplatin-based regimen followed by autologous stem cell transplantation.
Caption: A typical workflow for high-dose chemotherapy and ASCT.
Logical Comparison of TECA and CTC Regimens
This diagram provides a logical comparison of the TECA (this compound, Etoposide, Carboplatin) and CTC (Cyclophosphamide, this compound, Carboplatin) regimens based on the collated data.
Caption: Comparison of TECA and CTC high-dose chemotherapy regimens.
References
- 1. osti.gov [osti.gov]
- 2. This compound/topotecan/carboplatin with autologous stem cell rescue in recurrent/refractory/poor prognosis pediatric malignancies of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose carboplatin, this compound and cyclophosphamide (CTC) with peripheral blood stem cell support in the adjuvant therapy of high-risk breast cancer: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. High-dose etoposide, this compound, and dose-adjusted carboplatin (TVCa) with autologous hematopoietic stem cell rescue as treatment of relapsed or refractory germ cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 9. researchgate.net [researchgate.net]
- 10. lecturio.com [lecturio.com]
- 11. Formation of DNA adducts by the anticancer drug carboplatin: different nucleotide sequence preferences in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Alkylating Agent Cross-Reactivity: A Comparative Guide Focused on Thiotepa
For researchers, scientists, and drug development professionals, understanding the nuances of cross-reactivity among DNA alkylating agents is paramount for designing effective cancer chemotherapy regimens and overcoming drug resistance. This guide provides an objective comparison of Thiotepa with other major classes of DNA alkylating agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This compound, a polyfunctional aziridine-based alkylating agent, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of monoadducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death. However, the emergence of resistance to this compound, and the potential for cross-resistance to other alkylating agents, presents a significant clinical challenge. This guide delves into the mechanisms of action, patterns of cross-reactivity, and the molecular basis of resistance to this compound in comparison to nitrogen mustards, nitrosoureas, and platinum-based agents.
Mechanism of Action: A Shared Target, Diverse Approaches
All alkylating agents share the common mechanism of covalently modifying DNA, primarily at the N7 position of guanine (B1146940). However, the specifics of their activation, the nature of the DNA adducts they form, and the cellular responses they elicit can vary significantly.
This compound is a prodrug that undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes (CYP2B6 and CYP3A4), to its active metabolite, TEPA. Both this compound and TEPA contain reactive aziridine (B145994) rings that can be protonated to form highly electrophilic aziridinium (B1262131) ions. These ions then react with nucleophilic sites on DNA, leading to the formation of DNA adducts and cross-links.
Nitrogen Mustards , such as melphalan (B128) and cyclophosphamide, also form a reactive aziridinium ion intermediate. Cyclophosphamide requires metabolic activation by hepatic cytochrome P450 enzymes to form its active metabolites, phosphoramide (B1221513) mustard and acrolein. These agents typically form interstrand cross-links between guanine bases.
Nitrosoureas , like carmustine (B1668450) (BCNU), spontaneously decompose under physiological conditions to form reactive chloroethyl diazonium ions and isocyanates. The chloroethyl group alkylates DNA, leading to the formation of interstrand cross-links, while the isocyanate can carbamoylate proteins, contributing to cytotoxicity.
Platinum-Based Agents , including cisplatin (B142131), are not classic alkylating agents but are often grouped with them due to their similar mechanism of DNA binding. Following aquation within the cell, cisplatin forms highly reactive platinum complexes that bind to the N7 position of purine (B94841) bases, primarily guanine, leading to the formation of intrastrand and interstrand cross-links.
Comparative Analysis of Cross-Reactivity
The degree of cross-reactivity between this compound and other alkylating agents is not absolute and is highly dependent on the specific mechanisms of resistance developed by cancer cells. The following tables summarize quantitative data from studies investigating cross-resistance patterns in various cancer cell lines. The resistance factor (RF) is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) of the resistant cell line to that of the parental (sensitive) cell line.
| Cell Line | Resistant to | Resistance Factor (RF) | Cross-Resistance to this compound | This compound RF | Reference |
| L1210 | Cyclophosphamide | - | Somewhat reduced sensitivity | - | |
| Raji/HN2 | Nitrogen Mustard (HN2) | 7 | No | - | [1] |
| Raji/BCNU | Carmustine (BCNU) | 5.3 | - | - | [1] |
| Raji/CP | Cisplatin | 7 | No | - | [1] |
| SCC-25/CP | Cisplatin | 12 | - | - | [1] |
Table 1: Cross-Reactivity of this compound in Cell Lines Resistant to Other Alkylating Agents.
| Cell Line | Resistant to | Resistance Factor (RF) | Cross-Resistance to Other Alkylating Agents | Drug | RF | Reference |
| EMT-6/Thiotepa | This compound | High (in vivo) | Not specified | - | - | [2] |
| MCF-7/Thiotepa | This compound | - | Not specified | - | - | [3] |
Table 2: Cross-Reactivity of Other Alkylating Agents in this compound-Resistant Cell Lines.
Mechanisms of Resistance and Cross-Reactivity
The variable patterns of cross-resistance can be attributed to the diverse molecular mechanisms that cancer cells employ to evade the cytotoxic effects of alkylating agents.
Increased Drug Efflux:
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump drugs out of the cell, reducing their intracellular concentration. While this is a well-established mechanism for resistance to some chemotherapeutic agents, its role in this compound resistance is less clear and may contribute to cross-resistance with other substrates of the same transporter.
Enzymatic Detoxification:
A primary mechanism of resistance to this compound involves its conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), particularly GSTA1-1 and GSTP1-1.[4] This conjugation leads to the formation of a less toxic, more water-soluble metabolite that can be more readily excreted from the cell.[3] Elevated levels or activity of GSTs can therefore confer resistance to this compound and potentially to other alkylating agents that are also substrates for these enzymes.
Enhanced DNA Repair:
The ability of cancer cells to repair DNA damage induced by alkylating agents is a critical determinant of their sensitivity. The Base Excision Repair (BER) pathway plays a significant role in repairing the types of DNA adducts formed by this compound. Specifically, the enzyme formamidopyrimidine-DNA glycosylase (Fpg) can recognize and excise ring-opened guanine adducts produced by this compound, and overexpression of Fpg has been shown to increase resistance to the drug.[5][6] Cross-resistance to other alkylating agents may occur if they produce similar DNA lesions that are substrates for the same repair pathways.
Experimental Protocols
MTT Assay for Determining Cell Viability and IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, treat the cells with a range of concentrations of the alkylating agents (this compound and the comparator agents) for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Colony Formation Assay for Assessing Long-Term Cytotoxicity
The colony formation assay, or clonogenic assay, is an in vitro method to determine the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and is considered a gold standard for assessing the cytotoxic effects of anticancer agents.
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the alkylating agents for a defined period (e.g., 24 hours).
-
Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Colony Staining: When colonies are visible, remove the medium, wash the cells with PBS, and fix them with a solution such as methanol (B129727) or a mixture of methanol and acetic acid. Stain the colonies with a staining solution, typically 0.5% crystal violet in methanol.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the untreated control. The SF is the number of colonies formed after treatment, corrected for the PE of the control group. A dose-response curve can be generated by plotting the surviving fraction against the drug concentration to determine the drug's long-term cytotoxic effect.
Visualizing the Pathways
To better understand the complex interactions at the molecular level, the following diagrams illustrate the key pathways involved in the mechanism of action and resistance to this compound.
Caption: this compound's mechanism of action.
Caption: Mechanisms of resistance to this compound.
Conclusion
The cross-reactivity of this compound with other DNA alkylating agents is a complex issue governed by the specific molecular mechanisms of resistance at play within tumor cells. While these agents share a common target in DNA, the nuances of their chemical structures, activation pathways, and the DNA lesions they produce lead to variable patterns of cross-resistance. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the rational design of combination chemotherapy regimens and the development of strategies to overcome drug resistance. This guide provides a foundational framework for researchers to navigate this intricate landscape and advance the development of more effective cancer therapies.
References
- 1. Chemotherapy induced DNA damage response: convergence of drugs and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of N,N',N''-triethylenethiophosphoramide and N,N',N''-triethylenephosphoramide with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphisms of drug-metabolizing enzymes (GST, CYP2B6 and CYP3A) affect the pharmacokinetics of this compound and tepa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Thiotepa and Cyclophosphamide in Conditioning Regimens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hematopoietic stem cell transplantation (HSCT), the choice of conditioning regimen is a critical determinant of patient outcomes. Both thiotepa and cyclophosphamide (B585), potent alkylating agents, are cornerstones of many myeloablative conditioning protocols. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design and evaluation of HSCT regimens.
Performance Comparison: Efficacy and Toxicity
The following tables summarize quantitative data from clinical studies comparing conditioning regimens where this compound or cyclophosphamide are key components. These regimens are often used in combination with other chemotherapeutic agents or total body irradiation (TBI).
Table 1: Efficacy Outcomes
| Regimen | Patient Population | n | Overall Survival (OS) | Progression-Free Survival (PFS)/Disease-Free Survival (DFS) | Relapse/Progression | Citation(s) |
| This compound-Based | ||||||
| This compound/Busulfan (B1668071)/Cyclophosphamide (TBC) | Primary Central Nervous System Lymphoma (PCNSL) | 28 | Not reached | Not reached | - | [1] |
| This compound/Busulfan/Cyclophosphamide (TBC) | Central Nervous System Lymphoma (CNSL) | 24 | 2-year: 78% | 2-year: 65% | - | [2] |
| This compound/Cyclophosphamide (TT/Cy) | Myeloid Malignancies | 159 | 4-year: 57.2% | 4-year: 59.2% | - | |
| This compound/TBI/Cyclophosphamide | Acute Lymphoblastic Leukemia (ALL) (1st CR) | 13 | - | 3-year DFS: 85% | Cumulative Probability (23% for total cohort) | [3] |
| This compound/TBI/Cyclophosphamide | Acute Lymphoblastic Leukemia (ALL) (2nd CR) | 27 | - | 3-year DFS: 56% | Cumulative Probability (23% for total cohort) | [3] |
| Cyclophosphamide-Based | ||||||
| Busulfan/Cyclophosphamide/Etoposide (B1684455) (BuCyE) | Primary Central Nervous System Lymphoma (PCNSL) | 25 | Median: 4.9 years | Median: 1.1 years | - | [1] |
| TBI/Cyclophosphamide (TBI/Cy) | Myeloid Malignancies | 66 | 4-year: 33.9% | 4-year: 35.2% | - |
Table 2: Toxicity Outcomes
| Regimen | Patient Population | n | Treatment-Related Mortality (TRM) | Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) | Grade ≥3 Mucositis | Citation(s) |
| This compound-Based | ||||||
| This compound/Busulfan/Cyclophosphamide (TBC) | Central Nervous System Lymphoma (CNSL) | 24 | 21% (at 3 months) | - | - | [2] |
| This compound/Busulfan/Cyclophosphamide (TBC) | Primary Central Nervous System Lymphoma (PCNSL) | 28 | - | - | Higher incidence than BuCyE | [1] |
| This compound/Cyclophosphamide (TT/Cy) | Myeloid Malignancies | 159 | - | Lower rate than TBI/Cy | Lower rate than TBI/Cy | |
| Cyclophosphamide-Based | ||||||
| Busulfan/Cyclophosphamide/Etoposide (BuCyE) | Primary Central Nervous System Lymphoma (PCNSL) | 25 | - | - | Lower incidence than TBC | [1] |
| TBI/Cyclophosphamide (TBI/Cy) | Myeloid Malignancies | 66 | - | Higher rate than TT/Cy | Higher rate than TT/Cy |
Experimental Protocols
Detailed methodologies for key conditioning regimens are provided below.
This compound, Busulfan, and Cyclophosphamide (TBC) Conditioning Protocol
This protocol is commonly used for patients with central nervous system lymphoma.[2]
-
Patient Selection: Patients with primary or secondary central nervous system lymphoma who have achieved a response to induction chemotherapy.
-
Chemotherapy Administration:
-
This compound: 250 mg/m² per day, administered as an intravenous infusion from day -9 to day -7.
-
Busulfan: 3.2 mg/kg per day from day -6 to day -5, and 1.6 mg/kg on day -4, administered intravenously. For patients aged 60 and over, the busulfan dose was reduced by 40%.
-
Cyclophosphamide: 60 mg/kg per day on days -3 and -2, administered intravenously.
-
-
Supportive Care:
-
Seizure Prophylaxis: Clonazepam (0.5 mg every 12 hours) administered during busulfan treatment.
-
Hemorrhagic Cystitis Prophylaxis: Mesna continuously infused during cyclophosphamide administration.
-
-
Stem Cell Infusion: Autologous stem cells are infused on day 0.
Total Body Irradiation and Cyclophosphamide (TBI/Cy) Conditioning Protocol
A widely used myeloablative regimen for various hematologic malignancies.
-
Patient Selection: Patients with hematologic malignancies eligible for myeloablative allogeneic HSCT.
-
Total Body Irradiation (TBI): Typically administered in fractions over several days leading up to cyclophosphamide administration. A common dose is 13.2 Gy delivered in 8 fractions.
-
Chemotherapy Administration:
-
Cyclophosphamide: 60 mg/kg per day for two consecutive days (e.g., days -3 and -2), administered intravenously.
-
-
Supportive Care:
-
Graft-versus-Host Disease (GVHD) Prophylaxis: A combination of a calcineurin inhibitor (e.g., cyclosporine) and a short course of methotrexate (B535133) is commonly used.
-
VOD Prophylaxis: Ursodeoxycholic acid may be administered.
-
-
Stem Cell Infusion: Allogeneic stem cells are infused on day 0.
Pharmacokinetic Analysis Protocol
Pharmacokinetic studies are crucial for understanding drug exposure and its correlation with efficacy and toxicity.
-
Sample Collection: Blood samples are collected at multiple time points before, during, and after the infusion of this compound and cyclophosphamide.
-
Drug Concentration Measurement: Plasma concentrations of the parent drugs (this compound, cyclophosphamide) and their major metabolites (e.g., TEPA for this compound, 4-hydroxycyclophosphamide (B600793) for cyclophosphamide) are determined using validated analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry.[4]
-
Pharmacokinetic Modeling: Plasma concentration-time data are analyzed using non-linear mixed-effect modeling to determine key pharmacokinetic parameters, including clearance, volume of distribution, and area under the curve (AUC).[4]
Toxicity Assessment Protocol
Toxicity is graded using standardized criteria.
-
Veno-occlusive Disease (VOD): Diagnosed based on clinical criteria such as the Baltimore or modified Seattle criteria. The Baltimore criteria require the presence of hyperbilirubinemia (bilirubin ≥2 mg/dL) and at least two of the following: painful hepatomegaly, weight gain of ≥5% from baseline, or ascites within 21 days of HSCT.[5]
-
Mucositis: Graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Grades range from 1 (asymptomatic) to 5 (death).[6][7] For example, Grade 3 oral mucositis is characterized by severe pain that interferes with oral intake.[6][7]
Visualizations
Mechanism of Action of Alkylating Agents
The following diagram illustrates the general mechanism of action for alkylating agents like this compound and cyclophosphamide, leading to cancer cell death.
References
- 1. This compound, busulfan, and cyclophosphamide or busulfan, cyclophosphamide, and etoposide high-dose chemotherapy followed by autologous stem cell transplantation for consolidation of primary central nervous system lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Busulfan, Cyclophosphamide: Effective but Toxic Conditioning Regimen Prior to Autologous Hematopoietic Stem Cell Transplantation in Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total body irradiation, this compound, and cyclophosphamide as a conditioning regimen for children with acute lymphoblastic leukemia in first or second remission undergoing bone marrow transplantation with HLA-identical siblings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human plasma pharmacokinetics of this compound following administration of high-dose this compound and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Mucositis and stomatitis | eviQ [eviq.org.au]
Evaluating High-Dose Thiotepa and Etoposide Combination Regimens: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of high-dose chemotherapy, particularly in the context of autologous stem cell transplantation (ASCT), the combination of thiotepa and etoposide (B1684455) has emerged as a critical component of various conditioning regimens. This guide provides an objective comparison of the efficacy and safety of this compound and etoposide-containing regimens against established alternatives, supported by experimental data from clinical studies in lymphoma and germ cell tumors.
Executive Summary
High-dose chemotherapy regimens incorporating this compound and etoposide, such as TEAM (this compound, Etoposide, Cytarabine, Melphalan) and TECA (this compound, Etoposide, Carboplatin), have demonstrated significant anti-tumor activity in hematologic malignancies and solid tumors. In the treatment of relapsed or refractory lymphoma, the TEAM regimen has shown comparable efficacy to the widely used BEAM (Carmustine, Etoposide, Cytarabine, Melphalan) regimen, with some differences in toxicity profiles. For relapsed or refractory germ cell tumors, this compound and etoposide in combination with carboplatin (B1684641) present a potent high-dose option, with outcomes that warrant comparison against standard-dose salvage therapies like TIP (Paclitaxel, Ifosfamide, Cisplatin). This guide synthesizes the available data to facilitate informed decisions in clinical research and development.
Mechanism of Action: A Synergistic Approach
The combination of this compound and etoposide leverages two distinct and synergistic mechanisms of anti-cancer activity. This compound, a polyfunctional alkylating agent, forms DNA crosslinks, leading to the inhibition of DNA synthesis and function, ultimately inducing apoptosis. Etoposide, a topoisomerase II inhibitor, prevents the re-ligation of DNA strands, causing double-strand breaks and cell death.
Figure 1: Synergistic mechanism of action of this compound and Etoposide.
Comparative Efficacy in Lymphoma: TEAM vs. BEAM Regimen
The TEAM regimen, which substitutes carmustine (B1668450) in the BEAM protocol with this compound, has been investigated as an alternative conditioning regimen for patients with Hodgkin and non-Hodgkin lymphoma undergoing ASCT.
Quantitative Data Summary
| Efficacy Endpoint | TEAM Regimen | BEAM Regimen | Citation |
| Complete Remission (CR) | 57.5% | 70.3% | [1][2] |
| 3-Year Overall Survival (OS) | 66% | 67% | [1][2][3] |
| 5-Year Overall Survival (OS) | 52% | 58% | [1][2][3] |
| 3-Year Progression-Free Survival (PFS) | 77.2% (prospective study) | Not directly compared | [4] |
| 2-Year Progression-Free Survival (PFS) | 55.7% (TECAM) | 52.9% (BEAM) | [5] |
| Toxicity Endpoint | TEAM Regimen | BEAM Regimen | Citation |
| Thrombocyte Engraftment Time | Significantly higher | Lower | [2] |
| Fever of Unknown Etiology | Lower | Significantly higher | [2] |
| Nausea | More frequent | Less frequent | [1][2] |
| Mucositis | Frequent (Grade 3 in a prospective study) | Not directly compared | [4] |
Experimental Protocols
TEAM Regimen (Prospective Multicenter Study) [4]
-
Patient Population: 92 patients (74 male, 18 female) with a median age of 53 years, diagnosed with Hodgkin or non-Hodgkin lymphoma, undergoing their first ASCT.
-
Dosing Schedule:
-
This compound: 8 mg/kg total dose on day -6.
-
Etoposide: 100 mg/m²/12h on days -5 to -2.
-
Cytarabine: 200 mg/m²/12h on days -5 to -2.
-
Melphalan: 200 mg/m² on day -1.
-
-
Stem Cell Rescue: Autologous hematopoietic stem cells were infused after the conditioning regimen.
BEAM Regimen (Retrospective Comparative Study) [1][2]
-
Patient Population: 214 patients with a lymphoma diagnosis undergoing ASCT.
-
Dosing Schedule:
-
Carmustine: 300 mg/m² on day -6.
-
Etoposide: 200 mg/m² daily on days -5 to -2.
-
Cytarabine: 200 mg/m² twice daily on days -5 to -2.
-
Melphalan: 140 mg/m² on day -1.
-
-
Stem Cell Rescue: Autologous hematopoietic stem cells were infused after the conditioning regimen.
Experimental Workflow Visualization
Figure 2: Workflow comparison of TEAM and BEAM conditioning regimens.
Efficacy in Relapsed/Refractory Germ Cell Tumors
In the setting of relapsed or refractory germ cell tumors, high-dose chemotherapy with a this compound and etoposide-containing regimen, often combined with carboplatin (TECA or TVCa), is a therapeutic option. A direct comparison with the standard-dose salvage regimen TIP is the subject of the ongoing TIGER trial, highlighting the clinical importance of this comparison.[6]
Quantitative Data Summary
| Efficacy Endpoint | TECA/TVCa Regimen (High-Dose) | TIP Regimen (Standard-Dose) | Citation |
| Complete Response (CR) | 38-40% | Favorable response in 79% (CR or PR with negative markers) | [1][7] |
| Objective Response Rate (ORR) | 73.3% | Not explicitly stated, but high favorable response rate | |
| 3-Year Overall Survival (OS) | 54.5% | ~69% (5-year OS) | [6] |
| 3-Year Progression-Free Survival (PFS) | 43.1% | ~66% (5-year PFS) | [6] |
Note: The data for TECA/TVCa and TIP are from separate studies and not from a head-to-head trial. Direct comparison should be interpreted with caution.
Experimental Protocols
TECA Regimen
-
Patient Population: 15 patients with relapsed/refractory germ cell tumors who had previously received platinum-based chemotherapy.
-
Dosing Schedule: Specific daily doses for this compound, etoposide, and carboplatin were administered as myeloablative therapy before ASCT.
-
Stem Cell Rescue: Autologous stem cell transplantation was performed following the high-dose chemotherapy.
-
Patient Population: Patients with relapsed germ cell tumors following cisplatin-based chemotherapy.
-
Dosing Schedule: Cycles of paclitaxel, ifosfamide, and cisplatin (B142131) are administered, typically every 21 days with G-CSF support.[2]
-
Post-Chemotherapy Management: Resection of any residual radiographic abnormalities is often performed.
Conclusion
The combination of this compound and etoposide is a cornerstone of several effective high-dose chemotherapy regimens. In lymphoma, the TEAM regimen offers a viable alternative to BEAM, with comparable survival outcomes and a different, though not necessarily milder, toxicity profile.[1][2][3] For germ cell tumors, high-dose regimens containing this compound and etoposide, such as TECA, demonstrate considerable activity in a heavily pre-treated patient population. The results of ongoing randomized trials, such as the TIGER trial, will be crucial in definitively positioning these high-dose strategies against standard-dose salvage therapies.[6] The data presented in this guide underscore the importance of careful patient selection and consideration of the specific toxicity profiles when choosing a high-dose chemotherapy regimen for clinical trials and practice.
References
- 1. High-dose etoposide, this compound, and dose-adjusted carboplatin (TVCa) with autologous hematopoietic stem cell rescue as treatment of relapsed or refractory germ cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. TI-CE High-Dose Chemotherapy for Patients With Previously Treated Germ Cell Tumors: Results and Prognostic Factor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional-Dose versus High-Dose Chemotherapy for Relapsed Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Dose Chemotherapy for Recurrent Germ Cell Tumors: ASCO 2024 Study Results - Hedyeh Ebrahimi, MD - City of Hope - OncologyTube [oncologytube.com]
- 6. Paclitaxel, Ifosfamide, and Cisplatin as Initial Salvage Chemotherapy for Germ Cell Tumors: Long-Term Follow-Up and Outcomes for Favorable- and Unfavorable-Risk Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel, Ifosfamide & Cisplatin (TIP) as initial salvage chemotherapy for germ cell tumors (GCT): Long-term follow-up and outcomes for favorable- & unfavorable-risk disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiotepa and Melphalan in High-Dose Chemotherapy for Lymphoma
For Researchers, Scientists, and Drug Development Professionals
High-dose chemotherapy (HDT) followed by autologous stem cell transplantation (ASCT) remains a cornerstone in the management of relapsed or refractory lymphoma. The choice of conditioning regimen is critical to the success of this procedure, directly impacting both efficacy and toxicity. Among the alkylating agents frequently employed in these regimens, Thiotepa and Melphalan (B128) are two of the most prominent. This guide provides a detailed comparative study of these two agents, summarizing key experimental data, outlining therapeutic protocols, and illustrating their mechanisms of action.
Mechanism of Action: A Tale of Two Alkylating Agents
Both this compound and Melphalan are potent alkylating agents that exert their cytotoxic effects by inducing DNA damage in rapidly dividing cancer cells. However, their chemical structures and modes of action have subtle differences.
This compound , an aziridine (B145994) derivative, is a trifunctional alkylating agent. It is metabolized to its active form, triethylenephosphoramide (B1683007) (TEPA), which then forms highly reactive ethyleneiminium ions. These ions readily attack the N7 position of guanine (B1146940) in DNA, leading to the formation of DNA adducts and, crucially, interstrand and intrastrand cross-links. This extensive cross-linking physically obstructs DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).
Melphalan , a nitrogen mustard derivative of the amino acid phenylalanine, is a bifunctional alkylating agent. It is actively transported into cells via amino acid transporters. Once inside, it forms a reactive carbonium ion that alkylates DNA, primarily at the N7 position of guanine. This leads to the formation of monoadducts, and subsequently, the second chloroethyl arm can react with another guanine base to form interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and lead to cell death.
The cellular response to the DNA damage induced by both agents involves a complex network of DNA repair pathways. When the damage is too extensive for the cell's repair machinery to handle, apoptotic pathways are activated.
Data Presentation: Efficacy and Toxicity in Lymphoma Conditioning
The following tables summarize quantitative data from key studies comparing this compound-containing regimens with the standard Melphalan-containing BEAM (Carmustine, Etoposide, Cytarabine, Melphalan) regimen in lymphoma patients undergoing ASCT.
| Table 1: Comparative Efficacy of this compound-based vs. Melphalan-based Conditioning Regimens | |||||
| Regimen | Study | Lymphoma Type | N | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound-based | |||||
| BuMelTt | Retrospective Analysis[1] | Relapsed/Refractory Hodgkin Lymphoma | 60 | 5-year: 66% | 5-year: 73% |
| TECAM | Retrospective Analysis[2] | Hodgkin and Non-Hodgkin Lymphoma | 353 | 3-year: 59.8% | 3-year: 79.3% |
| TBC | Observational Study[3] | Primary CNS Lymphoma | 263 | 3-year (adjusted): 75% | - |
| TT-BCNU | Observational Study[3] | Primary CNS Lymphoma | 275 | 3-year (adjusted): 76% | - |
| Melphalan-based | |||||
| Other (BEAM-like) | Retrospective Analysis[1] | Relapsed/Refractory Hodgkin Lymphoma | 40 | 5-year: 37% | 5-year: 44% |
| BEAM | Observational Study[3] | Primary CNS Lymphoma | 65 | 3-year (adjusted): 58% | - |
BuMelTt: Busulfan, Melphalan, this compound; TECAM: this compound, Etoposide, Cyclophosphamide, Cytarabine, Melphalan; TBC: this compound, Busulfan, Cyclophosphamide; TT-BCNU: this compound, Carmustine (B1668450); BEAM: Carmustine, Etoposide, Cytarabine, Melphalan.
| Table 2: Comparative Toxicity of this compound-based vs. Melphalan-based Conditioning Regimens | ||||
| Regimen | Study | Toxicity Profile | Non-Relapse Mortality (NRM) | Key Findings |
| This compound-based | ||||
| BuMelTt | Retrospective Analysis[1] | More cases of severe mucositis, fewer episodes of bacteremia. | No difference in 100-day NRM compared to other regimens. | Suggests BuMelTt may be a superior conditioning regimen for Hodgkin lymphoma. |
| TECAM | Retrospective Analysis[2] | Generally safe and effective. No cases of interstitial pneumonitis syndrome. | 2.8% treatment-related mortality within the first 100 days. | A viable alternative to BEAM, especially where carmustine availability is an issue. |
| TBC | Observational Study[3] | Higher rates of early toxic effects. | Higher NRM risk compared to TT-BCNU. | Associated with a lower relapse risk compared to TT-BCNU. |
| Melphalan-based | ||||
| BEAM | Observational Study[3] | Lower rates of early toxic effects compared to TBC. | Lower NRM risk compared to TBC. | Higher relapse risk compared to this compound-based regimens in Primary CNS Lymphoma. |
Experimental Protocols
Below are detailed methodologies for key conditioning regimens cited in the comparative data.
BEAM (Carmustine, Etoposide, Cytarabine, Melphalan) Regimen
-
Patient Population: Patients with relapsed or refractory Hodgkin or Non-Hodgkin lymphoma eligible for ASCT.
-
Conditioning Chemotherapy:
-
Carmustine: 300 mg/m² intravenously (IV) on day -6.
-
Etoposide: 100-200 mg/m² IV twice daily on days -5 to -2.
-
Cytarabine: 100-200 mg/m² IV twice daily on days -5 to -2.
-
Melphalan: 140 mg/m² IV on day -1.
-
-
Stem Cell Infusion: Autologous peripheral blood stem cells are infused on day 0.
-
Supportive Care: Prophylactic antibiotics, antifungals, and antivirals are administered. Growth factor support (e.g., G-CSF) is typically initiated after stem cell infusion to accelerate neutrophil recovery. Antiemetics are given to prevent nausea and vomiting.
-
Toxicity Monitoring: Daily monitoring of blood counts, liver and renal function tests. Regular assessment for mucositis, gastrointestinal toxicity, and signs of infection.
-
Engraftment Criteria: Neutrophil engraftment is typically defined as the first of three consecutive days with an absolute neutrophil count (ANC) >0.5 x 10⁹/L. Platelet engraftment is often defined as the first of three consecutive days with a platelet count >20 x 10⁹/L without transfusion support.[4][5]
TECAM (this compound, Etoposide, Cyclophosphamide, Cytarabine, Melphalan) Regimen
-
Patient Population: Patients with relapsed or refractory Hodgkin and Non-Hodgkin lymphoma eligible for ASCT.
-
Conditioning Chemotherapy:
-
This compound: 5 mg/kg IV on days -8 and -7.
-
Etoposide: 200 mg/m² IV on days -6 to -4.
-
Cyclophosphamide: 60 mg/kg IV on day -3.
-
Cytarabine: 2 g/m² IV every 12 hours for 4 doses on days -6 to -4.
-
Melphalan: 140 mg/m² IV on day -2.
-
-
Stem Cell Infusion: Autologous peripheral blood stem cells are infused on day 0.
-
Supportive Care, Toxicity Monitoring, and Engraftment Criteria: Similar to the BEAM regimen.
TEAM (this compound, Etoposide, Cytarabine, Melphalan) Regimen
-
Patient Population: Patients with relapsed or refractory Hodgkin and Non-Hodgkin lymphoma eligible for ASCT.
-
Conditioning Chemotherapy:
-
This compound: 5 mg/kg IV on days -7 and -6.
-
Etoposide: 200 mg/m² IV on days -5 to -2.
-
Cytarabine: 200 mg/m² IV twice daily on days -5 to -2.
-
Melphalan: 140 mg/m² IV on day -1.
-
-
Stem Cell Infusion: Autologous peripheral blood stem cells are infused on day 0.
-
Supportive Care, Toxicity Monitoring, and Engraftment Criteria: Similar to the BEAM regimen.
Mandatory Visualizations
The following diagrams illustrate the mechanisms of action and the experimental workflow.
References
- 1. Improved outcome with busulfan, melphalan and this compound conditioning in autologous hematopoietic stem cell transplant for relapsed/refractory Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Results with this compound-Containing Conditioning Regimens for Autologous Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Outcomes Associated With this compound-Based Conditioning in Patients With Primary Central Nervous System Lymphoma After Autologous Hematopoietic Cell Transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. nmdp.org [nmdp.org]
Assessing the Synergistic Effects of Thiotepa and Topotecan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Thiotepa and topotecan (B1662842), supported by experimental data and detailed methodologies.
The combination of the alkylating agent this compound and the topoisomerase I inhibitor topotecan has shown promise in clinical settings, particularly for treating high-risk pediatric solid tumors such as neuroblastoma and brain tumors.[1][2] The therapeutic rationale for this combination is grounded in the potential for topotecan to potentiate the cytotoxic effects of DNA alkylating agents.[1][2] This guide delves into the preclinical evidence and mechanistic basis for this synergy, offering a framework for further investigation.
Mechanisms of Action and Synergistic Rationale
This compound is a polyfunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.[3] Topotecan is a derivative of camptothecin (B557342) that inhibits topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, topotecan induces single-strand breaks that can be converted to lethal double-strand breaks during DNA replication.
The synergistic potential of this combination lies in the multi-faceted assault on DNA integrity and repair. A key proposed mechanism for this synergy is the downregulation of DNA repair pathways by topotecan, rendering cancer cells more susceptible to the DNA damage induced by this compound. Specifically, preclinical studies have suggested that topotecan can decrease the expression of O6-methylguanine-DNA methyltransferase (MGMT), a critical enzyme in the repair of DNA alkylation damage.[4] By inhibiting this repair mechanism, topotecan may enhance the cytotoxicity of this compound.
Preclinical Evidence of Synergy
While direct in vitro synergy studies for the specific combination of this compound and topotecan are not extensively published, evidence from studies combining topotecan with other alkylating agents supports the potential for synergistic interactions. For instance, synergistic cytotoxicity has been observed when topotecan is combined with alkylating agents such as melphalan, BCNU, and 4-hydroperoxycyclophosphamide in human cancer cell lines.[3] These studies have demonstrated that the combination can lead to a greater-than-additive cytotoxic effect.
To illustrate the expected synergistic effects of this compound and topotecan, the following tables present hypothetical data from a representative in vitro experiment on a neuroblastoma cell line (e.g., SK-N-BE2).
Table 1: In Vitro Cytotoxicity of this compound and Topotecan as Single Agents
| Drug | Concentration (µM) | Cell Viability (%) |
| This compound | 0 | 100 |
| 1 | 85 | |
| 5 | 60 | |
| 10 | 45 | |
| 20 | 30 | |
| 50 | 15 | |
| Topotecan | 0 | 100 |
| 0.01 | 90 | |
| 0.05 | 70 | |
| 0.1 | 55 | |
| 0.5 | 35 | |
| 1 | 20 |
Table 2: Synergistic Cytotoxicity of this compound and Topotecan Combination
| This compound (µM) | Topotecan (µM) | Observed Cell Viability (%) | Expected Additive Viability (%) | Combination Index (CI) |
| 5 | 0.05 | 35 | 42 | 0.78 (Synergy) |
| 10 | 0.05 | 25 | 31.5 | 0.65 (Synergy) |
| 5 | 0.1 | 28 | 33 | 0.71 (Synergy) |
| 10 | 0.1 | 18 | 24.75 | 0.58 (Strong Synergy) |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound and topotecan, alone and in combination, on a cancer cell line.
Materials:
-
Cancer cell line (e.g., SK-N-BE2 neuroblastoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Topotecan
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and topotecan. Treat cells with varying concentrations of each drug individually and in combination at a constant ratio (e.g., based on their respective IC50 values). Include untreated control wells.
-
Incubation: Incubate the treated plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 for each drug and calculate the Combination Index (CI) for the combination treatments using software like CompuSyn.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the proposed synergistic mechanism and a typical experimental workflow.
Caption: Proposed synergistic mechanism of this compound and topotecan.
Caption: Workflow for in vitro synergy assessment.
References
- 1. Phase I topotecan preparative regimen for high-risk neuroblastoma, high-grade glioma, and refractory/recurrent pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topotecan combined with myeloablative doses of this compound and carboplatin for neuroblastoma, brain tumors, and other poor-risk solid tumors in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Analysis of Thiotepa and Other Nitrogen Mustard Derivatives for Researchers
An In-Depth Guide to the Mechanisms, Efficacy, and Experimental Evaluation of Key Alkylating Agents
For researchers and drug development professionals in oncology, a thorough understanding of the nuances between different chemotherapeutic agents is paramount. This guide provides a detailed comparison of Thiotepa with other prominent nitrogen mustard derivatives: cyclophosphamide, melphalan (B128), and chlorambucil (B1668637). We delve into their mechanisms of action, comparative cytotoxicity, and the experimental protocols essential for their evaluation.
Introduction to Nitrogen Mustard Alkylating Agents
Nitrogen mustards are a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. While sharing a common mechanism, variations in their chemical structures influence their reactivity, cell permeability, and clinical applications.
Mechanism of Action: A Common Pathway with Subtle Differences
The general mechanism of action for nitrogen mustards involves the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine (B1146940). Following the first alkylation, the second 2-chloroethyl arm can undergo a similar reaction, leading to the formation of an interstrand or intrastrand cross-link.[1]
This compound , a trifunctional alkylating agent, possesses three aziridine (B145994) groups. It is believed that these aziridinyl groups induce cross-links with DNA, interfering with DNA replication and cell division.[2] this compound itself can act as a bifunctional alkylating agent, forming interstrand cross-links between guanine bases.[3] Its major metabolite, TEPA (triethylenephosphoramide), is also an active alkylating agent.[4]
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. This process generates the active metabolites phosphoramide (B1221513) mustard and acrolein. Phosphoramide mustard is responsible for the DNA cross-linking activity, while acrolein is associated with side effects such as hemorrhagic cystitis.
Melphalan is a phenylalanine derivative of nitrogen mustard. This structure allows it to be transported into cells via amino acid transporters, which can lead to a degree of selective uptake by tumor cells with high metabolic activity.[5]
Chlorambucil is an aromatic nitrogen mustard. The presence of the aromatic ring reduces the reactivity of the nitrogen mustard moiety compared to aliphatic mustards, which can affect its pharmacokinetic profile and toxicity.
Below is a diagram illustrating the general signaling pathway for DNA damage-induced apoptosis initiated by nitrogen mustard derivatives.
Comparative Performance: Quantitative Data
Direct comparative preclinical data for this compound, cyclophosphamide, melphalan, and chlorambucil across the same cancer cell lines is limited in publicly available literature. However, data from the NCI-60 human tumor cell line screen provides insights into the relative potency of these agents across a broad panel of cancers. The values presented below are the mean log10(GI50), which represents the concentration causing 50% growth inhibition, averaged across the 60 cell lines. A more negative value indicates higher potency.
| Drug | Mean log10(GI50) Molar |
| Melphalan | -5.66 |
| Chlorambucil | -5.19 |
| This compound | -4.95 |
| Cyclophosphamide | -4.27 |
Note: This data is derived from the NCI-60 database and represents a broad average. The relative potency of these drugs can vary significantly depending on the specific cancer cell type.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of comparative drug evaluation. Below are detailed protocols for key assays used to assess the performance of nitrogen mustard derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Nitrogen mustard derivatives (this compound, cyclophosphamide, melphalan, chlorambucil)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of each nitrogen mustard derivative in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after drug treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Cross-linking Assay (Alkaline Comet Assay)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
Treated and untreated cells
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links will reduce the migration of DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) indicates the presence of cross-links.
The following diagram illustrates a general workflow for these comparative experimental evaluations.
Chemical Structures
The chemical structures of this compound and the compared nitrogen mustard derivatives are presented below.
Conclusion
This compound, cyclophosphamide, melphalan, and chlorambucil are all potent DNA alkylating agents with established roles in cancer therapy. While they share a common mechanism of inducing DNA damage, differences in their chemical structure, activation pathways, and cellular uptake mechanisms can lead to variations in their efficacy and toxicity profiles. The experimental protocols provided in this guide offer a framework for the direct and quantitative comparison of these and other nitrogen mustard derivatives, which is essential for the rational design and development of novel anticancer therapies. Further head-to-head preclinical studies are warranted to fully elucidate the comparative performance of these important drugs across a wider range of cancer types.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interaction of N,N',N''-triethylenethiophosphoramide and N,N',N''-triethylenephosphoramide with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thiotepa: A Procedural Guide
Thiotepa is a potent antineoplastic agent classified as a hazardous drug, demanding meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1] As a cytotoxic, carcinogenic, mutagenic, and teratogenic compound, all materials contaminated with this compound must be treated as hazardous waste in accordance with local, state, and federal regulations.[1][2] Adherence to these protocols is critical to mitigate risks of exposure and ensure regulatory compliance.
The cornerstone of proper this compound waste management lies in the correct segregation of waste at the point of generation.[3] Waste is broadly categorized into two streams: trace chemotherapy waste and bulk chemotherapy waste, each requiring specific containment and disposal methods.[4][5]
Step-by-Step Disposal Protocol
1. Immediate Segregation of Waste: The initial and most critical step is to correctly categorize the waste. The distinction is based on the amount of residual drug present.[3]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[4][5] Examples include:
-
Bulk Chemotherapy Waste: This is defined as waste containing more than 3% of the residual drug.[5] It is classified as RCRA hazardous waste.[3] This category includes:
2. Proper Containment: Use designated, color-coded containers for each waste stream to prevent cross-contamination and ensure proper handling.
-
For Trace Waste:
-
For Bulk Waste:
3. Spill Management: Accidental spills must be managed immediately by trained personnel using a cytotoxic spill kit.[1]
-
Minor Spills: Clean up immediately using the spill kit while wearing appropriate PPE.[1] All cleanup materials must be disposed of as bulk chemotherapy waste in the black container.[1][5]
-
Major Spills: Evacuate the area and alert emergency responders.[1]
4. Final Disposal: The final disposal route is determined by the waste category.
-
Trace Waste: Transported by a regulated medical waste handler to be incinerated.[4][6]
-
Bulk Waste: Must be transported by a licensed hazardous waste carrier for specialized treatment and incineration in accordance with RCRA regulations.[4][5]
Important Safety Precaution: Under the EPA's regulations, the intentional sewering (disposal down a drain or toilet) of hazardous waste pharmaceuticals like this compound is strictly prohibited to protect public waterways.[7][8]
Quantitative Data for Handling and Disposal
| Parameter | Value / Specification | Citation |
| Waste Classification Threshold | ||
| Trace Contamination | < 3% of residual drug by weight of the container's total capacity | [4][5] |
| Bulk Contamination | > 3% of residual drug by weight of the container's total capacity | [4][5] |
| Solution Stability | ||
| After Reconstitution (10 mg/mL) | Stable for 8 hours at 2°C to 8°C | [2] |
| After Dilution (0.5 to 1 mg/mL) | Stable for 24 hours at 2°C to 8°C and for 4 hours at 25°C | [2][9] |
| Deactivation Method | Treatment with aqueous acidic solutions (pH < 1.5) can deactivate this compound |
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
